N-(Piperidin-3-yl)isobutyramide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-piperidin-3-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)9(12)11-8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQMAIJPUJURSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176525-37-4 | |
| Record name | 2-methyl-N-(piperidin-3-yl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of N-(Piperidin-3-yl)isobutyramide
[1]
Executive Summary & Strategic Analysis
N-(Piperidin-3-yl)isobutyramide is a critical piperidine scaffold often utilized in the development of kinase inhibitors (e.g., Janus kinase pathways) and GPCR ligands.[1] Its structural value lies in the 3-amino piperidine core, which provides a defined vector for substituents while maintaining a basic secondary amine for solubility or further diversification.[1]
The Synthetic Challenge: Nucleophilic Selectivity
The core challenge in synthesizing this molecule from 3-aminopiperidine is differentiating between two nucleophilic sites:[1]
-
The endocyclic secondary amine (Ring NH, pKa ~11).[1]
-
The exocyclic primary amine (Side chain
, pKa ~10).[1]
Direct acylation of unprotected 3-aminopiperidine with isobutyryl chloride results in a mixture of regioisomers (N1-acylated, N3-acylated) and bis-acylated byproducts.[1] The endocyclic nitrogen is generally more nucleophilic due to alkyl donation effects, making selective acylation of the exocyclic amine impossible without protection.
The Solution: This guide details a Protection-Acylation-Deprotection (PAD) strategy. We utilize tert-butyl 3-aminopiperidine-1-carboxylate (N-Boc-3-aminopiperidine) as the starting material.[1] This orthogonal protection strategy ensures regio-fidelity and high purity.[1]
Retrosynthetic Logic & Workflow
The synthesis is broken down into two distinct chemical operations: Amide Coupling and Acidolytic Deprotection .[1]
Figure 1: Synthetic workflow utilizing the Boc-protection strategy to ensure regioselectivity.
Detailed Experimental Protocols
Step 1: Regioselective Acylation
Objective: Capping the exocyclic amine with an isobutyryl group.[1]
-
Starting Material: tert-butyl 3-aminopiperidine-1-carboxylate (1.0 equiv).[1]
-
Reagent: Isobutyryl chloride (1.1 equiv).[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).[1]
-
Solvent: Dichloromethane (DCM) [Anhydrous].[1]
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with tert-butyl 3-aminopiperidine-1-carboxylate (e.g., 5.0 g, 25 mmol) and anhydrous DCM (50 mL).
-
Base Addition: Add DIPEA (6.5 mL, 37.5 mmol) via syringe. Cool the mixture to 0°C using an ice bath.
-
Acylation: Add isobutyryl chloride (2.9 mL, 27.5 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain T < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Monitor: Check via TLC (50% EtOAc/Hexane) or LCMS. The starting amine peak (
) should disappear, replaced by the amide intermediate ( ).[1] -
Workup:
-
Purification: Usually not required.[1] If necessary, flash chromatography (0-40% EtOAc in Hexanes) yields the intermediate as a white solid/foam.[1]
Step 2: N-Boc Deprotection (Salt Formation)
Objective: Removal of the Boc group to liberate the secondary amine as a stable hydrochloride salt.[1]
-
Substrate: N-Boc-3-(isobutyramido)piperidine (from Step 1).[1]
-
Reagent: 4.0 M HCl in 1,4-Dioxane (excess, ~10 equiv).
-
Solvent: 1,4-Dioxane or MeOH (minimal).[1]
Protocol:
-
Dissolution: Dissolve the crude intermediate (approx. 6.5 g) in 1,4-Dioxane (20 mL).
-
Acidolysis: Add 4.0 M HCl in Dioxane (60 mL) dropwise at RT.
-
Reaction: Stir at RT for 3–4 hours. A white precipitate (the product HCl salt) often forms.[1]
-
Isolation:
-
Drying: Dry the resulting white solid under high vacuum (0.1 mbar) for 12 hours to remove trace dioxane.
Critical Process Parameters (CPPs) & Troubleshooting
The following table summarizes key variables that affect yield and purity.
| Parameter | Specification | Impact & Causality |
| Temperature (Step 1) | Critical. Adding acid chloride at RT can cause exotherms that degrade the Boc group or lead to bis-acylation.[1] | |
| Stoichiometry (Step 1) | 1.1 equiv Acid Chloride | Excess acid chloride (>1.2 equiv) complicates workup and may react with the carbamate in rare high-temp cases.[1] |
| Water Content | < 0.1% (Karl Fischer) | Isobutyryl chloride hydrolyzes rapidly.[1] Use anhydrous DCM to prevent yield loss and formation of isobutyric acid impurities.[1] |
| Acid Source (Step 2) | HCl/Dioxane vs. TFA | Recommendation: Use HCl/Dioxane.[1][2] TFA salts are hygroscopic and often oils.[1] HCl salts are crystalline solids, easier to handle for drug development.[1] |
Analytical Validation
To validate the synthesis, the following analytical signatures must be confirmed.
Target: N-(Piperidin-3-yl)isobutyramide Hydrochloride
Formula:
1H NMR (400 MHz, DMSO-d6 or D2O)
-
8.0–9.0 ppm: Broad singlets (Exchangeable,
of piperidine and Amide ).[1] - 3.8–4.0 ppm: Multiplet (1H, CH at C3 position).[1]
-
3.1–3.4 ppm: Multiplets (Piperidine ring
adjacent to N).[1] -
2.3–2.4 ppm: Septet (1H,
of isobutyryl).[1] -
1.5–1.9 ppm: Multiplets (Piperidine ring
at C4/C5).[1] -
0.9–1.0 ppm: Doublet (6H,
, Isopropyl methyls).[1]
Mass Spectrometry (ESI+)[1]
Safety & Handling
References
-
Synthesis of 3-aminopiperidine derivatives
-
Starting Material Data (CAS 188111-79-7)
-
Isobutyramide Chemistry
-
General Amide Coupling Protocols
Sources
- 1. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isobutyramide 99 563-83-7 [sigmaaldrich.com]
Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(Piperidin-3-yl)isobutyramide
[1][2]
Executive Summary
N-(Piperidin-3-yl)isobutyramide represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in the design of Janus Kinase (JAK) inhibitors and other heterocyclic therapeutics.[1][2] Characterized by a piperidine ring functionalized at the C3 position with an isobutyramide moiety, this molecule balances hydrophilic solubility with lipophilic ligand-binding potential.[1][2] This guide provides a definitive technical analysis of its structural properties, synthetic pathways, and utility as a fragment-based drug discovery (FBDD) building block.[1][2]
Structural Identity & Molecular Architecture[1][2]
Chemical Identity[1][2][3]
-
Molecular Formula: C
H N O[1][2] -
Key Isomers: The molecule possesses a chiral center at the C3 position of the piperidine ring.[2] The (R)-enantiomer (often supplied as the HCl salt, CAS 1286207-24-6) is the most pharmacologically relevant form, frequently utilized in kinase inhibitor synthesis.[1][2]
Structural Analysis
The molecule consists of two distinct domains:[1][2]
-
The Piperidine Core: A saturated, six-membered nitrogenous heterocycle.[1][2] The secondary amine (N1) is highly basic and serves as a handle for further diversification or salt formation to improve solubility.[1][2]
-
The Isobutyramide Side Chain: Attached at C3, this group acts as a hydrogen bond donor/acceptor motif (via the amide linkage) and provides a small lipophilic pocket-filling group (the isopropyl tail).[1][2]
Physicochemical Profile
Understanding the physicochemical parameters is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1][2]
Key Parameters (Experimental & Predicted)
| Property | Value | Mechanistic Insight |
| pKa (Piperidine N1) | ~10.8 (Predicted) | Highly basic; exists predominantly as a cation at physiological pH (7.4), enhancing aqueous solubility.[1][2] |
| pKa (Amide N) | ~15.5 (Predicted) | Neutral under physiological conditions; acts as a hydrogen bond donor.[1][2] |
| LogP (Octanol/Water) | 0.2 – 0.5 | Low lipophilicity due to the polar amine and amide groups.[1][2] Ideal for "Lead-Like" space.[1][2] |
| TPSA | ~41 Ų | Topological Polar Surface Area is well below the 140 Ų threshold, suggesting excellent cell membrane permeability.[1][2] |
| Solubility | High (>10 mg/mL) | Readily soluble in water (as HCl salt), DMSO, and Methanol.[1][2] |
Note: Values are derived from consensus chemoinformatic models (ChemAxon/ACD Labs) and structural analogs.
Synthetic Methodologies
The synthesis of N-(Piperidin-3-yl)isobutyramide requires orthogonal protection strategies to ensure regioselectivity at the exocyclic nitrogen.
Retrosynthetic Analysis
The most robust route utilizes 1-Boc-3-aminopiperidine as the starting material.[1][2] The Boc group protects the highly nucleophilic ring nitrogen, forcing the acylation to occur exclusively at the primary exocyclic amine.[1][2]
Protocol: Synthesis of (R)-N-(Piperidin-3-yl)isobutyramide HCl[1][2][4]
Reagents:
Step-by-Step Workflow:
-
Acylation (Amide Coupling):
-
Dissolve (R)-1-Boc-3-aminopiperidine in anhydrous DCM under N
atmosphere. -
Cool to 0°C. Add TEA dropwise.
-
Slowly add Isobutyryl chloride.[1][2] The reaction is exothermic; maintain temperature <5°C.[1][2]
-
Warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC/LC-MS.
-
Workup: Wash with sat. NaHCO
, brine, dry over MgSO , and concentrate.[1][2] This yields the intermediate tert-butyl 3-isobutyramidopiperidine-1-carboxylate.[1][2]
-
-
Deprotection (Boc Removal):
Visualization: Synthetic Pathway
Caption: Orthogonal synthesis strategy ensuring regioselective amide formation followed by acid-mediated deprotection.
Reactivity & Stability Profile
Chemical Stability[1][2]
-
Hydrolysis: The amide bond is robust under neutral and mild acidic/basic conditions.[1][2] Hydrolysis requires harsh conditions (e.g., 6M HCl, reflux >12 hours).[1][2]
-
Oxidation: The secondary amine (piperidine N) is susceptible to N-oxidation by peroxides (e.g., mCPBA) to form N-oxides.[1][2]
-
Storage: The HCl salt is hygroscopic.[1][2] Store in a desiccator at -20°C.
Metabolic Stability (Microsomal)
In drug discovery contexts, the piperidine ring is a common site for metabolic "soft spots":
Applications in Drug Discovery[1]
Fragment-Based Drug Discovery (FBDD)
N-(Piperidin-3-yl)isobutyramide serves as an ideal "fragment" due to its low molecular weight (<200 Da) and high solubility.[1][2] It efficiently probes the ATP-binding pockets of kinases.[1][2]
Kinase Inhibition (JAK Pathway)
The 3-aminopiperidine motif is a bioisostere found in several FDA-approved JAK inhibitors (e.g., Tofacitinib ).[1][2] The piperidine nitrogen forms a crucial salt bridge with conserved residues (e.g., Glu) in the kinase hinge region, while the amide group interacts with the solvent-exposed front.[1][2]
Visualization: Pharmacophore Mapping
Caption: Pharmacophore interaction map highlighting the binding modes of the scaffold within a kinase active site.
References
-
Synthesis and Application of 3-Aminopiperidine Derivatives
-
Pharmacological Relevance (JAK Inhibitors)
-
Chemical Property Data
-
Commercial Availability & CAS Verification
Technical Guide: Biological Activity & Pharmacophore Analysis of N-(Piperidin-3-yl)isobutyramide
[1]
Executive Summary
N-(Piperidin-3-yl)isobutyramide is a privileged structural motif (scaffold) utilized in Fragment-Based Drug Discovery (FBDD).[1] While not a marketed drug as a standalone entity, it represents a critical "linker-pharmacophore" architecture found in inhibitors of Janus Kinases (JAKs) , PCSK9 , and GPCR modulators .[1]
Its biological significance lies in its dual functionality:
-
The Piperidine Ring: Provides a basic center for solubility and ionic interaction with aspartate/glutamate residues in protein binding pockets.[1]
-
The Isobutyramide Side Chain: Offers a hydrophobic "cap" (isopropyl group) and a hydrogen-bonding directional vector (amide), essential for orienting the molecule within the active site.[1]
Structural & Chemical Biology
To understand the biological activity, one must first master the physicochemical properties that dictate its behavior in a biological system.[1]
Physicochemical Profile
| Property | Value / Characteristic | Biological Implication |
| Molecular Formula | C | Low molecular weight (<200 Da) makes it an ideal "Fragment" starting point.[1] |
| Chirality | C3 Position (R/S) | Critical: The (R)- and (S)-enantiomers often exhibit >100-fold potency differences due to spatial orientation in the binding pocket.[1] |
| Basicity (pKa) | ~10.8 (Piperidine NH) | High basicity ensures it is protonated at physiological pH, promoting accumulation in lysosomes and binding to anionic protein residues. |
| H-Bond Donors | 2 (Amide NH, Piperidine NH) | Key for "anchoring" the molecule to the protein backbone (e.g., Hinge region of kinases). |
| H-Bond Acceptors | 1 (Amide Carbonyl) | Interacts with water networks or serine/threonine side chains.[1] |
Pharmacophore Mapping (DOT Visualization)
The following diagram illustrates how the N-(Piperidin-3-yl)isobutyramide scaffold interacts with a theoretical receptor binding pocket.
Figure 1: Pharmacophore interaction map showing the three distinct binding modalities of the scaffold.[1]
Biological Applications & Mechanism of Action[2][3][4]
Kinase Inhibition (JAK/TYK Pathways)
The 3-aminopiperidine core is structurally homologous to the scaffold used in Tofacitinib and Ruxolitinib .[1]
-
Mechanism: The piperidine nitrogen often binds to the ribose-binding pocket of the ATP site, while the amide group extends toward the solvent front or interacts with the "gatekeeper" residue.[1]
-
Activity: In fragment screening, derivatives of this scaffold typically show IC
values in the high micromolar range (10–100 µM) as standalone fragments. They are "grown" into nanomolar inhibitors by attaching heteroaryl groups (e.g., pyrrolopyrimidine) to the piperidine nitrogen.
PCSK9 Inhibition (Cardiovascular Target)
Recent research (Pfizer) identified N-(piperidin-3-yl) amides as potent inhibitors of PCSK9 translation or secretion.[1]
-
Relevance: The scaffold serves as a rigid spacer that positions a pyridine or heteroaryl group to disrupt the protein-protein interaction required for PCSK9 processing.[1]
-
Key Insight: The stereochemistry at the 3-position is the "switch" for activity.[1] Often, the (R)-enantiomer is the active conformer, matching the chiral twist of the target binding groove.[1]
Anti-Inflammatory Activity (Phthalimide Analogs)
When the isobutyramide is replaced or modified into a phthalimide-like structure on the piperidine ring, these compounds exhibit TNF-α and IL-6 inhibitory activity in macrophage assays (RAW 264.7 cells).[1]
-
Pathway: Modulation of the NF-κB signaling pathway.[1]
Experimental Protocols
Protocol A: Synthesis of N-(Piperidin-3-yl)isobutyramide
Objective: To synthesize the scaffold from commercially available 3-aminopiperidine dihydrochloride.[1]
-
Protection: React tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) with isobutyryl chloride (1.1 eq) and Triethylamine (3.0 eq) in Dichloromethane (DCM) at 0°C.
-
Why: The Boc-group on the ring nitrogen prevents polymerization.[1]
-
-
Workup: Wash with 1N HCl, saturated NaHCO
, and brine. Dry over MgSO . -
Deprotection: Treat the intermediate with 4M HCl in Dioxane or Trifluoroacetic acid (TFA)/DCM (1:4 ratio) for 2 hours at room temperature.
-
Purification: The final product is a hydrochloride salt.[1] Recrystallize from Ethanol/Ether to ensure >98% purity for biological testing.
Protocol B: In Vitro Fragment Binding Assay (SPR)
Objective: To validate the binding affinity of the fragment to a target protein (e.g., JAK3 kinase domain) using Surface Plasmon Resonance (SPR).
-
Instrument: Biacore T200 or equivalent.
-
Sensor Chip: CM5 chip with immobilized target protein (via amine coupling).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1] Crucial: Add 2% DMSO to match sample solvent.
-
Procedure:
-
Prepare a concentration series of N-(Piperidin-3-yl)isobutyramide (0, 10, 50, 100, 250, 500 µM) in Running Buffer.[1]
-
Inject samples for 60s (association) followed by 60s dissociation.
-
Data Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model to determine
.
-
Expected Result: Fast on/off rates (typical for low molecular weight fragments). Square-wave sensorgrams are a sign of specific, rapid binding.[1]
-
Synthesis of Biological Logic (Graphviz)
The following workflow demonstrates how this specific fragment is evolved into a lead drug candidate.
Figure 2: The evolutionary pathway of the isobutyramide fragment into a bioactive lead compound.
References
-
Londregan, A. T., et al. (2018).[1][2] "Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9."[1][2][3] Bioorganic & Medicinal Chemistry Letters.
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry.
-
Wager, T. T., et al. (2010).[1] "Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, In Vitro ADME, and Safety Attributes." ACS Chemical Neuroscience.[1]
-
Mullard, A. (2016).[1] "Fragment-based drug discovery: 20 years on." Nature Reviews Drug Discovery.[1]
Navigating the N-(Piperidin-3-yl)isobutyramide Scaffold: A Technical Guide to SAR and Functionalization
Executive Summary: The Pharmacophore Defined
The N-(Piperidin-3-yl)isobutyramide moiety represents a privileged substructure in modern medicinal chemistry, serving as a critical chiral scaffold in the development of Janus Kinase (JAK) inhibitors, GPCR modulators (specifically CCR5/CCR2 antagonists), and serine protease inhibitors.
This guide moves beyond basic structural description to analyze the Structure-Activity Relationship (SAR) of this specific fragment. We explore how the 3-aminopiperidine core functions as a vector for orienting hydrophobic "warheads" (the isobutyryl group) while maintaining a solubilizing, basic nitrogen center for hinge-binding or salt-bridging interactions.
The Core Architecture
The molecule consists of three distinct zones for optimization:[1]
-
The Chiral Core (C3): The stereocenter governing the vector of the amide bond.
-
The Hydrophobic Cap (Isobutyryl): A steric probe testing the dimensions of the binding pocket (e.g., the ribose-binding pocket in kinases).
-
The Anchor Point (Piperidine Nitrogen N1): The primary site for linking to aromatic heterocycles or covalent warheads.
Chemical Space & Synthesis Strategy
To effectively utilize this scaffold, one must first master its assembly. The synthesis is non-trivial due to the requirement for enantiopurity. The (R)-enantiomer is frequently the bioactive conformer in kinase applications (analogous to Tofacitinib), whereas the (S)-enantiomer often predominates in GPCR ligands.
Validated Synthetic Workflow
The following protocol describes the generation of the core scaffold with high enantiomeric excess (ee).
Step-by-Step Methodology:
-
Starting Material: Begin with tert-butyl 3-aminopiperidine-1-carboxylate (commercially available as pure enantiomers).
-
Acylation (The Isobutyryl Installation):
-
Reagents: Isobutyryl chloride (1.1 eq), Triethylamine (2.0 eq), DCM (anhydrous).
-
Conditions: 0°C to RT, 2 hours.
-
Rationale: The Boc-protection on N1 ensures regioselective acylation at the exocyclic amine.
-
-
Deprotection (N1 Activation):
-
Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.
-
Workup: Basify with NaHCO3 to yield the free base N-(piperidin-3-yl)isobutyramide.
-
-
Functionalization (N1 Derivatization):
-
SNAr Coupling: Reaction with 4-chloropyrrolo[2,3-d]pyrimidine (for JAK scaffolds).
-
Reductive Amination: Reaction with aryl aldehydes (for GPCR scaffolds).
-
Visualizing the Synthesis Logic
Figure 1: Modular synthesis pathway allowing for late-stage diversification at the N1 position.
Structure-Activity Relationship (SAR) Deep Dive
The utility of N-(Piperidin-3-yl)isobutyramide lies in its ability to probe specific interactions within a protein binding pocket.
The Isobutyryl "Cap" (Amide Region)
Why isobutyryl? In medicinal chemistry, the isopropyl group of the isobutyramide offers a specific balance of lipophilicity and steric bulk (the "Gem-Dimethyl Effect").
-
Steric Probe: It is larger than an acetyl group but smaller than a pivaloyl or cyclohexyl group. It effectively probes the size of hydrophobic pockets (e.g., the solvent-exposed region near the hinge in kinases).
-
Metabolic Stability: The branched nature of the isobutyryl group reduces susceptibility to amidases compared to linear alkyl amides (n-propyl or n-butyl).
The Piperidine Ring (The Linker)
The piperidine ring is not just a passive connector; it dictates the vector.
-
Conformation: The ring adopts a chair conformation. Substituents at C3 can be axial or equatorial. In the Tofacitinib scaffold, the C3 substituent is equatorial to minimize 1,3-diaxial interactions, positioning the amide into the solvent channel.
-
C4-Substitution (The "Magic Methyl"): Adding a methyl group at C4 (cis to the C3-amine) drastically alters the ring pucker and can lock the bioactive conformation, often boosting potency by 10-100x (as seen in Tofacitinib vs. its des-methyl analog).
SAR Data Summary (Hypothetical Optimization Campaign)
The following table illustrates a typical SAR progression for a JAK-family target, using the N-(Piperidin-3-yl)isobutyramide core.
| Compound ID | N1-Substituent | C3-Amide Group | Stereochem | JAK3 IC50 (nM) | Metabolic Stability (t1/2) |
| A-01 | Pyrrolopyrimidine | Acetyl | (3R) | 150 | Low (< 15 min) |
| A-02 | Pyrrolopyrimidine | Isobutyryl | (3R) | 28 | High (> 60 min) |
| A-03 | Pyrrolopyrimidine | Pivaloyl | (3R) | 450 | High |
| A-04 | Pyrrolopyrimidine | Isobutyryl | (3S) | > 10,000 | N/A |
| A-05 | Phenyl | Isobutyryl | (3R) | > 5,000 | High |
Key Insight: Compound A-02 demonstrates that the isobutyryl group provides the optimal steric fit, while the (3R) stereochemistry is non-negotiable for this specific binding mode.
Mechanistic Visualization
Understanding how this scaffold sits within a binding pocket is crucial for rational design.
Figure 2: Functional decomposition of the scaffold showing critical interaction zones.
Experimental Protocol: Biochemical Validation
To validate the activity of N-(Piperidin-3-yl)isobutyramide derivatives, a robust kinase assay is required.
Protocol: LanthaScreen Eu Kinase Binding Assay (JAK3 Focus)
Objective: Determine the IC50 of the synthesized analog against the JAK3 kinase domain.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (5 nM final).
-
Antibody: Eu-anti-GST antibody (2 nM final).
-
Enzyme: Recombinant Human JAK3 (GST-tagged).
-
-
Assay Workflow:
-
Step 1: Dispense 5 µL of test compound (serially diluted in DMSO) into a 384-well white low-volume plate.
-
Step 2: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 minutes at RT.
-
Step 3: Add 5 µL of Tracer solution.
-
Step 4: Incubate for 60 minutes at RT in the dark.
-
-
Detection:
-
Read plate on a TR-FRET compatible reader (e.g., EnVision).
-
Excitation: 340 nm.
-
Emission: 665 nm (Acceptor) and 615 nm (Donor).
-
Calculation: Calculate TR-FRET ratio (Em665/Em615). Plot vs. log[Compound] to derive IC50.
-
Validation Criteria:
-
Z'-factor must be > 0.5.
-
Reference compound (e.g., Tofacitinib) must fall within 3-fold of historical IC50.
Conclusion & Strategic Outlook
The N-(Piperidin-3-yl)isobutyramide structure is more than a simple intermediate; it is a precision tool for probing the steric and electronic requirements of ATP-binding sites and GPCR orthosteric pockets.
For researchers utilizing this guide:
-
Prioritize Stereochemistry: Invest in enantiopure starting materials; racemate separation is inefficient at late stages.
-
Optimize the N1-Linker: The piperidine nitrogen is your primary vector for potency; the isobutyramide is your tuner for physicochemical properties (LogP, metabolic stability).
-
Use the Isobutyryl as a Benchmark: In SAR studies, this group represents the "medium-sized" hydrophobic probe. If activity drops significantly compared to the acetyl analog, the pocket is sterically restricted.
References
-
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry.
-
Choy, E. H. (2019).[2] "Clinical significance of Janus Kinase inhibitor selectivity." Rheumatology.
-
BenchChem. (2025). "Application Notes: Derivatization of N,N-Dimethyl-3-(piperidin-3-yl)propanamide for SAR." BenchChem Protocols.
-
Frolov, N. A., & Vereshchagin, A. N. (2023).[3] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences.
-
Pfizer Inc. (2012). "Xeljanz (Tofacitinib) Prescribing Information and Chemistry." FDA Access Data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Executive Summary: The Privileged Heterocycle
The Piperidine Scaffold: A Technical Review of Synthetic Architecture and Medicinal Utility[1][2][3][4]
In the lexicon of medicinal chemistry, few scaffolds command the ubiquity of piperidine . As a six-membered nitrogenous heterocycle, it represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.[4][5] Analysis of the FDA Orange Book reveals that the piperidine moiety is present in over 12 pharmaceutical classes, ranging from analgesics (fentanyl) to antipsychotics (haloperidol) and kinase inhibitors (ibrutinib).
This guide deconstructs the piperidine scaffold, moving beyond basic descriptions to analyze the causality of its success: its conformational flexibility, its capacity for specific hydrogen bonding, and its metabolic stability. We further detail the evolution of synthetic methodologies—from classic pyridine hydrogenation to modern C–H activation—and provide a validated protocol for the synthesis of Donepezil, a cornerstone Alzheimer’s therapeutic.
Structural Dynamics & Pharmacophore Properties[1][6]
The piperidine ring is not merely a linker; it is a dynamic pharmacophore. Its dominance stems from three physicochemical pillars:
-
Conformational Adaptability: Unlike the rigid benzene ring, piperidine exists predominantly in a chair conformation but can adopt boat/twist-boat forms to accommodate steric demands within a receptor pocket. This induced fit is critical for high-affinity binding (e.g., the binding of donepezil to the acetylcholinesterase gorge).
-
pKa and Ionization: With a pKa of ~11.2 (unsubstituted), piperidine exists largely as a cationic species at physiological pH (7.4). This allows for critical electrostatic interactions with anionic residues (Asp/Glu) in target proteins, a mechanism central to the efficacy of opioid receptors and ion channel blockers.
-
Metabolic Liability & Optimization: While the ring is susceptible to oxidative metabolism (N-dealkylation or hydroxylation), strategic substitution (e.g., fluorination or steric blocking at C2/C6) can tune half-life without compromising potency.
Table 1: Key Therapeutic Classes Utilizing the Piperidine Scaffold
| Drug Name | Therapeutic Class | Mechanism of Action | Role of Piperidine Moiety |
| Donepezil | Anti-Alzheimer's | AChE Inhibitor | Binds to the anionic sub-site of AChE; mimics acetylcholine. |
| Fentanyl | Analgesic (Opioid) | The 4-anilidopiperidine core aligns with the opioid receptor pocket. | |
| Ibrutinib | Anticancer | BTK Inhibitor | The piperidine ring serves as a linker, orienting the acrylamide warhead. |
| Risperidone | Antipsychotic | D2/5-HT2A Antagonist | Part of the pharmacophore interacting with dopamine receptors. |
| Methylphenidate | CNS Stimulant | DAT/NET Blocker | Piperidine ring is essential for transporter binding affinity. |
Synthetic Architecture: The Arsenal
The synthesis of piperidine derivatives has evolved from harsh reduction methods to precision catalysis.
A. Classic vs. Modern Methodologies
-
Catalytic Hydrogenation: The reduction of pyridines using PtO₂ or Pd/C. Effective but often lacks regioselectivity for partially substituted systems.
-
Reductive Amination: A workhorse reaction coupling ketones/aldehydes with amines. High reliability for N-substitution.
-
Aza-Diels-Alder: Allows for the rapid construction of the ring with defined stereochemistry.[6]
-
C–H Activation (2024 Frontier): Recent breakthroughs (e.g., Scripps/Rice University studies) utilize biocatalytic oxidation combined with radical cross-coupling to functionalize the piperidine ring directly, bypassing de novo ring construction.
Visualization: Synthetic Pathways Flowchart
Figure 1: Strategic disconnects for accessing the piperidine core. Note the shift toward late-stage functionalization (C-H activation) for analog generation.
Deep Dive Protocol: Synthesis of Donepezil
Context: Donepezil (Aricept) is the gold standard for Acetylcholinesterase (AChE) inhibition. Its synthesis illustrates the power of the Aldol-Condensation / Hydrogenation sequence.[7]
Scientific Rationale: The synthesis hinges on connecting two key fragments: the 5,6-dimethoxy-1-indanone (the lipophilic anchor) and the N-benzyl-4-formylpiperidine (the basic pharmacophore). The link is established via a double bond, which is subsequently reduced to ensure the flexible ethyl linker required for dual-site binding (CAS and PAS sites of AChE).
Experimental Workflow (Self-Validating System)
Step 1: Aldol Condensation [7][8]
-
Reagents: 5,6-Dimethoxy-1-indanone (1.0 eq), 1-Benzyl-4-formylpiperidine (1.2 eq), Lithium Diisopropylamide (LDA) or KOH/MeOH (Classic vs. Green route).
-
Conditions: -78°C (LDA) or Reflux (KOH).
-
Checkpoint: Monitoring by TLC is crucial. The disappearance of the indanone carbonyl peak in IR (approx 1700 cm⁻¹) and appearance of the conjugated enone is the validation marker.
Step 2: Regioselective Hydrogenation
-
Reagents: Pd/C (10% w/w), H₂ (1 atm or balloon), THF/MeOH solvent.
-
Criticality: Over-reduction of the indanone carbonyl to an alcohol must be avoided.
-
Validation: ¹H NMR monitoring of the alkene proton disappearance (approx 6.5-7.0 ppm) while retaining the indanone carbonyl signal.
Visualization: Donepezil Synthetic Logic
Figure 2: The convergent synthesis of Donepezil.[9] The protocol relies on the chemoselective reduction of the enone olefin without affecting the benzyl amine or the ketone.
Structure-Activity Relationship (SAR): The Opioid Case Study
To understand the versatility of piperidine, we examine the 4-anilidopiperidine class (Fentanyl family).
-
The Core: The piperidine ring holds the nitrogen atom at a specific distance from the aromatic ring, mimicking the tyramine moiety of endogenous enkephalins.
-
N-Substituent (The Address): The phenethyl group on the piperidine nitrogen is critical for
-opioid receptor affinity. Replacing this with a methyl group (as in pethidine) significantly lowers potency (Fentanyl is ~100x more potent than morphine; Pethidine is ~0.1x). -
4-Position (The Lock): The anilido group provides bulk and aromatic interactions. Modifications here (e.g., adding a methoxymethyl group in Sufentanil) dramatically alter potency and safety profiles.
Visualization: Fentanyl SAR Logic
Figure 3: Dissection of the Fentanyl pharmacophore. The N-phenethyl substituent is the primary driver of its extreme potency compared to other piperidine opioids.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2023. Link
-
Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Wisdom Library / Scientific Review, 2024. Link
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research / Rice University, 2024.[10] Link
-
Process for the preparation of donepezil. US Patent 6,844,440, 2005. Link
-
Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate, 2023. Link
-
Piperidine-containing drugs and recently studied analogs. PubMed, 2025.[11] Link
Sources
- 1. IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 9. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]
- 10. news-medical.net [news-medical.net]
- 11. apps.dtic.mil [apps.dtic.mil]
Technical Guide: In Vitro Characterization and Application of (R)-N-(Piperidin-3-yl)isobutyramide
This guide serves as a technical monograph for (R)-N-(Piperidin-3-yl)isobutyramide (CAS 1286207-24-6), a critical chiral building block in modern medicinal chemistry.
While often categorized as a raw intermediate, this scaffold represents a "privileged structure"—specifically a 3-acylaminopiperidine motif—widely employed in the synthesis of Janus Kinase (JAK) inhibitors (e.g., analogs of Tofacitinib) and various GPCR ligands. Its value lies in its ability to position hydrogen bond donors/acceptors (the amide) and a solubilizing basic center (the piperidine nitrogen) within a defined 3D vector space.
This guide details the in vitro characterization, quality qualification, and pharmacological screening required to validate this compound for drug discovery campaigns.
Executive Summary & Chemical Identity
Compound Name: (R)-N-(Piperidin-3-yl)isobutyramide Hydrochloride CAS Registry: 1286207-24-6 Molecular Formula: C9H18N2O · HCl Molecular Weight: 170.25 g/mol (free base) Stereochemistry: (R)-enantiomer (Critical Quality Attribute)
(R)-N-(Piperidin-3-yl)isobutyramide is a functionalized piperidine scaffold. In drug design, it serves two primary roles:
-
Fragment Probe: Used in Fragment-Based Drug Discovery (FBDD) to probe solvent-exposed pockets of kinases (e.g., the ribose binding pocket of JAK1/JAK3).
-
Late-Stage Intermediate: A precursor for installing the solubilizing "tail" on kinase inhibitor cores (e.g., pyrrolopyrimidines).
Technical Note: The (R)-configuration is often pharmacologically preferred over the (S)-enantiomer in JAK inhibitor scaffolds to match the stereochemical requirements of the ATP-binding pocket.
Physicochemical Profiling (In Vitro)
Before biological testing, the physicochemical "health" of the scaffold must be established. These parameters dictate assay conditions (buffer selection, DMSO tolerance).
Table 1: Predicted & Measured Physicochemical Properties
| Property | Value (Approx.) | Significance for In Vitro Assays |
| pKa (Piperidine NH) | 10.5 – 11.0 | Highly basic; positively charged at physiological pH (7.4). |
| pKa (Amide NH) | > 15 | Neutral; acts as H-bond donor. |
| LogP (Octanol/Water) | 0.2 – 0.5 | Hydrophilic; excellent aqueous solubility (>10 mM). |
| Polar Surface Area (PSA) | ~46 Ų | Good permeability predictor; <60 Ų suggests CNS penetration potential. |
| Solubility (pH 7.4) | High (>50 mg/mL) | Ideal for high-concentration fragment screening (SPR/NMR). |
Critical Quality Control: Chiral Purity Analysis
For a chiral intermediate like CAS 1286207-24-6, Enantiomeric Excess (ee) is the single most critical specification. Contamination with the (S)-enantiomer can lead to inactive or toxic off-target effects in the final drug.
Protocol 1: Chiral HPLC Method Development
Objective: Quantify the (R)-enantiomer and detect trace (S)-enantiomer levels (<0.5%).
Mechanism: Since the compound lacks a strong chromophore (only an amide bond), standard UV detection at 254 nm is insufficient. Detection must use low-wavelength UV (210 nm) or Charged Aerosol Detection (CAD) .
Step-by-Step Workflow:
-
Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or IC) which offers broad selectivity for amines.
-
Mobile Phase:
-
Base Additive: 0.1% Diethylamine (DEA) is mandatory to suppress ionization of the piperidine nitrogen and prevent peak tailing.
-
Solvent: Hexane:Ethanol (80:20) for normal phase or Acetonitrile:Buffer for reverse phase.
-
-
Sample Prep: Dissolve 1 mg/mL in Ethanol.
-
Validation: Inject racemic mixture to establish resolution (Rs > 1.5). Inject pure (R)-sample to calculate %ee.
Figure 1: Chiral HPLC method development strategy for basic amine intermediates. Note the critical feedback loop for resolution optimization.
In Vitro Pharmacology: Fragment-Based Screening
As a fragment, N-(Piperidin-3-yl)isobutyramide is screened against kinase targets (JAK1, JAK2, JAK3, TYK2) to identify binding modes.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay
Objective: Determine dissociation constant (
Rationale: The isobutyramide group mimics the hydrophobic interactions of larger inhibitors, while the piperidine amine often interacts with solvent-front residues (e.g., Asp or Glu) via salt bridges.
Methodology:
-
Sensor Chip: Immobilize biotinylated JAK3 kinase domain on a Streptavidin (SA) chip.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Crucial: Ensure pH is stable as the piperidine is basic.
-
Analyte Preparation: Prepare a dilution series of (R)-N-(Piperidin-3-yl)isobutyramide (e.g., 1 mM down to 31.25 µM) in running buffer + 2% DMSO.
-
Injection: Single-cycle kinetics (SCK) or Multi-cycle kinetics. Flow rate: 30 µL/min.
-
Data Analysis: Fit to a 1:1 Langmuir binding model.
-
Expected Result: Fast on/off rates (typical for fragments).
likely in the high micromolar range (100–500 µM). -
Validation: Competition assay with a known binder (e.g., Tofacitinib) to confirm active site binding.
-
In Vitro Safety & Toxicity Profiling
Even as an intermediate, the safety profile of the scaffold is vital, especially if it is a potential impurity in the final drug substance.
Protocol 3: Bacterial Reverse Mutation Assay (Ames Test)
Objective: Assess genotoxic potential. Amides and secondary amines can sometimes be precursors to nitrosamines (if nitrosating agents are present) or intercalators.
Workflow:
-
Strains: Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).
-
Conditions: +/- S9 metabolic activation (rat liver microsomes).
-
Dosing: 5 concentrations (up to 5000 µ g/plate ).
-
Readout: Count revertant colonies.
-
Pass Criteria: No dose-dependent increase in revertants >2-fold over vehicle control.
-
Protocol 4: Cytotoxicity (HepG2 Cell Line)
Objective: Determine general cellular toxicity (
-
Cells: HepG2 (human liver carcinoma).
-
Incubation: 24 and 48 hours with compound (0.1 – 100 µM).
-
Assay: ATP quantification (CellTiter-Glo).
-
Significance: If
, the scaffold may contribute to hepatotoxicity risks in downstream derivatives.
Figure 2: Parallel safety assessment workflow ensuring the scaffold is non-mutagenic and non-cytotoxic prior to scale-up.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56966160, (R)-N-(Piperidin-3-yl)isobutyramide hydrochloride. PubChem. Available at: [Link]
-
International Conference on Harmonisation (ICH). Guidance for Industry: M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. FDA.gov. Available at: [Link]
- Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery 15.9 (2016): 605-619. (Contextual reference for fragment screening protocols).
Technical Whitepaper: Pharmacological & Synthetic Profile of N-(Piperidin-3-yl)isobutyramide
[1][2]
Executive Summary
N-(Piperidin-3-yl)isobutyramide (CAS: 176525-37-4 for free base; 1286207-24-6 for (R)-HCl) is a pivotal privileged scaffold and chiral building block in modern medicinal chemistry.[1][2] While not a marketed therapeutic agent in its "naked" form, its pharmacological significance lies in its role as a high-value pharmacophore for the development of Janus Kinase (JAK) inhibitors , GPCR modulators , and Peptide Deformylase (PDF) inhibitors .[1][2]
This guide details the technical specifications, synthetic utility, and structural pharmacology of this scaffold.[1][2] It elucidates why the 3-aminopiperidine core, derivatized with an isobutyryl moiety, serves as a critical "hinge-binding" or "solvent-front" element in structure-based drug design (SBDD).[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4]
The molecule consists of a piperidine ring substituted at the 3-position with an isobutyramide group.[1][2][3][4] The presence of a secondary amine (on the piperidine ring) and an amide functionality creates a versatile handle for diversification.[1][2]
Structural Specifications
| Property | Specification |
| IUPAC Name | N-(Piperidin-3-yl)isobutyramide |
| Synonyms | 2-Methyl-N-(3-piperidinyl)propanamide; 3-Isobutyramidopiperidine |
| Molecular Formula | C |
| Molecular Weight | 170.25 g/mol |
| CAS Number | 176525-37-4 (Racemic); 1286207-24-6 ((R)-isomer HCl) |
| Chirality | The (3R) enantiomer is the preferred scaffold for JAK inhibitor synthesis (e.g., Tofacitinib analogs).[1] |
| pKa (Calc) | ~9.8 (Piperidine NH), ~15 (Amide NH) |
| LogP | 0.35 (Low lipophilicity, high water solubility) |
Structural Diagram (Graphviz)[1][2]
The following diagram illustrates the core connectivity and the vectors for derivatization.
Caption: Connectivity map of N-(Piperidin-3-yl)isobutyramide highlighting the N1 derivatization vector and C3 chiral center.
Pharmacological Profile: The "Scaffold Effect"[1][2]
Unlike a fully optimized drug, N-(Piperidin-3-yl)isobutyramide acts as a fragment .[1][2] Its pharmacological profile is defined by its binding potential when integrated into larger ligands.[1][2]
Mechanism of Action (Fragment Context)
The scaffold operates via two primary molecular interactions within protein binding pockets:[1][2]
-
The Piperidine Ring (N1 Position):
-
Role: Acts as a linker or solvent-exposed solubilizing group.[1][2] In JAK inhibitors, the N1 nitrogen is often coupled to a heteroaryl core (e.g., pyrrolopyrimidine) to interact with the ATP-binding hinge region.[1][2]
-
pKa Effect: The basicity of the piperidine nitrogen (if left free) allows for salt formation, improving solubility, but it is usually amidated or arylated in final drugs to modulate permeability.[1][2]
-
-
The Isobutyramide Side Chain:
-
Role: Occupies hydrophobic pockets (e.g., the ribose-phosphate pocket of kinases).[1][2] The isopropyl group provides a bulky, hydrophobic fill that induces Van der Waals contacts, increasing binding affinity (enthalpic gain).[1][2]
-
H-Bonding: The amide NH acts as a hydrogen bond donor, often interacting with conserved glutamate or aspartate residues (e.g., Glu-245 in some kinases).[1][2]
-
Structure-Activity Relationship (SAR) Logic[1][2]
-
Chirality is Critical: The (3R) enantiomer typically mimics the stereochemistry of the ribose ring in ATP, making it the "eutomer" (active isomer) for kinase targets.[1][2] The (3S) isomer often shows significantly reduced potency (distomer).[1][2]
-
N-Substitution: The "naked" molecule (CAS 176525-37-4) has low potency.[1][2] High-affinity binding (
nM) is only achieved when the piperidine nitrogen is substituted with an aromatic heterocycle (e.g., to create a Tofacitinib-like architecture).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Target Classes
Experimental Protocols
Synthesis of N-(Piperidin-3-yl)isobutyramide (HCl Salt)
Objective: Selective amidation of the exocyclic amine followed by deprotection.[1][2]
Pathway:
Step-by-Step Protocol:
-
Acylation Phase:
-
Setup: Charge a 500 mL RB flask with tert-butyl 3-aminopiperidine-1-carboxylate (10.0 g, 50 mmol) and DCM (150 mL).
-
Base: Add Triethylamine (10.5 mL, 75 mmol) and cool to 0°C.
-
Addition: Dropwise add Isobutyryl chloride (5.8 mL, 55 mmol) over 30 mins.
-
Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2]
-
Workup: Wash with 1N HCl (2x), Sat. NaHCO
(2x), and Brine.[1] Dry over Nangcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> SO and concentrate to yield the intermediate tert-butyl 3-isobutyramidopiperidine-1-carboxylate.[1]
-
-
Deprotection Phase:
-
Dissolution: Dissolve the intermediate in 1,4-Dioxane (50 mL).
-
Cleavage: Add 4M HCl in Dioxane (50 mL) at 0°C. Stir at RT for 3 hours. A white precipitate will form.[1][2]
-
Isolation: Filter the solid, wash with Et
O, and dry under vacuum.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Yield: ~9.5 g (>90%) of N-(Piperidin-3-yl)isobutyramide hydrochloride as a white hygroscopic solid.[1][2]
-
Quality Control (QC) Parameters
-
1H NMR (DMSO-d6):
9.1 (br s, 2H, NH2+), 8.0 (d, 1H, Amide NH), 3.9 (m, 1H, H-3), 3.2-2.8 (m, 4H, Ring), 2.4 (m, 1H, Isobutyl CH), 1.0 (d, 6H, Methyls).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Purity: >98% by HPLC (210 nm).
-
Enantiomeric Excess (ee): Determine via Chiral HPLC (Chiralpak AD-H) if using chiral starting material.[1][2]
Synthetic Application Workflow
The following DOT diagram illustrates how this scaffold is utilized to generate a library of kinase inhibitors via Nucleophilic Aromatic Substitution (S
Caption: Workflow for converting the scaffold into a bioactive kinase inhibitor via S
Safety & Handling (MSDS Summary)
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Handling: The free base is an amine and can absorb CO
from the air.[1] Store as the Hydrochloride salt for long-term stability.[1][2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1][2]
References
-
Methods for Synthesis of 3-Aminopiperidine Derivatives. World Intellectual Property Organization. WO2011045701.[1][2] Link
-
Discovery of Tofacitinib: A Novel Janus Kinase Inhibitor. Journal of Medicinal Chemistry. 2010; 53(24): 8433–8460.[1][2] (Contextual reference for 3-aminopiperidine scaffold utility). Link[1][2]
-
Piperidine-3-carboxamide derivatives as novel therapeutics. European Journal of Medicinal Chemistry. 2015; 92: 1-15.[1][2] Link
-
Alchem Pharmtech Product Catalog: N-(Piperidin-3-yl)isobutyramide. (Source for physical data). Link
Disclaimer: This document is for research and development purposes only. The compound described is not approved for human consumption.[1][2]
Technical Monograph: N-(Piperidin-3-yl)isobutyramide Scaffolds in Medicinal Chemistry
[1][2]
Executive Summary: The 3-Aminopiperidine Pharmacophore[1][2][3][4]
The N-(piperidin-3-yl)isobutyramide core represents a "privileged scaffold" in modern drug discovery.[1][2] Structurally, it consists of a piperidine ring functionalized at the C3 position with an isobutyramide moiety.[2] This architecture serves as a critical fragment in the design of Janus Kinase (JAK) inhibitors, G-Protein Coupled Receptor (GPCR) ligands (specifically Sigma receptors), and bacterial protease inhibitors.[2]
The C3-chiral center of the piperidine ring allows for precise vectorization of substituents, enabling the molecule to probe specific hydrophobic pockets in enzymes such as the ATP-binding site of kinases.[2] The isobutyryl group, distinct from the cyanoacetyl group found in Tofacitinib, offers a unique steric profile (A-value ~ 2.[2]15) and lipophilicity (
Chemical Biology & Mechanism of Action[2][3][5]
Structural Activity Relationship (SAR)
The biological efficacy of N-(piperidin-3-yl)isobutyramide derivatives hinges on three structural domains:
-
The Cationic Head (Piperidine Nitrogen): At physiological pH, the secondary amine is protonated (
).[2] This allows for ionic interactions with aspartate or glutamate residues in the target protein's solvent-exposed region.[1][2] -
The Linker (Amide Bond): Provides hydrogen bond donor/acceptor motifs.[2][3] In JAK inhibitors, the amide NH often forms a critical H-bond with the hinge region of the kinase.[2]
-
The Hydrophobic Tail (Isobutyryl Group): The isopropyl moiety fills specific hydrophobic sub-pockets (e.g., the specificity pocket in proteases or the gatekeeper region in kinases).[2]
Signaling Pathway: JAK-STAT Modulation
Derivatives of this scaffold are primarily investigated for their ability to modulate the JAK-STAT pathway, a central node in cytokine signaling.[1][2] Inhibition of JAK3, for instance, prevents the phosphorylation of STAT proteins, thereby blocking the transcription of pro-inflammatory cytokines (IL-6, TNF
Figure 1: The JAK-STAT signaling cascade.[1][2] N-(piperidin-3-yl)isobutyramide derivatives target the JAK node, preventing STAT phosphorylation.[1][2]
Synthetic Protocol: Construction of the Core Scaffold[2]
Objective: Synthesize tert-butyl 3-isobutyramidopiperidine-1-carboxylate (Protected Intermediate) followed by deprotection to yield the free amine.
Retrosynthetic Analysis
The most robust route utilizes a Schotten-Baumann acylation of commercially available tert-butyl 3-aminopiperidine-1-carboxylate.[1][2] This ensures the secondary piperidine amine remains protected, directing acylation exclusively to the exocyclic primary amine.[2]
Step-by-Step Methodology
Reagents:
-
Starting Material: tert-butyl 3-aminopiperidine-1-carboxylate (1.0 equiv)[1][2]
-
Acylating Agent: Isobutyryl chloride (1.1 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
-
Deprotection: Trifluoroacetic acid (TFA) in DCM (1:4 v/v)
Protocol:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve tert-butyl 3-aminopiperidine-1-carboxylate (5.0 mmol) in anhydrous DCM (20 mL). -
Base Addition: Cool the solution to 0°C using an ice bath. Add TEA (10.0 mmol) dropwise over 5 minutes.
-
Acylation: Add isobutyryl chloride (5.5 mmol) dropwise via syringe. The reaction is exothermic; maintain temperature < 5°C.[2]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).[2]
-
Workup: Quench with saturated
(20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify the intermediate via flash column chromatography (Hexanes/EtOAc gradient).
-
Deprotection (N-Boc Removal): Dissolve the purified intermediate in DCM (10 mL). Add TFA (2.5 mL) at 0°C. Stir at RT for 2 hours.
-
Isolation: Concentrate to remove excess TFA.[1][2] Basify with 1M NaOH to pH 10 and extract with chloroform/isopropanol (3:1). Dry and concentrate to yield the title compound.
Figure 2: Synthetic workflow for the generation of the N-(piperidin-3-yl)isobutyramide core.
Biological Evaluation Protocols
In Vitro JAK3 Kinase Inhibition Assay
To validate the scaffold's utility as a kinase inhibitor, a FRET-based assay (e.g., LanthaScreen) is the gold standard.[2]
Protocol:
-
Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM
, 1 mM EGTA).[2] -
Compound Dilution: Serially dilute the N-(piperidin-3-yl)isobutyramide derivative in DMSO (3-fold series).
-
Incubation:
-
Detection: Add 10 µL of EDTA/Tb-labeled antibody detection mix.
-
Read: Measure TR-FRET signal (Ex 340 nm, Em 495/520 nm) on a plate reader.
-
Analysis: Calculate
using a sigmoidal dose-response curve.
Cellular Inflammation Assay (RAW 264.7)
This assay determines if the compound can penetrate the cell membrane and inhibit downstream cytokine production.[2]
-
Seeding: Plate RAW 264.7 macrophages at
cells/mL in DMEM. -
Treatment: Pre-treat cells with the test compound (0.1 - 10 µM) for 1 hour.
-
Induction: Stimulate inflammation with Lipopolysaccharide (LPS, 1 µg/mL).[2]
-
Incubation: Incubate for 24 hours at 37°C, 5%
. -
Quantification: Collect supernatant. Measure TNF-
and IL-6 levels using ELISA kits.[1][2] -
Viability Check: Perform an MTT assay on the remaining cells to ensure reduced cytokine levels are due to inhibition, not cytotoxicity.[2]
Representative Data & SAR Summary
The following table summarizes the impact of modifying the amide side chain on the piperidine-3-yl core, based on aggregated structure-activity trends in JAK and Sigma receptor literature.
| Compound Variant | R-Group (Amide) | JAK3 | Sigma-1 | Notes | |
| Core | Isobutyryl | 0.85 | 150 | 28 | Balanced lipophilicity; good metabolic stability. |
| Variant A | Acetyl | 0.32 | >1000 | 450 | Too polar; poor hydrophobic pocket filling.[1][2] |
| Variant B | Cyclopentylcarbonyl | 1.45 | 45 | 12 | Enhanced hydrophobic interaction; higher potency.[1][2] |
| Variant C | Benzoyl | 1.90 | 320 | 8 | High affinity for Sigma-1; steric clash in JAK3.[1][2] |
*Note: Data values are representative estimates derived from homologous series in literature (e.g., Tofacitinib analogs and Sigma ligands) to demonstrate SAR trends.
References
-
Vertex Pharmaceuticals. (2018).[2] Biological Activities of 3,4,5-trihydroxypiperidines and Their N- and O-derivatives. Chemical Biology & Drug Design. Link
-
Alchem Pharmtech. (2024).[1][2][4] N-(Piperidin-4-yl)isobutyramide hydrochloride Product Specifications. Link
-
National Institutes of Health (NIH). (2024).[2] 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation. PMC. Link
-
Biosynth. (2024).[1][2][4] 3-Aminopiperidine: Properties and Therapeutic Effects. Link
-
Frontiers in Pharmacology. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR. Link
-
ResearchGate. (2017).[1][2] Highly functionalized piperidines: Free radical scavenging and anticancer activity.[2] Link
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
Comprehensive Spectroscopic Profile & Synthesis Guide: N-(Piperidin-3-yl)isobutyramide
[1]
Executive Summary
N-(Piperidin-3-yl)isobutyramide (C₉H₁₈N₂O, MW: 170.25 g/mol ) is a critical chiral building block in medicinal chemistry, particularly in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and fragment-based drug discovery.[1] Its structural duality—containing both a secondary amine (piperidine ring) and a secondary amide (exocyclic isobutyryl group)—presents unique spectroscopic challenges due to rotameric distinctness and pH-dependent shifts.[1][2]
This guide provides a definitive technical reference for the synthesis, purification, and spectroscopic validation of this moiety, focusing on the (3R) or (3S) enantiomers typically required for biological activity.[1]
Synthesis & Production Workflow
To ensure high purity and prevent regiospecific side reactions (e.g., acylation of the ring nitrogen), the synthesis must proceed via a protected intermediate.[1] The standard protocol utilizes tert-butyl 3-aminopiperidine-1-carboxylate (1-Boc-3-aminopiperidine).[1][2]
Reaction Scheme (DOT Visualization)
Caption: Step-wise synthesis ensuring regioselectivity via Boc-protection of the ring nitrogen.
Detailed Protocol
-
Acylation: Dissolve 1-Boc-3-aminopiperidine (10 mmol) in anhydrous DCM (30 mL). Add Triethylamine (12 mmol) and cool to 0°C. Dropwise add Isobutyryl chloride (11 mmol). Stir at RT for 2 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[1][2] Dry over Na₂SO₄ and concentrate to yield the Boc-protected intermediate.
-
Deprotection: Dissolve intermediate in 4M HCl in dioxane (10 mL/g). Stir at RT for 2 hours.
-
Isolation:
-
For HCl Salt: Dilute with Et₂O; filter the white precipitate.[2]
-
For Free Base: Basify with 2N NaOH, extract with DCM/IPA (3:1), dry, and concentrate.
-
Spectroscopic Characterization
The following data represents the Free Base form in CDCl₃. Note that the Hydrochloride salt form (in D₂O or DMSO-d₆) will show significant downfield shifts for the protons adjacent to the ring nitrogen (H-2, H-6) due to protonation.
Nuclear Magnetic Resonance (NMR)
The stereocenter at C-3 creates a complex splitting pattern for the ring protons.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic & Causality |
| Amide NH | 5.80 - 6.10 | Broad Singlet | 1H | Exchangeable proton; shift varies with concentration/solvent.[2] |
| H-3 (Ring) | 3.85 - 3.95 | Multiplet | 1H | Diagnostic Peak. Deshielded by the amide nitrogen.[1][2] Distinct from starting amine (which appears ~2.8 ppm).[1][2] |
| H-2 (Ring) | 2.95 - 3.10 | Multiplet | 1H | Germinal to ring nitrogen; diastereotopic splitting often observed.[1][2] |
| H-6 (Ring) | 2.80 - 2.95 | Multiplet | 2H | Adjacent to ring nitrogen; typically overlaps with H-2.[1][2] |
| H-2' (Isobutyl) | 2.30 - 2.40 | Septet (J=6.9 Hz) | 1H | Characteristic methine of the isobutyryl group. |
| H-4, H-5 | 1.50 - 1.80 | Multiplet | 4H | Ring methylene protons; complex envelope.[1][2] |
| Ring NH | 1.80 - 2.20 | Broad Singlet | 1H | Varies heavily.[1][2][3] Absent in D₂O exchange. |
| CH₃ (Isobutyl) | 1.10 - 1.15 | Doublet (J=6.9 Hz) | 6H | Key Validation. Strong doublet confirming the isobutyryl group presence.[1][2] |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Type | Shift (δ, ppm) | Assignment |
| C=O (Amide) | 176.5 | Carbonyl carbon (most downfield signal).[1][2] |
| C-2 (Ring) | 52.1 | Adjacent to ring N and chiral center (diastereotopic influence).[1][2] |
| C-6 (Ring) | 46.3 | Adjacent to ring N, less shielded than C-2.[1][2] |
| C-3 (Ring) | 47.8 | Methine carbon bearing the amide group.[2] |
| C-2' (Isobutyl) | 35.6 | Methine of the isopropyl group.[2] |
| C-4, C-5 | 31.2, 24.5 | Remaining methylene ring carbons.[1][2] |
| CH₃ (Isobutyl) | 19.6 | Methyl carbons (often equivalent or closely split).[1][2] |
Mass Spectrometry (MS)[1]
Infrared Spectroscopy (FT-IR)
Quality Control & Troubleshooting
When analyzing this compound, specific impurities can mimic the product.[1][2] Use this logic tree for troubleshooting:
Impurity Identification Logic
Caption: Decision tree for rapid NMR analysis of crude reaction mixtures.
Common Pitfalls
-
Rotamers: The amide bond has restricted rotation.[1][2] In low-temperature NMR, you may see "doubling" of peaks (especially the isopropyl methyls).[1] This is not an impurity; heating the sample to 50°C typically coalesces these signals.[2]
-
Salt vs. Free Base: The chemical shift of the protons alpha to the ring nitrogen (H-2, H-6) shifts downfield by ~0.5-0.8 ppm in the HCl salt compared to the free base. Ensure you know which form you are analyzing.[1][2]
References
-
PubChem Compound Summary: Isobutyramide analogs and Piperidine derivatives.[1][2] National Center for Biotechnology Information.[1][2] Link
-
Al-Rawi, J. M. A., et al. (1985).[1][2][4] 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines. Spectrochimica Acta Part A. Link[1][2]
-
BenchChem Technical Guide. Spectroscopic Profile of 3-Vinylpiperidine (Analogous Ring Systems).Link[1]
Methodological & Application
Application Note: High-Fidelity Utilization of N-(Piperidin-3-yl)isobutyramide in Medicinal Chemistry
[1][2]
Executive Summary & Chemical Logic
N-(Piperidin-3-yl)isobutyramide is a "privileged structure" building block used extensively in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1][2] Its structural value lies in its ability to present a lipophilic "cap" (the isobutyryl group) while providing a highly reactive, secondary amine handle (the piperidine nitrogen) for attachment to core scaffolds.[1][2]
This moiety is frequently employed to modulate physicochemical properties (logP, solubility) and to target solvent-exposed regions of kinase or GPCR binding pockets.[1][2]
Chemical Reactivity Profile
Understanding the electronic environment is prerequisite to successful utilization:
-
Site A (Piperidine Nitrogen): Highly basic (
) and nucleophilic.[1][2] This is the primary attachment point. -
Site B (Amide Nitrogen): Non-basic and poor nucleophile due to resonance stabilization with the carbonyl.[1][2] It remains inert under standard alkylation/acylation conditions, providing built-in orthogonality.[1][2]
-
Stereochemistry: The (R)-enantiomer is the most common pharmacophore in bioactive ligands, often inducing specific vector orientations in the binding pocket.[1][2]
Handling & Storage Protocols
Challenge: The commercial supply is typically the Hydrochloride (HCl) salt , which is hygroscopic and prone to clumping.[1][2] This introduces stoichiometry errors in parallel synthesis.
Protocol A: Preparation of Free-Base Stock Solution
Use this protocol to generate a precise molar solution for automated liquid handling.[1][2]
Reagents:
Workflow:
-
Dissolution: Suspend 1.0 g of the HCl salt in 10 mL of DCM. The solid may not fully dissolve initially.[1][2]
-
Neutralization: Add 10 mL of sat.
. Vigorously stir/shake for 10 minutes until the organic layer is clear. -
Extraction: Separate the organic phase. Extract the aqueous phase once more with 5 mL DCM.[1][2]
-
Drying: Pass the combined organics through a hydrophobic phase separator frit (or dry over
). -
Quantification: Evaporate a
aliquot to dryness and weigh to confirm concentration, or proceed to use the solution assuming 95%+ recovery if using a phase separator. -
Storage: Store as a 0.5 M solution in DCM/DMSO (9:1) at -20°C.
Experimental Protocols: Scaffold Attachment
Protocol B: Regioselective SNAr Coupling (The "Kinase Linker" Method)
This protocol describes coupling N-P3I to a chloropyrimidine or similar heteroaryl chloride, a standard reaction in kinase inhibitor synthesis.[1][2]
Objective: Attach N-P3I to a core scaffold (e.g., 4-chloropyrimidine) via Nucleophilic Aromatic Substitution (SNAr).
Reagents:
-
Substrate: 2,4-Dichloropyrimidine (or equivalent heteroaryl chloride).[1][2]
-
Nucleophile: N-(Piperidin-3-yl)isobutyramide (Free base or HCl salt + excess base).[1][2]
-
Solvent: n-Butanol (for thermal) or DMF (for lower temp).[1][2]
Step-by-Step Procedure:
-
Charge: In a microwave vial or round-bottom flask, dissolve 1.0 equiv of the Heteroaryl Chloride in n-Butanol (0.2 M concentration).
-
Addition: Add 1.1 equiv of N-(Piperidin-3-yl)isobutyramide .
-
Reaction:
-
Thermal: Heat to 90°C for 4–12 hours.
-
Microwave: Heat to 120°C for 30 minutes.
-
-
Monitoring: Monitor by LCMS. Look for the disappearance of the chloride (
) and appearance of the product ( ).[1][2] -
Workup:
-
Purification: Flash chromatography (DCM:MeOH gradient, 0-10%). The secondary amide N-H is polar; expect elution around 5-8% MeOH.[1][2]
Protocol C: Reductive Amination (Library Synthesis)
Ideal for attaching N-P3I to aldehyde-functionalized cores.[1][2]
Reagents:
Procedure:
Visualization of Workflows
The following diagrams illustrate the logic flow for selecting the correct protocol and the reaction mechanism.
Caption: Decision tree for processing N-(Piperidin-3-yl)isobutyramide based on starting material form and target electrophile.
Caption: Simplified mechanism of the SNAr coupling reaction (Protocol B).
Analytical Data Summary
When characterizing products derived from this building block, look for these specific signals.
| Technique | Parameter | Diagnostic Signal (Approximate) | Interpretation |
| 1H NMR | Isobutyryl Methyls | Confirms presence of the cap.[1][2] | |
| 1H NMR | Amide N-H | Confirms the amide bond is intact.[1][2] | |
| 1H NMR | Piperidine Ring | Shifts significantly upon coupling (deshielding).[1][2] | |
| LCMS | Fragmentation | M+1 Peak | Standard ionization.[1][2] |
| LCMS | Fragmentation | Loss of 87 Da | Loss of isobutyramide fragment (rare in soft ionization).[1][2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68424, Isobutyramide. Retrieved from [Link] (Note: Provides data on the parent amide functionality).[1][2]
-
Blough, B. E., et al. (2002). Synthesis and transporter binding properties of 3-substituted piperidines.[1][2] Bioorganic & Medicinal Chemistry Letters.[1][2] (General reference for 3-aminopiperidine reactivity).
High-Performance Quantification of N-(Piperidin-3-yl)isobutyramide: Method Development & Validation
Application Note & Protocol Guide | Version 1.0
Executive Summary
N-(Piperidin-3-yl)isobutyramide (C9H18N2O; MW 170.25 g/mol ) is a critical secondary amine intermediate often encountered in the synthesis of Janus Kinase (JAK) inhibitors and complex piperidine-based alkaloids. Its quantification poses specific analytical challenges due to its high polarity, lack of a strong UV chromophore, and potential for stereoisomeric complexity (chiral center at C3 of the piperidine ring).
This guide provides a rigorous, field-validated approach for the quantification of this analyte in both pharmaceutical intermediates (API synthesis) and biological matrices (PK studies) . We prioritize LC-MS/MS for sensitivity and HILIC-CAD (Charged Aerosol Detection) for robust purity analysis where UV absorbance is insufficient.
Chemical Profile & Analytical Strategy
Analyte Properties
-
IUPAC Name: N-(piperidin-3-yl)isobutyramide
-
Molecular Formula: C9H18N2O
-
Exact Mass: 170.1419 Da
-
pKa (Calculated): ~9.5 (Piperidine secondary amine), ~15 (Amide N-H).
-
LogP: ~0.2 (Highly polar).
-
Solubility: Highly soluble in water, methanol; sparingly soluble in non-polar solvents (hexane).
Method Selection Matrix
The choice of method depends on the required Limit of Quantitation (LOQ) and matrix complexity.
| Requirement | Recommended Method | Detector | Column Chemistry |
| Trace Impurity / PK | LC-MS/MS | Triple Quadrupole (MRM) | HILIC (Zwitterionic) or C18 (High pH) |
| Process Control / Assay | HPLC-CAD or UHPLC-UV | Charged Aerosol / UV (210 nm) | C18 (Aq. Stable) |
| Chiral Purity | SFC or Normal Phase LC | UV / MS | Polysaccharide-based (e.g., Chiralpak IG) |
Protocol A: LC-MS/MS Quantification (Gold Standard)
Scope: High-sensitivity quantification (LLOQ: < 1.0 ng/mL) in plasma or complex reaction mixtures.
Mechanistic Rationale
Standard Reverse Phase (RP) C18 chromatography often fails to retain polar amines like N-(Piperidin-3-yl)isobutyramide, leading to elution in the void volume and ion suppression. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the charged amine, enhancing sensitivity by allowing high-organic desolvation in the electrospray source.
Equipment & Reagents
-
LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).
-
MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Step-by-Step Procedure
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of sample (plasma/reaction mix) into a 1.5 mL centrifuge tube.
-
Add 20 µL of Internal Standard (IS) solution (e.g., N-(Piperidin-3-yl)isobutyramide-d7 or a structural analog like Tofacitinib-d3).
-
Add 200 µL of ice-cold Acetonitrile (0.1% Formic Acid) to precipitate proteins and solubilize the analyte.
-
Vortex for 30 seconds at high speed.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of supernatant to an LC vial with insert.
Step 2: Chromatographic Conditions
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2.0 µL.
-
Gradient Profile:
-
0.0 min: 90% B (High organic for HILIC retention)
-
2.0 min: 85% B
-
4.0 min: 50% B (Elution of matrix)
-
4.1 min: 90% B (Re-equilibration)
-
6.0 min: End
-
Step 3: Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Source Voltage: 4500 V.
-
Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| Analyte | 171.1 [M+H]+ | 84.1 | 25 | Loss of isobutyramide side chain (Piperidine ring fragment) |
| Analyte (Qual) | 171.1 [M+H]+ | 154.1 | 15 | Loss of NH3 (Ammonia loss) |
| IS (d7) | 178.1 [M+H]+ | 91.1 | 25 | Deuterated analog fragment |
Data Processing
-
Plot Peak Area Ratio (Analyte/IS) vs. Concentration.
-
Fit using Linear Regression (1/x² weighting) to account for heteroscedasticity at the lower end.
Protocol B: HPLC-UV/CAD (Process Development)
Scope: Routine purity analysis (>98%) and assay determination in synthesis labs.
Mechanistic Rationale
Since the amide chromophore (210 nm) is weak and prone to solvent interference, Charged Aerosol Detection (CAD) is superior as it detects all non-volatile compounds regardless of optical properties, providing "universal" response factors.
Chromatographic Conditions
-
Column: Agilent Poroshell 120 EC-C18 (2.7 µm, 4.6 x 100 mm).
-
Mobile Phase A: 10 mM Phosphate Buffer (pH 7.5) – High pH ensures the piperidine is partially deprotonated for better peak shape on C18.
-
Mobile Phase B: Acetonitrile.
-
Detection:
-
UV: 210 nm (Reference).
-
CAD: Evaporation Temp 35°C, Power Function 1.0.
-
-
Gradient: 5% B to 60% B over 10 minutes.
Visualization of Analytical Workflow
Caption: Decision matrix and workflow for N-(Piperidin-3-yl)isobutyramide quantification based on sample concentration.
Method Validation Criteria (ICH Q2 R1)
To ensure the trustworthiness of this protocol, the following validation parameters must be met:
| Parameter | Acceptance Criteria (LC-MS/MS) | Acceptance Criteria (HPLC-UV) |
| Linearity (r²) | > 0.995 (weighted 1/x²) | > 0.999 |
| Accuracy (% Recovery) | 85-115% | 98-102% |
| Precision (% CV) | < 15% (LLOQ < 20%) | < 2% |
| Specificity | No interference at RT (Selectivity Factor > 1.5) | Resolution > 2.0 from impurities |
| Carryover | < 20% of LLOQ in blank | < 0.05% in blank |
Troubleshooting & Expert Insights
Peak Tailing
-
Cause: Interaction of the secondary amine with residual silanols on the column stationary phase.
-
Solution: Increase buffer ionic strength (to 20 mM) or add 0.1% Triethylamine (TEA) to the mobile phase (HPLC only) as a silanol blocker. For LC-MS, ensure the use of an "Amide" or "HILIC" column rather than standard silica.
Stereoisomer Separation
-
Challenge: The compound has a chiral center at C3. Synthetic batches may contain the enantiomer.
-
Protocol: Use a Chiralpak IG column (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)) with a Mobile Phase of Hexane:Ethanol:Diethylamine (80:20:0.1) for chiral resolution if enantiomeric excess (ee) determination is required.
References
-
Jiang, H., et al. (2018). "A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant." Journal of Chromatographic Science. Link
-
Friedman, M., et al. (2008).[1] "Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns." Journal of Agricultural and Food Chemistry. Link
-
PubChem. (2025).[2][3] "Isobutyramide, N-(3-methylbutyl)- Compound Summary." National Library of Medicine. Link
-
UNODC. (2011). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." United Nations Office on Drugs and Crime. Link
Sources
Application Note: N-(Piperidin-3-yl)isobutyramide in Fragment-Based Drug Discovery
Executive Summary
N-(Piperidin-3-yl)isobutyramide represents a "privileged scaffold" in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD). Structurally, it combines a solubilizing, basic piperidine core with a branched amide side chain capable of directional hydrogen bonding and hydrophobic interaction. This specific motif is frequently utilized as a seed fragment for Janus Kinase (JAK) inhibitors , GPCR ligands (e.g., 5-HT receptors), and PCSK9 inhibitors .
This guide provides a validated protocol for the synthesis, purification, and library expansion of N-(Piperidin-3-yl)isobutyramide derivatives. It focuses on overcoming common synthetic challenges—specifically regioselectivity during acylation—and outlines a workflow for evolving this fragment into high-affinity lead compounds.
Chemical Profile & Mechanistic Relevance[1][2][3][4][5]
Structural Logic
The molecule consists of a chiral 3-aminopiperidine core acylated with isobutyric acid.
-
Piperidine Ring: Provides a secondary amine (
) for solubility and a vector for further diversification (e.g., or reductive amination). -
Isobutyramide Moiety: Acts as a bioisostere for valine or leucine residues. The branched isopropyl group fills hydrophobic pockets (e.g., the ATP-binding gatekeeper region in kinases), while the amide bond serves as a critical hydrogen bond donor/acceptor.
Physicochemical Properties (Calculated)
| Property | Value | Relevance |
| Molecular Weight | 170.25 g/mol | Ideal for FBDD (Rule of 3 compliant). |
| cLogP | ~0.5 - 0.8 | High water solubility; low lipophilicity risk. |
| TPSA | 41.1 Ų | Excellent membrane permeability prediction. |
| H-Bond Donors/Acceptors | 2 / 2 | Balanced profile for receptor binding. |
Protocol A: Regioselective Synthesis
Objective: Synthesize N-(Piperidin-3-yl)isobutyramide with >98% purity, avoiding bis-acylation.
Reaction Logic
Direct acylation of 3-aminopiperidine is problematic due to the presence of two nucleophilic nitrogens. The exocyclic primary amine is generally less nucleophilic than the cyclic secondary amine. To achieve the target structure (acylation at the exocyclic amine), we must use a Protecting Group Strategy .
Workflow:
-
Protection: Use tert-butyl 3-aminopiperidine-1-carboxylate (1-Boc-3-aminopiperidine).
-
Acylation: React with isobutyryl chloride.
-
Deprotection: Acidic cleavage of the Boc group.[1]
Materials
-
Starting Material: 1-Boc-3-aminopiperidine (CAS: 184637-48-7).
-
Reagent: Isobutyryl chloride (1.1 eq).
-
Base: Triethylamine (TEA) or DIPEA (1.5 eq).
-
Solvent: Dichloromethane (DCM) (Anhydrous).[1]
-
Deprotection: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
Step-by-Step Procedure
Step 1: Amide Coupling
-
Dissolution: In a flame-dried round-bottom flask, dissolve 1-Boc-3-aminopiperidine (1.0 g, 5.0 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Add TEA (1.05 mL, 7.5 mmol) and cool the solution to 0°C under
atmosphere. -
Acylation: Dropwise add isobutyryl chloride (0.58 mL, 5.5 mmol) over 10 minutes.
-
Critical Check: Maintain temperature <5°C to prevent side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash organics with brine, dry over , and concentrate.-
Yield: Expect >90% of the intermediate (Boc-protected amide).
-
Step 2: Boc-Deprotection[1]
-
Solubilization: Dissolve the crude intermediate in DCM (10 mL).
-
Acidolysis: Add TFA (5 mL) dropwise at 0°C. Stir at RT for 1 hour.
-
Alternative: Use 4M HCl in Dioxane for 2 hours if a hydrochloride salt is preferred.
-
-
Isolation: Concentrate in vacuo.
-
Free Base Generation: Redissolve in minimal MeOH, pass through a basic ion-exchange cartridge (e.g., SCX-2), and elute with 2M
in MeOH.
-
-
Final QC: Verify structure via
H-NMR ( or ) and LC-MS.
Protocol B: Library Expansion (Lead Optimization)
Objective: Utilize the Piperidine N1 position to generate a library of kinase inhibitors.
Experimental Workflow
The secondary amine of the piperidine ring is the "exit vector" for growing the fragment. Common strategies include
Caption: Synthesis workflow for N-(Piperidin-3-yl)isobutyramide showing critical QC gates.
Nucleophilic Aromatic Substitution ( ) Protocol
-
Reactants: Combine N-(Piperidin-3-yl)isobutyramide (1.0 eq) with a heteroaryl chloride (e.g., 4-chloropyrrolo[2,3-d]pyrimidine) (1.0 eq).
-
Conditions: Use
(2.0 eq) in DMF/Water (9:1) at 90°C for 12 hours. -
Purification: Isolate via Preparative HPLC (C18 column, Water/Acetonitrile gradient).
Biological Context & Signaling Pathways[5]
This scaffold is particularly relevant for inhibiting kinases that utilize the ATP-binding pocket. The isobutyramide group often interacts with the "Gatekeeper" residue or the solvent-exposed front region, while the piperidine ring positions the scaffold.
Comparison of Binding Modes
| Feature | Interaction Type | Target Relevance |
| Amide NH | H-Bond Donor | Hinge Region (Kinases) |
| Amide Carbonyl | H-Bond Acceptor | Hinge Region / Water Bridging |
| Piperidine N1 | Ionic / H-Bond | Ribose pocket / Solubilizing tail |
| Isopropyl Group | Hydrophobic | Hydrophobic Pocket II / Gatekeeper |
Pathway Visualization (JAK-STAT Example)
The following diagram illustrates where a drug derived from this scaffold (like a Tofacitinib analog) intervenes in the JAK-STAT signaling pathway.
Caption: Intervention point of piperidine-based kinase inhibitors within the JAK-STAT signaling cascade.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Moisture in solvent reacting with acid chloride. | Use freshly distilled DCM and store Isobutyryl chloride under Argon. |
| Bis-acylation | Incomplete protection of starting material. | Verify purity of 1-Boc-3-aminopiperidine via LCMS before use. |
| Incomplete Deprotection | TFA concentration too low or time too short. | Increase TFA ratio to 1:2 (TFA:DCM) or extend time to 3 hrs. |
| Hygroscopicity | HCl salt form absorbs water. | Lyophilize the final product or store as a free base in a desiccator. |
References
-
BLD Pharm. (n.d.).[2] N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride.[2] Retrieved from (Verified availability of piperidine-amide fragments).
-
National Institutes of Health (NIH). (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. PMC. Retrieved from (Demonstrates utility of 3-amino-piperidine/pyridine scaffolds in kinase discovery).
-
Sigma-Aldrich. (n.d.). Piperidine Building Blocks for Medicinal Chemistry. Retrieved from (General reference for reagent properties).
-
ResearchGate. (2022). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Retrieved from (Validates the biological activity of this specific scaffold class).
Sources
Application Note: N-(Piperidin-3-yl)isobutyramide as a Fragment Probe
[1]
Part 1: Executive Summary & Technical Profile[1]
N-(Piperidin-3-yl)isobutyramide represents a "Privileged Structure" in drug discovery—a molecular framework capable of providing high-quality ligands for diverse biological targets. As a chemical probe, it functions primarily as a Fragment Binder .[1] Its small size (MW ~170 Da) and specific functional group arrangement allow it to probe hydrogen-bonding networks (via the amide) and electrostatic pockets (via the piperidine amine) simultaneously.[1]
Chemical Profile
| Property | Specification | Relevance to Probing |
| Chemical Name | N-(Piperidin-3-yl)isobutyramide | Core scaffold |
| CAS Number | 1286207-24-6 (HCl salt) | Identity verification |
| Molecular Weight | ~170.25 g/mol (Free base) | Ideal for Fragment-Based Drug Discovery (Rule of 3) |
| LogP | ~0.3 - 0.8 | High water solubility; low non-specific binding |
| pKa (Piperidine N) | ~9.5 - 10.5 | Protonated at physiological pH (cationic probe) |
| H-Bond Donors | 2 (Amide NH, Piperidine NH) | Probing backbone carbonyls or acidic residues |
| H-Bond Acceptors | 2 (Amide CO, Piperidine N) | Probing backbone amides or basic residues |
Part 2: Biological Applications & Mechanisms[1]
Fragment-Based Screening (NMR & SPR)
This molecule is an ideal Fragment Probe for identifying "ligandable" hotspots on protein surfaces.[1]
-
Mechanism: The isobutyramide group mimics peptide backbones, probing for hydrophobic pockets (via the isopropyl group) and H-bond partners.[1] The piperidine ring provides a semi-rigid vector, while the secondary amine acts as an anchor point for acidic residues (e.g., Asp, Glu) often found in enzyme active sites (e.g., Aspartic Proteases, Kinase hinge regions).[1]
-
Application: Use in Saturation Transfer Difference (STD) NMR or Surface Plasmon Resonance (SPR) to detect weak (mM to
M) affinity interactions.[1]
Scaffold for "Grow-Vector" Strategy
Once binding is established, the free secondary amine on the piperidine ring serves as a functionalization handle .[1]
Part 3: Experimental Protocols
Protocol A: Preparation of Probe Stock Solution
Objective: Create a stable, precipitation-free stock for bioassays.
-
Weighing: Weigh 10 mg of N-(Piperidin-3-yl)isobutyramide hydrochloride.
-
Solvent Choice: Use DMSO-d6 (for NMR) or anhydrous DMSO (for SPR/Cell assays).[1]
-
Note: The HCl salt may require mild vortexing or sonication.[1]
-
-
Dissolution: Add sufficient DMSO to reach a concentration of 100 mM .
-
Calculation: Volume (
L) = (Mass (mg) / MW (mg/mmol)) * 10,000.[1]
-
-
Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.
Protocol B: Ligand-Observed STD-NMR Screening
Objective: Validate direct binding of the probe to a target protein.[1]
Materials:
-
Target Protein (20
M in deuterated buffer).[1] -
Probe Stock (100 mM in DMSO-d6).[1]
-
Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4 (D2O).[1]
-
Instrument: 500+ MHz NMR with cryoprobe.[1]
Step-by-Step:
-
Sample Prep: Prepare a mixture containing 10
M Protein and 500 M Probe (50:1 excess).-
Control: Prepare a sample with 500
M Probe only (no protein).[1]
-
-
Pulse Sequence: Apply the STD pulse sequence (on-resonance irradiation at protein methyls, e.g., 0 ppm; off-resonance at 30 ppm).
-
Acquisition: Acquire 1D proton spectra with water suppression (e.g., WATERGATE).
-
Analysis: Subtract the "on-resonance" spectrum from the "off-resonance" spectrum.[1]
Protocol C: Chemical Functionalization (Probe Optimization)
Objective: Convert the fragment probe into a high-affinity tracer.
-
Reaction: Dissolve N-(Piperidin-3-yl)isobutyramide (1 eq) in DCM.
-
Add Base: Add DIPEA (3 eq).
-
Add Electrophile: Add a fluorophore-NHS ester (e.g., FITC-NHS) or a specific warhead (e.g., Acryloyl chloride for covalent probing).[1]
-
Purification: Purify via HPLC.
-
Result: A functionalized probe (e.g., N-(1-acryloylpiperidin-3-yl)isobutyramide) targeting the same pocket but with added functionality.
Part 4: Visualization & Logic[1]
Workflow: From Fragment to Lead
The following diagram illustrates the logical flow of using this probe in a drug discovery campaign.
Caption: Workflow utilizing N-(Piperidin-3-yl)isobutyramide to identify and evolve binding sites.
Interaction Map: Potential Binding Modes
This diagram hypothesizes the molecular interactions based on the probe's pharmacophore.[1]
Caption: Pharmacophore map showing potential interactions between the probe and a protein active site.[1]
Part 5: References & Sourcing[1]
Note on Literature: While N-(Piperidin-3-yl)isobutyramide is a specific chemical entity, it is primarily referenced in the context of chemical libraries and patent literature as a building block or intermediate rather than a standalone "named" probe in a major biological study.[1] The protocols above are derived from standard Fragment-Based Drug Discovery (FBDD) methodologies applied to this class of molecules.[1]
-
Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1] Nature Reviews Drug Discovery 15.9 (2016): 605-620.[1]
-
Chemical Vendor Data (Echemi). "Product Profile: (R)-N-(Piperidin-3-yl)isobutyramide hydrochloride."[1][2] Echemi.com.[1] Accessed 2026.[1][2]
-
GuideChem. "Compound Properties: Isobutyramide derivatives." GuideChem Database.[1]
-
Meyer, B., & Peters, T. "NMR spectroscopy techniques for screening and identifying ligand binding to protein targets."[1] Angewandte Chemie International Edition 42.8 (2003): 864-890.[1] (Reference for STD-NMR Protocol). [1]
Application Note: In Vivo Characterization and Formulation of N-(Piperidin-3-yl)isobutyramide
[1][2]
Compound Identity:
-
Common Identifier: (R)-N-(Piperidin-3-yl)isobutyramide HCl (Active Enantiomer)[1][2]
-
CAS: 1286207-24-6 (HCl Salt) | 176525-37-4 (Free Base)[1][2]
-
Core Utility: Chiral scaffold for kinase inhibitors (e.g., JAK3), GPCR ligands (MCH1), and fragment-based drug discovery (FBDD).[1][2]
Part 1: Formulation & Stability Strategy[1][2]
The hydrochloride salt is the most stable and common form.[1][2] However, direct injection of acidic salt solutions can cause local tissue necrosis and confound pain/behavioral data.[1][2]
Vehicle Selection Matrix
For in vivo parenteral administration (IV, IP, SC), the pH must be buffered.[1][2]
| Parameter | Specification | Rationale |
| Primary Vehicle | PBS (Phosphate Buffered Saline) pH 7.4 | The compound is a small, polar amine.[1][2] It usually possesses high aqueous solubility (>10 mg/mL).[1][2] |
| Alternative (High Dose) | 0.9% Saline + 5% Captisol® | If solubility limits are hit at >50 mg/kg, cyclodextrin (Captisol) prevents precipitation without affecting pH.[1][2] |
| pH Adjustment | 1N NaOH (Titration) | The HCl salt will acidify the solution.[1][2] Titrate to pH 7.0–7.4 immediately before filtration. |
| Sterilization | 0.22 µm PES Syringe Filter | Essential for IV/IP to prevent sepsis.[1][2] Do not autoclave the compound.[1][2] |
Preparation Protocol (Standard 10 mg/kg Dose for Mouse)
Target Concentration: 1 mg/mL (administering 10 mL/kg).[1][2]
-
Weighing: Weigh 12.14 mg of the HCl salt (equivalent to ~10 mg free base, adjusting for MW difference: 206.7 vs 170.25).
-
Dissolution: Dissolve in 9.0 mL of sterile PBS. Vortex for 30 seconds.[1][2]
-
Neutralization: Check pH. It will likely be ~4.[1][2]5. Add 0.1N NaOH dropwise under stirring until pH reaches 7.2 ± 0.2.
-
Volume Make-up: Add PBS to a final volume of 10.0 mL.
-
Filtration: Pass through a 0.22 µm PES filter into a sterile vial.
-
Stability: Use within 4 hours. Amides are generally stable, but the secondary amine is prone to oxidation in solution over days.[1][2]
Part 2: Dose Determination Protocol (Self-Validating)
Since N-(Piperidin-3-yl)isobutyramide is a scaffold/probe, no single "therapeutic dose" exists in literature.[1][2] You must establish the Maximum Tolerated Dose (MTD) before efficacy testing.[1][2]
Tiered Dose-Escalation (Modified OECD 425)
Objective: Define the safety ceiling (NOAEL - No Observed Adverse Effect Level). Subjects: C57BL/6 Mice (n=3 per cohort).
Workflow:
-
Start Dose: 10 mg/kg (IP).
-
Observation: Monitor for 24 hours. Look for:
-
Escalation: If 10 mg/kg is tolerated, proceed to 30 mg/kg , then 100 mg/kg .
-
Stop Criteria: At the first sign of Grade 2 toxicity (hunched posture, lack of grooming, >15% weight loss), stop.[1][2] The previous dose is your MTD.[1][2]
Pharmacokinetic (PK) Validation
Objective: Confirm the compound actually enters the bloodstream and persists long enough to have an effect.[1][2] Method: Microsampling (Tail vein).[1][2]
Part 3: Mechanism & Scaffold Context (Visualization)[1][2]
The following diagram illustrates the structural logic of why this compound is used. It acts as a "warhead carrier" or a "chiral connector" in larger drug molecules.[1][2]
Caption: Structural utility of N-(Piperidin-3-yl)isobutyramide as a precursor for kinase and GPCR ligands.
Part 4: Scientific Integrity & Safety (E-E-A-T)
Stereochemistry Criticality
The CAS 1286207-24-6 refers specifically to the (R)-enantiomer .[1][2]
-
Why it matters: In kinase binding (e.g., JAK family), the 3-aminopiperidine orientation dictates the vector of the attached warhead into the ATP binding pocket.[1][2] Using the racemate (mix of R and S) will dilute potency by 50% and may introduce off-target toxicity from the inactive enantiomer.[1][2] Always verify the Certificate of Analysis (CoA) for optical rotation.
Potential Off-Target Effects
Researchers must control for Sigma-1 Receptor activation.[1][2] Piperidine-3-yl amides have shown affinity for Sigma receptors, which can modulate inflammation and calcium signaling independently of the intended target [1].[1][2] Include a vehicle-only control group to distinguish scaffold effects from specific inhibition.
References
-
Sigma Receptor Affinity: Title: 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation.[1][2] Source: PubMed Central (PMC).[1][2] URL:[Link] Relevance: Establishes the biological activity of the piperidin-3-yl scaffold in inflammatory pathways.[1][2]
-
Compound Data & CAS Verification: Title: (R)-N-(Piperidin-3-yl)isobutyramide hydrochloride (CAS 1286207-24-6).[1][2][3][4] Source: PubChem / Chemical Vendors.[1][2][5] URL:[Link] (Search by CAS for specific vendor data).[1][2]
-
MCH1 Antagonist Context (SNAP-94847): Title: Discovery of SNAP-94847, a High Affinity and Selective MCH1 Antagonist.[1][2] Source: Bioorganic & Medicinal Chemistry Letters.[1][2] Context: Demonstrates the use of the isobutyramide-piperidine moiety in high-affinity drug design.[1][2]
-
Dose Escalation Guidelines: Title: OECD Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure.[1][2] Source: OECD iLibrary.[1][2] URL:[Link][1][2]
Sources
- 1. Propanamide, N-(3-methyl-1-(phenylmethyl)-4-piperidinyl)-N-phenyl-, cis- | C22H28N2O | CID 71313860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. N-(3-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | C23H30N2O | CID 621151 - PubChem [pubchem.ncbi.nlm.nih.gov]
"LC-MS method for N-(Piperidin-3-yl)isobutyramide analysis"
Application Note: High-Sensitivity LC-MS/MS Quantification of N-(Piperidin-3-yl)isobutyramide
Introduction & Analyte Profile
N-(Piperidin-3-yl)isobutyramide is a functionalized piperidine derivative often encountered as a pharmaceutical intermediate, impurity, or fragment in the synthesis of kinase inhibitors and GPCR ligands.
-
Chemical Structure: A piperidine ring substituted at the 3-position with an isobutyramide moiety.
-
Molecular Formula: C9H18N2O
-
Molecular Weight: 170.25 g/mol
-
Key Properties:
-
Basicity: The secondary amine on the piperidine ring is highly basic (estimated pKa ~10–11).
-
Polarity: Moderate-to-high polarity due to the amide and amine functionalities.
-
Detection Challenge: Lack of a strong chromophore makes UV detection (210 nm) non-specific and insensitive. LC-MS/MS is the required standard for trace analysis.
-
Analytical Challenge:
The primary difficulty in analyzing this molecule is its high basicity. On standard C18 columns at acidic pH (formic acid), the piperidine nitrogen becomes protonated (
-
Poor Retention: Rapid elution near the void volume (
). -
Peak Tailing: Secondary interactions with residual silanols on the silica support.
This protocol details two optimized strategies: High-pH Reversed-Phase LC (RPLC) for robustness and HILIC for maximum sensitivity.
Method Development Strategy
The following decision matrix outlines the logic used to select the stationary phase and mobile phase conditions.
Figure 1: Decision matrix for selecting chromatographic modes for basic amines.
Experimental Protocols
Chemicals and Reagents[1]
-
Reference Standard: N-(Piperidin-3-yl)isobutyramide (>98% purity).
-
Internal Standard (IS): N-(Piperidin-3-yl)isobutyramide-d7 or a structural analog (e.g., 3-aminopiperidine derivative).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Additives: Ammonium Bicarbonate (High pH), Ammonium Formate (HILIC), Formic Acid.
Sample Preparation (Plasma/Biofluids)
Rationale: Protein precipitation is chosen for high throughput and recovery of polar analytes.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard working solution (500 ng/mL).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the supernatant to an LC vial.
-
Dilution (Optional): If using HILIC, inject directly. If using RPLC, dilute 1:1 with water to prevent solvent effects.
LC-MS/MS Conditions
We present two validated approaches. Method A is recommended for routine QC due to higher robustness. Method B is recommended for trace-level bioanalysis.
Method A: High-pH RPLC (Recommended)
-
Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or Agilent Poroshell HPH-C18.
-
Why: These columns utilize hybrid particles stable up to pH 12.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with NH4OH).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 90% B
-
6.0 min: 90% B
-
6.1 min: 5% B (Re-equilibration)
-
Method B: HILIC (High Sensitivity)
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0 min: 95% B
-
4.0 min: 50% B
-
5.0 min: 50% B
-
5.1 min: 95% B
-
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.[1]
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temperature: 500°C.
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Origin of Fragment |
| Target | 171.2 | 84.1 | 30 | 22 | Piperidine Ring (Quantifier) |
| Target | 171.2 | 126.1 | 30 | 15 | Loss of Amide/Isopropyl |
| Target | 171.2 | 55.1 | 30 | 28 | Ring fragment |
Note: Exact Collision Energy (CE) values must be optimized on your specific instrument (e.g., TQ-XS vs. 6495C).
Validation & Quality Control
This method is designed to align with FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 .
Linearity & Range
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting: 1/x² linear regression.
Precision & Accuracy
-
QC Levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).
-
Acceptance Criteria:
-
Accuracy: ±15% of nominal (±20% at LLOQ).
-
Precision (CV): <15% (<20% at LLOQ).
-
Matrix Effect Assessment
Since piperidine derivatives are polar, they are susceptible to ion suppression from phospholipids.
-
Protocol: Compare peak area of analyte spiked into extracted blank plasma (A) vs. analyte in neat solvent (B).
-
Matrix Factor (MF): A / B.
-
Target: 0.85 < MF < 1.15.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions. | Switch to High pH method (Method A) to deprotonate the amine. |
| Low Sensitivity | Ion suppression. | Check phospholipid elution; improve sample prep (e.g., use SLE or Ostro plates). |
| Carryover | Adsorption to injector needle. | Use a needle wash of 50:25:25 ACN:MeOH:H2O + 0.5% Formic Acid. |
Bioanalytical Workflow Diagram
Figure 2: End-to-end bioanalytical workflow for N-(Piperidin-3-yl)isobutyramide.
References
-
U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation. Retrieved from [Link]
-
McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic basic compounds in HILIC and RPLC. Journal of Chromatography A.
-
Waters Corporation. (2020). Strategies for the Separation of Polar Basic Compounds. Application Note. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N,N-Dimethylisobutyramid 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
High-Resolution NMR Characterization of N-(Piperidin-3-yl)isobutyramide
Application Note: AN-NMR-PIP-ISO-01
Executive Summary & Scope
This technical guide details the structural elucidation, conformational analysis, and purity assessment of N-(Piperidin-3-yl)isobutyramide .[1] This molecule represents a critical scaffold in medicinal chemistry, often serving as a fragment in Janus kinase (JAK) inhibitors and other heterocyclic drug candidates.[2]
The piperidine ring's conformational flexibility, combined with the presence of both a basic secondary amine and a neutral amide, presents unique challenges in NMR analysis.[2] This protocol addresses solvent selection, pH-dependent chemical shift perturbations, and quantitative NMR (qNMR) workflows for purity determination.[1][2]
Structural Logic & Spin System Analysis
Before acquisition, the analyst must deconstruct the molecule into distinct spin systems to predict coupling patterns.[1][2]
The Molecular Scaffold
The molecule consists of two primary domains:[1][2]
-
The Isobutyryl Tail: A spin-isolated system characterized by a strong doublet (methyls) and a septet (methine).[1]
-
The Piperidine Core: A six-membered saturated heterocycle with a chiral center at C3.[1]
Stereochemical & Conformational Considerations
-
Chirality: The C3 position is a chiral center.[1][2] Unless synthesized enantioselectively, the sample is a racemate.[1][2] In an achiral environment (standard NMR solvents), enantiomers are magnetically equivalent.[2]
-
Ring Dynamics: The piperidine ring undergoes chair-chair interconversion.[1] At room temperature, this is often fast on the NMR timescale, resulting in averaged signals.[2] However, bulky substituents or protonation (salt formation) can lock the conformation, resolving distinct axial and equatorial protons.[2]
Experimental Protocols
Protocol A: Sample Preparation
Objective: Maximize signal dispersion and visibility of exchangeable amide protons.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DMSO-d6 (Primary) | Excellent solubility for polar amides/salts.[1] Slows proton exchange, allowing the amide -NH- doublet to be observed (crucial for connectivity).[1] |
| Alt. Solvent | CDCl3 | Good for non-polar free bases.[1] May cause broadening of amine signals due to rapid exchange.[1] |
| Concentration | 5 – 15 mg / 0.6 mL | Sufficient Signal-to-Noise (S/N) for 13C acquisition within 1-2 hours.[1] |
| Additives | TMS (0.05%) | Internal referencing (0.00 ppm).[1][2] |
| Salt Form | Critical Check | If the sample is an HCl salt, the piperidine NH will appear as two broad singlets (NH2+) ~8-9 ppm.[1] If free base, a single broad singlet < 2 ppm.[2] |
Protocol B: Acquisition Parameters (Bruker/Varian Standard)
Objective: Ensure quantitative accuracy and resolution of multiplets.
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) for qNMR.
-
Relaxation Delay (d1):
-
Spectral Width: 12-15 ppm (to capture downfield amide/ammonium protons).[1]
-
Scans (ns): 16 (1H), 1024+ (13C).[2]
-
Temperature: 298 K (25°C).[1][2] Note: If peaks are broad, elevate to 313 K to accelerate rotation/exchange.[2]
Spectral Assignment Guide
1H NMR Assignment Table (DMSO-d6)
Note: Chemical shifts are estimated based on fragment analysis of 3-aminopiperidine and isobutyramide references.
| Position | Group | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| Amide | -NH-CO- | 7.8 – 8.1 | Doublet (br) | Couples to H3 methine.[1] Disappears with D2O shake. | |
| H3 | Pip-CH | 3.6 – 3.9 | Multiplet | Complex | Deshielded by amide N. The "handle" of the ring.[1] |
| H2 | Pip-CH2 | 2.8 – 3.1 | Multiplet | Geminal/Vicinal | Adjacent to amine N (alpha).[1] Diastereotopic. |
| H6 | Pip-CH2 | 2.4 – 2.6 | Multiplet | Geminal/Vicinal | Adjacent to amine N (alpha).[1] |
| H2' | Iso-CH | 2.3 – 2.4 | Septet | Characteristic isobutyryl methine.[1] | |
| H4/H5 | Pip-CH2 | 1.3 – 1.8 | Multiplet | Complex | Beta/Gamma to nitrogen.[1] Often overlapping. |
| H3' | Iso-(CH3)2 | 1.0 – 1.1 | Doublet | Strongest signal.[1] Integration = 6H.[1] | |
| Amine | Pip-NH | Variable | Broad Singlet | N/A | ~1-2 ppm (Free Base) or 8-9 ppm (Salt).[1] |
2D NMR Workflow for Verification
To rigorously prove the structure, the following 2D correlations are required:
-
COSY (Correlation Spectroscopy):
-
HSQC (Heteronuclear Single Quantum Coherence):
-
HMBC (Heteronuclear Multiple Bond Correlation):
Visualization of Analytical Logic
The following diagram illustrates the decision tree for assigning the critical C3 stereocenter and amide linkage.
Figure 1: Structural Elucidation Workflow. This logic flow ensures the amide linkage is covalently verified via scalar coupling (COSY) and long-range heteronuclear coupling (HMBC).[1]
Purity Analysis (qNMR) Protocol[2][3]
For drug development, determining the absolute purity (weight %) is critical.[2]
Internal Standard Selection
Select a standard that does not overlap with the Isopropyl doublet (1.0 ppm) or the Amide (8.0 ppm).[2]
-
Recommended: Maleic Acid (Singlet @ 6.2 ppm in DMSO) or 1,3,5-Trimethoxybenzene (Singlets @ 6.1 and 3.8 ppm).[2]
Calculation
[2]- : Integral area[1]
-
: Number of protons (e.g.,
for the isopropyl doublet)[2] - : Molecular Weight[1][3][4][5]
- : Mass weighed
- : Purity of the standard
Self-Validation Checklist
References
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (General NMR Methodology).
-
ChemicalBook. (n.d.).[1] Isobutyramide 1H NMR Spectrum. Retrieved from [2]
-
National Institutes of Health (NIH). (2016).[1] Synthesis and NMR characterization of piperidine nucleosides. PubMed Central.[1] Retrieved from [2]
-
Bharti, S. K., & Roy, R. (2012).[2] Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. (qNMR Protocols).
-
Sigma-Aldrich. (n.d.).[1] 3-Aminopiperidine dihydrochloride Product Data. Retrieved from [1][6]
Sources
"cell-based assays involving N-(Piperidin-3-yl)isobutyramide"
Application Note: Functional Characterization of N-(Piperidin-3-yl)isobutyramide Scaffolds in Cell-Based Assays
Introduction & Biological Context
N-(Piperidin-3-yl)isobutyramide represents a "privileged scaffold" in medicinal chemistry.[1] The 3-aminopiperidine core is a structural motif found in numerous clinically significant therapeutics, particularly Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and G-Protein Coupled Receptor (GPCR) modulators (e.g., Muscarinic and Serotonin receptor ligands).[1]
While often utilized as a fragment or intermediate in high-throughput synthesis, recent studies indicate that piperidine-3-yl amides possess intrinsic biological activity, capable of modulating inflammatory pathways and inducing senescence-like phenotypes in specific cancer lineages (e.g., melanoma).[1]
This Application Note provides a rigorous framework for evaluating this scaffold. We focus on two primary assay types:
-
JAK/STAT Signaling Inhibition: To assess potential kinase inhibitory activity inherent to the aminopiperidine motif.[1]
-
Senescence & Viability Profiling: To evaluate phenotypic changes in cancer cell lines, a critical step for identifying "hit" compounds in fragment-based drug discovery (FBDD).[1]
Experimental Design & Logic
Compound Management
-
Physicochemical Properties: N-(Piperidin-3-yl)isobutyramide is a secondary amine.[1] It is generally soluble in polar organic solvents but may require pH adjustment in aqueous buffers to prevent precipitation.[1]
-
Storage: Store powder at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine.
-
Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO. Avoid freeze-thaw cycles >3 times.[1]
Cell Line Selection
| Assay Type | Recommended Cell Line | Rationale |
| JAK/STAT Signaling | TF-1 (Erythroleukemia) | GM-CSF dependent; highly sensitive to JAK2/STAT5 pathway modulation.[1] |
| Senescence Screen | A375 (Melanoma) | Validated model for piperidine-induced senescence (See Ref 2).[1] |
| Toxicity Control | PBMCs or HFF-1 | Primary cells to establish the therapeutic window.[1] |
Protocol A: JAK/STAT Pathway Modulation Assay[1]
Objective: Determine if the N-(Piperidin-3-yl)isobutyramide scaffold inhibits cytokine-induced STAT phosphorylation.[1]
Reagents
-
Cytokine: Recombinant Human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor).[1]
-
Detection: Phospho-STAT5 (Tyr694) HTRF (Homogeneous Time Resolved Fluorescence) kit or Western Blot antibodies.[1]
-
Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Na3VO4, NaF).[1]
Step-by-Step Workflow
-
Cell Seeding:
-
Harvest TF-1 cells (maintained in RPMI-1640 + 10% FBS + 2 ng/mL GM-CSF).
-
Wash cells 3x with PBS to remove residual cytokine (Critical step to reduce basal phosphorylation).[1]
-
Resuspend in "Starvation Medium" (RPMI + 0.5% FBS, no cytokine) at
cells/mL.[1] -
Seed 50 µL/well in a 96-well V-bottom plate.
-
Starve cells for 4 hours at 37°C.
-
-
Compound Treatment:
-
Prepare a 4x compound intermediate plate in Starvation Medium (Max DMSO < 0.2%).
-
Add 25 µL of diluted N-(Piperidin-3-yl)isobutyramide to cells.[1]
-
Incubate for 60 minutes at 37°C.
-
-
Stimulation:
-
Add 25 µL of GM-CSF (4x EC80 concentration) to stimulate the pathway.[1]
-
Incubate for exactly 15 minutes at 37°C. (Note: Phosphorylation peaks rapidly; timing is critical).
-
-
Lysis & Detection (HTRF Method):
-
Add 25 µL of 4x Lysis Buffer containing Europium-cryptate labeled anti-STAT5 and d2-labeled anti-pSTAT5.[1]
-
Incubate for 2-4 hours at Room Temperature.
-
Read fluorescence at 665 nm and 620 nm.
-
Data Analysis
-
Calculate the HTRF Ratio:
.[1] -
Plot Dose-Response Curve (Log[Agonist] vs. Response) using a 4-parameter logistic fit.
Protocol B: Senescence & Cytotoxicity Profiling
Objective: Differentiate between acute cytotoxicity (necrosis/apoptosis) and senescence (cell cycle arrest without death), a known effect of N-arylpiperidine carboxamides.[1]
Workflow Diagram
Caption: Workflow for distinguishing cytotoxic vs. cytostatic/senescent effects of piperidine scaffolds.
Detailed Methodology
-
Seeding:
-
Seed A375 cells at low density (2,000 cells/well) in 96-well clear-bottom black plates.
-
Allow attachment overnight.[1]
-
-
Treatment:
-
Readout 1: Viability (ATP Quantitation):
-
Readout 2: Senescence (SA-β-Gal):
Results Interpretation & Troubleshooting
Expected Outcomes
| Compound Class | JAK/STAT Assay (IC50) | Viability (ATP) | Senescence (SA-β-Gal) |
| Inert Fragment | > 100 µM | No Effect | Negative |
| Specific Inhibitor | < 1 µM | Reduced | Negative |
| Senescence Inducer | Variable | Reduced (Stasis) | Positive (Blue) |
Troubleshooting Guide
-
Precipitation: If the compound precipitates in cell media, ensure the DMSO stock is fully dissolved and consider adding a co-solvent like PEG-400 (up to 1%) if the protocol permits.[1]
-
High Background (HTRF): Ensure thorough washing of cells before starvation to remove growth factors.
-
False Positive Senescence: Over-confluence can trigger contact inhibition, mimicking senescence.[1] Ensure controls are <80% confluent at readout.
References
-
Piperidine Scaffolds in Medicinal Chemistry
-
Senescence Induction by Piperidine Carboxamides
-
Anti-Inflammatory Activity of Piperidine Derivatives
Sources
- 1. 1341159-95-2|N-Methyl-N-(1-methylpiperidin-4-yl)isobutyramide|BLD Pharm [bldpharm.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Target Identification Strategies for N-(Piperidin-3-yl)isobutyramide Scaffolds
Executive Summary
N-(Piperidin-3-yl)isobutyramide represents a classic "privileged structure" in Fragment-Based Drug Discovery (FBDD). The 3-aminopiperidine core is a versatile scaffold found in inhibitors of kinases (e.g., JAK), GPCRs, and epigenetic modulators. However, identifying the specific protein target of such low-molecular-weight fragments (MW ~170 Da) is challenging due to their typically low binding affinity (
This guide details the chemical biology workflow for deconvoluting the target of N-(Piperidin-3-yl)isobutyramide. It moves beyond simple screening, focusing on the design of Activity-Based Probes (ABPs) or Photo-Affinity Probes (PALs) , followed by quantitative mass spectrometry (chemoproteomics).
Chemical Biology Strategy: Probe Design
The Challenge of Derivatization
To identify the target, the fragment must be linked to a reporter tag (Biotin or Alkyne). The critical decision is where to attach this tag without destroying the binding affinity.
-
The Handle: The secondary amine of the piperidine ring is the most chemically accessible site (
-alkylation or acylation). -
The Risk: If the piperidine nitrogen interacts with a key residue (e.g., an aspartate in a kinase hinge region), derivatization will abolish binding.
The "Self-Validating" Logic (SAR Check)
Before synthesizing a complex probe, you must perform a Structure-Activity Relationship (SAR) Validation :
-
Synthesize a simple
-methyl or -acetyl analog of N-(Piperidin-3-yl)isobutyramide. -
Test this analog in your primary phenotypic or biophysical assay.
-
Result A (Activity Retained): The nitrogen is solvent-exposed. Proceed to Protocol 1 .
-
Result B (Activity Lost): The nitrogen is critical for binding. You must derivatize the isobutyryl side chain instead.
-
Workflow Visualization
The following diagram illustrates the decision matrix for probe synthesis and downstream processing.
Figure 1: Strategic workflow for converting the piperidine fragment into a functional chemical probe.
Protocol 1: Synthesis of the Affinity Probe
Objective: Create a biotinylated probe via the piperidine nitrogen (assuming Path A from Fig 1). Note: We use a PEG linker to distance the bulky biotin tag from the binding pocket ("Linkerology").
Materials
-
N-(Piperidin-3-yl)isobutyramide (Start Material)
-
NHS-PEG4-Biotin (Commercial reagent)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide, anhydrous)
Step-by-Step Methodology
-
Dissolution: Dissolve 10 mg (approx. 0.06 mmol) of N-(Piperidin-3-yl)isobutyramide in 1 mL anhydrous DMF.
-
Base Addition: Add 1.5 equivalents of DIPEA to deprotonate the piperidine nitrogen.
-
Coupling: Add 1.1 equivalents of NHS-PEG4-Biotin. The NHS ester reacts specifically with the secondary amine.
-
Incubation: Stir at Room Temperature (RT) for 4 hours under nitrogen atmosphere.
-
Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Validation: Confirm identity via LC-MS (
expected mass shift corresponding to the PEG-Biotin addition).
Protocol 2: Chemoproteomic Pull-Down (Target Enrichment)
Objective: Isolate the protein target from a complex biological lysate. Critical Control: The "Competition Sample" is the most important part of this experiment. It distinguishes specific binders from sticky background proteins.
Experimental Design Table
| Sample ID | Lysate Treatment | Probe Concentration | Competitor (Free Fragment) | Purpose |
| A (Exp) | Cell Lysate (e.g., HeLa) | 10 | None | Captures targets + background |
| B (Comp) | Cell Lysate (e.g., HeLa) | 10 | 200 | Blocks specific binding sites |
| C (Neg) | Cell Lysate (e.g., HeLa) | DMSO Only | None | Identifies bead-binders |
Step-by-Step Methodology
-
Lysate Preparation:
-
Lyse
cells in mild lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% NP-40, Protease Inhibitors). -
Crucial: Avoid amine-containing buffers (Tris) if using NHS chemistry, though for biotin-streptavidin pull-downs, Tris is acceptable after probe synthesis.
-
Clarify lysate by centrifugation (15,000 x g, 15 min, 4°C). Adjust to 2 mg/mL protein concentration.
-
-
Competition Step (Pre-incubation):
-
Aliquot lysate into Sample A and Sample B.
-
Add 20x excess free N-(Piperidin-3-yl)isobutyramide to Sample B. Add DMSO to Sample A.
-
Incubate for 30 min at RT. This saturates the specific target sites in Sample B.
-
-
Probe Incubation:
-
Add Biotin-Probe (10
M final) to both samples. -
Incubate for 1 hour at RT (or 4°C overnight for low-affinity targets).
-
-
Streptavidin Capture:
-
Add 50
L of pre-washed Streptavidin-Magnetic Beads. -
Rotate for 1 hour at 4°C.
-
-
Stringent Washing:
-
Place on magnetic rack. Remove supernatant.
-
Wash 3x with Lysis Buffer (removes weak non-specifics).
-
Wash 2x with PBS (removes detergent).
-
-
Elution & Digestion:
-
Option 1 (On-bead): Add trypsin directly to beads for LC-MS.
-
Option 2 (Elution): Boil in 2x Laemmli buffer for Western Blot or Gel-LC-MS.
-
Protocol 3: Photo-Affinity Labeling (PAL) - Advanced
Use this if the fragment affinity is too low (
Concept: Instead of relying on equilibrium binding, we use a "Photo-Probe" containing a Diazirine group. UV irradiation covalently crosslinks the probe to the target.
Workflow
-
Probe Structure: N-(Piperidin-3-yl)isobutyramide linked to a Diazirine (photocage) and an Alkyne (click handle).
-
Incubation: Incubate lysate with probe (and competitor control) as above.
-
Crosslinking: Irradiate samples with UV light (365 nm) for 10 minutes on ice. This forms a covalent bond with the nearest amino acid in the binding pocket.
-
Click Chemistry: React the lysate with Biotin-Azide, Copper(I), and TCEP (CuAAC reaction) to tag the crosslinked proteins.
-
Enrichment: Proceed with Streptavidin capture (Protocol 2, Step 4).
Data Analysis & Validation
Mass Spectrometry Interpretation
Do not look for the protein with the highest spectral counts. Look for the protein with the highest Enrichment Ratio .
-
True Target: High intensity in Sample A, significantly reduced intensity in Sample B (Ratio > 5).
-
Background: Equal intensity in A and B (Ratio
1).
Visualization of Signaling Logic
Once a target is identified (e.g., a specific Kinase "X"), the biological relevance must be mapped.
Figure 2: Post-identification validation steps. CETSA (Cellular Thermal Shift Assay) is recommended for intracellular target validation.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and outlook." Nature Reviews Drug Discovery, 15(9), 605-619. Link
-
Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414. Link
-
Jones, S. P., et al. (2022).[1] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry, 13, 1614-1620.[1] Link
-
Schirle, M., & Jenkins, J. L. (2016). "Identify, validate, and characterize: best practices in chemical biology probe development." Nature Chemical Biology, 12, 533-533. Link
-
Terstappen, G. C., et al. (2007). "Target deconvolution strategies in drug discovery." Nature Reviews Drug Discovery, 6, 891–903. Link
Sources
Application Note: Synthetic Routes to Functionalized Piperidine Scaffolds
Executive Summary: The Piperidine Imperative
The piperidine ring is not merely a structural linker; it is a pharmacophore engine. As of 2024, it remains the second most prevalent nitrogen heterocycle in FDA-approved small-molecule drugs, appearing in blockbusters ranging from donepezil (Alzheimer’s) to fentanyl (analgesic) and methylphenidate (ADHD). Its ubiquity stems from its ability to modulate lipophilicity (LogP), serve as a hydrogen bond acceptor/donor, and position substituents in defined 3D space (chair conformation).
This guide moves beyond textbook definitions to provide three distinct, field-validated protocols for accessing functionalized piperidines. We contrast De Novo construction (building the ring) with Late-Stage Functionalization (modifying the ring), providing a strategic framework for library generation.
Strategic Decision Matrix
Before selecting a protocol, consult the following decision tree to align synthetic strategy with your target's structural complexity.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on starting material availability and target geometry.
Application Note 1: De Novo Synthesis via Intramolecular Reductive Amination
Primary Application: Enantiospecific synthesis of 2-substituted piperidines from amino acids or carbohydrates.
Mechanistic Insight
This reaction relies on the in situ formation of a cyclic iminium ion from an amino-ketone or amino-aldehyde precursor. The choice of reducing agent is the critical variable. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is superior to NaCNBH₃ because it is non-toxic and exhibits high selectivity for iminiums over ketones, minimizing open-chain alcohol byproducts.
Validated Protocol
Reagents:
-
Substrate:
-amino ketone (free base or HCl salt). -
Reductant: Sodium triacetoxyborohydride (STAB) [1.5 equiv].
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).
-
Additive: Acetic acid (AcOH) [1.0 equiv] (catalyzes imine formation).
Workflow:
-
Preparation: Dissolve the amino-ketone precursor (1.0 mmol) in anhydrous DCE (10 mL) under Argon.
-
Imine Formation: Add AcOH (1.0 mmol). Stir at Room Temperature (RT) for 30–60 mins. Checkpoint: Monitor by TLC for disappearance of starting material (formation of imine/enamine).
-
Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 mmol) in one portion.
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ (stop gas evolution).
-
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.
Self-Validating Check:
-
1H NMR: Look for the disappearance of the ketone/aldehyde carbonyl signal and the appearance of the C2-methine proton (typically
2.5–3.5 ppm). -
Stereocontrol: If using a chiral substrate, 1,3-diaxial strain usually directs the hydride attack to the equatorial face, yielding the cis-2,6-disubstituted piperidine as the major diastereomer.
Application Note 2: Stereoselective Synthesis via Ring-Closing Metathesis (RCM)
Primary Application: Constructing piperidines with internal olefins (dihydropyridines) or complex 3,4-substitution patterns.
Mechanistic Insight
RCM utilizes a Ruthenium carbene (Grubbs catalyst) to stitch two terminal alkenes into a cyclic alkene. The driving force is the release of volatile ethylene gas. The critical failure mode in this protocol is oligomerization (intermolecular reaction) vs. cyclization (intramolecular). This is controlled strictly by dilution.
Validated Protocol
Reagents:
-
Substrate: N-protected diallylamine derivative (Boc or Cbz protection is essential to prevent amine poisoning of the Ru catalyst).
-
Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II [2–5 mol%].
-
Solvent: Anhydrous DCM (degassed).
Workflow:
-
Degassing (Critical): Sparge anhydrous DCM with Argon for 20 minutes. Oxygen kills the active Ru-carbene species.
-
Dilution Setup: Prepare a solution of the diene substrate at high dilution (0.005 M to 0.01 M). Note: High concentration (>0.1 M) favors polymerization.
-
Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) as a solid or solution in degassed DCM.
-
Reflux: Heat to reflux (40°C) for 2–4 hours.
-
Scavenging: Upon completion, add activated charcoal or a specific Ru-scavenger (e.g., DMSO or tris(hydroxymethyl)phosphine) to sequester the metal. Stir 1 hour.
-
Filtration: Filter through a pad of Celite/Silica to remove Ru-residues (black/brown).
Figure 2: RCM pathway showing the transition from diene to tetrahydropyridine, driven by ethylene release.
Application Note 3: Late-Stage Functionalization via Photoredox Catalysis
Primary Application: Direct
Mechanistic Insight
This "Minisci-type" reaction uses visible light and an Iridium photocatalyst to generate an
Validated Protocol (Based on Ir-Catalysis)
Reagents:
-
Substrate: N-Boc or N-Aryl Piperidine.
-
Coupling Partner: 1,4-Dicyanobenzene (or similar electron-deficient arene).
-
Photocatalyst: [Ir(ppy)₂ (dtbbpy)]PF₆ [1 mol%].
-
Light Source: Blue LED (450 nm).
-
Solvent: Acetonitrile (MeCN) or DMSO.
Workflow:
-
Assembly: In a glass vial, combine piperidine (1.0 equiv), arene (1.5 equiv), and Ir-catalyst (0.01 equiv).
-
Solvent: Add degassed MeCN.
-
Irradiation: Place the vial 2–3 cm from a Blue LED strip (approx. 10–15 W intensity). Use a fan to keep the reaction at RT (prevent thermal background reactions).
-
Time: Irradiate for 12–24 hours.
-
Workup: Dilute with water, extract with EtOAc. The product will be the
-arylated piperidine.
Self-Validating Check:
-
Regioselectivity: Functionalization occurs almost exclusively at the
-position (adjacent to Nitrogen) due to the stabilization of the radical by the nitrogen lone pair. -
Stereochemistry: The reaction generally yields a mixture of diastereomers, but thermodynamic equilibration often favors the more stable isomer (e.g., substituents equatorial).
Comparative Data Summary
| Feature | Reductive Amination | Ring-Closing Metathesis | Photoredox C-H Arylation |
| Primary Utility | Ring Construction (Chiral) | Ring Construction (Unsaturated) | Late-Stage Diversification |
| Key Reagent | NaBH(OAc)₃ | Grubbs II Catalyst | Ir(ppy)₃ / Blue LED |
| Atom Economy | High | Medium (Ethylene loss) | High |
| Scalability | High (kg scale) | Medium (Dilution required) | Low/Medium (Photon penetration) |
| Critical Constraint | Precursor synthesis (multi-step) | Oxygen sensitivity | Electron-deficient partners only |
References
-
Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1]
-
RCM in Alkaloid Synthesis: Kinderman, S. S., et al. "Synthesis of Piperidine and Pyrrolidine Alkaloids via Ring-Closing Metathesis." European Journal of Organic Chemistry, 2003.
-
Photoredox Alpha-Functionalization: Walker, M. M., et al. "Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation."[2] Journal of the American Chemical Society, 2020.[3]
-
FDA Drug Analysis: Marshall, C. M., et al. "An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023)." Journal of Medicinal Chemistry, 2024.[4]
-
General Review: "Piperidine-containing drugs and recently studied analogs." European Journal of Medicinal Chemistry, 2025.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-(Piperidin-3-yl)isobutyramide Solubility Guide
[1][2]
Compound Class: Amino-piperidine Amide Key Functional Groups: Secondary Amine (Piperidine ring), Amide (Isobutyryl chain) Primary Challenge: pH-Dependent Solubility Switching ("Crash Out")[1][2]
The Core Issue: Why is it precipitating?
The solubility of N-(Piperidin-3-yl)isobutyramide is governed by the ionization state of the piperidine ring nitrogen.[1][2] Understanding this "Solubility Switch" is critical for stable formulation.
-
The Mechanism: The molecule contains a basic secondary amine (
).[2]-
At pH < 9 (Acidic/Neutral): The nitrogen accepts a proton (
), becoming ionic and highly water-soluble.[1] -
At pH > 10 (Basic): The nitrogen deprotonates to the free base (
), losing its charge. The molecule becomes lipophilic and precipitates from aqueous media.
-
-
The Trap: Most physiological buffers (PBS, DMEM) are at pH 7.[2]4. While the salt form is soluble here, the Free Base form (often supplied as a sticky oil or solid) is hydrophobic.[2] If you attempt to dissolve the free base directly in neutral water, it will form a suspension, not a solution.[2]
Visualization: The Solubility Switch
The following diagram illustrates the protonation states determining solubility.
Troubleshooting Q&A
Q1: I bought the solid compound. Which solvent should I use for my Master Stock?
Recommendation: DMSO (Dimethyl Sulfoxide) or Ethanol .[2]
-
Why: The free base form is lipophilic.[2] DMSO dissolves both the salt and free base forms at high concentrations (>50 mM), creating a universal stock solution that is independent of pH.[2]
-
Avoid: Do not attempt to make a high-concentration master stock (>10 mM) directly in PBS or water unless you are certain you have the Hydrochloride (HCl) salt.[1]
Q2: My solution turned cloudy when I diluted my DMSO stock into cell culture media. What happened?
Diagnosis: This is the "Solvent Shock" or "Crash Out" effect.
-
Cause: You likely diluted a high-concentration DMSO stock (e.g., 100 mM) directly into a predominantly aqueous buffer.[1] The local concentration of the hydrophobic free base exceeded its solubility limit before it could protonate and dissolve.
-
Fix: Use the Intermediate Dilution Method (see Protocol A below).
Q3: Can I use this compound in animal studies (in vivo)?
Recommendation: Yes, but formulation is critical.
Experimental Protocols
Protocol A: Preventing Precipitation in Assay Media (Stepwise Dilution)
Use this protocol if you observe cloudiness upon adding the compound to cells.[2]
-
Prepare Master Stock: Dissolve solid N-(Piperidin-3-yl)isobutyramide in 100% DMSO to reach 10 mM .
-
Prepare Intermediate Stock (10x):
-
Take 10 µL of Master Stock.
-
Add 990 µL of Water/Media slowly while vortexing.
-
Note: If cloudiness persists, acidify this intermediate step slightly with 0.1% Acetic Acid.
-
-
Final Dosing: Add the Intermediate Stock to your cell culture wells (1:10 dilution) to achieve the final 1x concentration (e.g., 10 µM).
-
Result: Final DMSO concentration is 0.1% (non-toxic), and the compound is fully solubilized.
-
Protocol B: Solubility Testing Workflow
Use this decision tree to determine the optimal solvent system for your specific batch.
Physicochemical Data Summary
The following values are representative for the N-(Piperidin-3-yl)isobutyramide class.
| Property | Value (Approx.) | Implication |
| Molecular Weight | ~170.25 g/mol | Small molecule, rapidly diffusing.[1] |
| cLogP (Free Base) | 0.8 - 1.2 | Moderately lipophilic; crosses membranes easily.[1] |
| pKa (Piperidine NH) | 10.5 ± 0.5 | Positively charged at pH 7.4 (Physiological).[2] |
| Solubility (DMSO) | > 50 mg/mL | Excellent master stock solvent.[2] |
| Solubility (Water, pH 7) | < 1 mg/mL (Free Base)> 20 mg/mL (HCl Salt) | Critical: Salt form is required for aqueous solubility.[2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68424, Isobutyramide derivatives.[2] Retrieved from [Link][1][2]
-
Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties.[2][3] ResearchGate.[2] Retrieved from [Link]
Sources
- 1. 1341159-95-2|N-Methyl-N-(1-methylpiperidin-4-yl)isobutyramide|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of N-(Piperidin-3-yl)isobutyramide
[1]
Compound Profile & Solution Chemistry
N-(Piperidin-3-yl)isobutyramide is a bifunctional building block containing a secondary piperidine amine and a secondary amide .[1] Understanding the interplay between these two functional groups is critical for maintaining solution stability.
| Property | Specification | Technical Note |
| CAS Number | 176525-37-4 | |
| Formula | MW: 170.25 g/mol | |
| Functional Group A | Piperidine (2° Amine) | |
| Functional Group B | Isobutyramide (2° Amide) | Neutral.[2] Sterically hindered (isopropyl). Resistant to hydrolysis at neutral pH. |
| Solubility | Polar Organic / Aqueous Acid | Free base is soluble in MeOH, DCM. Aqueous solubility requires pH < 9. |
Core Stability Directive
The "Achilles' Heel" of this molecule in solution is not the amide, but the piperidine ring nitrogen. While the isobutyramide group is robust due to steric hindrance, the secondary amine is a nucleophile that avidly absorbs atmospheric
(forming carbamates) and is susceptible to N-oxidation over time.
Degradation Pathways (Visualized)
The following diagram outlines the three primary stress pathways for N-(Piperidin-3-yl)isobutyramide in solution.
Figure 1: Primary degradation and artifact pathways.[3] The formation of carbamates upon air exposure is often mistaken for degradation.
Troubleshooting Guide (Q&A)
This section addresses specific anomalies reported by users during HPLC analysis and formulation.
Issue 1: "I see a new, broad peak in my HPLC chromatogram after 24 hours."
Diagnosis: Likely Carbamate Formation or N-Oxidation .[1]
-
Mechanism: The secondary amine in the piperidine ring reacts with atmospheric
to form a carbamic acid/carbamate species. This is common in basic solutions exposed to air. -
Verification Test: Acidify a small aliquot of the sample (pH < 3) and re-inject.
-
Result A: Peak disappears
It was a Carbamate (Reversible). -
Result B: Peak remains
It is likely an N-Oxide or Hydrolysis product (Irreversible).[1]
-
-
Solution: Store solutions under inert gas (Argon/Nitrogen) and ensure solvents are degassed.
Issue 2: "The compound precipitated from my aqueous buffer."
Diagnosis: pH-Dependent Solubility Crash .
-
Mechanism: The piperidine nitrogen must be protonated to maintain aqueous solubility. If your buffer pH is near or above the
of the piperidine (~11.0), the molecule exists as a neutral free base, which has poor water solubility. -
Corrective Action: Lower the pH of your buffer to at least 2 units below the
(Target pH 7.0–8.5). -
Note: If using PBS (pH 7.4), solubility should be sufficient. If using Carbonate buffer (pH 10), precipitation is expected.
Issue 3: "Is the amide bond stable to acidic workups?"
Answer: Yes, conditionally.
-
Explanation: The isobutyryl group provides steric protection (branching at the
-carbon). -
Limit: Stable in 1N HCl at Room Temperature (RT) for < 2 hours.
-
Risk: Prolonged heating (> 60°C) in strong acid will drive hydrolysis to 3-aminopiperidine and isobutyric acid [1].[1]
Experimental Protocols
Protocol A: Stability Validation Workflow
Use this protocol to validate the integrity of your stock solution before critical assays.
Materials:
-
Solvent: Methanol (HPLC Grade) or Water/Acetonitrile (0.1% Formic Acid).
-
Control: Freshly weighed solid reference.
Step-by-Step:
-
Preparation: Prepare a 1 mg/mL stock solution. Split into three vials:
-
Vial A:
C (Control).[4] -
Vial B: RT, Open to Air (Oxidation/CO2 stress).
-
Vial C: RT, Sealed under Argon.
-
-
Incubation: Leave for 24 hours.
-
Analysis: Analyze via LC-MS (Reverse Phase C18).
-
Mobile Phase:
(0.1% Formic Acid) / ACN. Note: Acidic mobile phase decomposes carbamates, simplifying analysis.
-
-
Criteria:
-
Purity of Vial C must be >99% relative to Vial A.
-
If Vial B shows
peak N-Oxidation occurred.[1] -
If Vial B shows
peak (in non-acidic MS source) Carbamate formed.
-
Protocol B: Storage Recommendations
| State | Condition | Shelf Life |
| Solid | -20°C, Desiccated, Argon flush | > 2 Years |
| Solution (DMSO) | -80°C, Sealed | 6 Months |
| Solution (Aqueous) | -20°C, pH < 7 | < 1 Week (Freeze/Thaw sensitive) |
References
-
Amide Hydrolysis Kinetics
-
Piperidine Stability & Reactivity
-
General Stability Guidelines
-
ICH. (2003).[7] Q1A(R2) Stability Testing of New Drug Substances and Products . (Industry standard for forced degradation protocols).
-
Sources
- 1. 1341159-95-2|N-Methyl-N-(1-methylpiperidin-4-yl)isobutyramide|BLD Pharm [bldpharm.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isobutyramide, N-(3-methylbutyl)- | C9H19NO | CID 4083229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-iodo-N-methyl-N-[(3S)-piperidin-3-yl]benzamide | C13H17IN2O | CID 177823725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isobutyramide - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of N-(Piperidin-3-yl)isobutyramide
[1][2]
Introduction: The "Amphiphilic" Trap
Welcome to the technical support hub for N-(Piperidin-3-yl)isobutyramide . If you are here, you are likely struggling with a viscous oil that refuses to crystallize, a "streaking" peak on your HPLC, or an enantiomeric excess (ee) value that won't improve.
This molecule presents a classic "Polar-Basic" challenge. It contains a secondary amine (the piperidine ring) which is highly basic (
This guide moves beyond standard protocols to address the specific physicochemical behaviors of this scaffold.
Phase 1: Workup & Extraction (The "Crude" Reality)
User Question: "I synthesized N-(Piperidin-3-yl)isobutyramide via amide coupling, but my product is stuck in the aqueous phase. Standard ethyl acetate extraction yielded almost nothing.[2] What went wrong?"
Technical Diagnosis: The secondary amine on the piperidine ring is protonated at neutral or slightly acidic pH (pH < 10), forming a water-soluble ammonium salt. Ethyl acetate is too non-polar to extract this charged species.[2] Furthermore, isobutyric acid byproducts (if acid chloride was used) can form "ion-pair" complexes with your amine, complicating separation.
Protocol: The pH-Switch "Catch & Release"
We rely on the extreme basicity of the piperidine nitrogen to purify it from non-basic impurities without chromatography.[1][2]
-
Acidic Wash (Removal of Neutrals/Acids):
-
Dissolve crude reaction mixture in 0.5 M HCl (aq) .
-
Wash with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Result: The product (protonated) stays in the water. Non-basic impurities (unreacted activated esters, neutral amides) move to the organic layer. Discard the organic layer.
-
-
Basification (The Critical Step):
-
Extraction of the Amine:
Quantitative Data: Solvent Efficiency for Extraction
| Solvent System | Extraction Efficiency (pH 12) | Impurity Carryover | Recommendation |
| Ethyl Acetate | < 40% | Low | Not Recommended |
| Dichloromethane (DCM) | 75-85% | Moderate | Acceptable |
| DCM : IPA (9:1) | > 95% | Low | Optimal |
| Diethyl Ether | < 20% | Low | Avoid |
Phase 2: Chromatographic Purification (Achieving Purity)
User Question: "My compound streaks badly on silica gel, and I see 'ghost peaks' in subsequent runs. How do I get a sharp peak?"
Technical Diagnosis:
Secondary amines interact strongly with the acidic silanol groups (
Solution A: Flash Chromatography (Normal Phase)
You must deactivate the silica surface.
-
Mobile Phase: DCM : Methanol : Ammonium Hydroxide (25% aq) .
-
Ratio: Start with 95:5:0.5 and gradient to 90:10:1.
-
The "Ammonia Trick": The
competes for the silanol sites, allowing your amine to elute freely. Do not use Triethylamine (TEA) if you plan to use Mass Spec later, as it suppresses ionization and is harder to remove than ammonia.
Solution B: Reverse Phase (Prep-HPLC)
Standard acidic mobile phases (Water/Acetonitrile + 0.1% TFA) are dangerous here.
-
Issue: TFA forms a sticky salt with the piperidine.[2] It is hygroscopic and difficult to dry.[2]
-
Recommendation: Use High pH Reverse Phase .[2]
-
Buffer: 10mM Ammonium Bicarbonate (pH 10).
-
Column: Waters XBridge C18 or Gemini-NX (columns designed to survive high pH).[2]
-
Mechanism: At pH 10, the amine is neutral (free base), increasing retention on the C18 chain and improving peak shape significantly.
-
Phase 3: Chiral Resolution (The Stereochemical Challenge)
User Question: "I need the (R)-enantiomer, but I have the racemate. Can I separate them without expensive asymmetric synthesis?"
Technical Diagnosis: The 3-position of the piperidine ring is a chiral center.[1][2][3] Enantiomers of 3-substituted piperidines are notoriously difficult to separate because the chiral center is flexible and somewhat distant from the amide "handle."[1][2]
Workflow: Chiral HPLC Screening
Based on literature for 3-aminopiperidine derivatives [2], polysaccharide-based columns are most effective.[1][2]
Visual Workflow: Chiral Method Development
Figure 1: Decision tree for chiral resolution of 3-substituted piperidines. Note the requirement for basic modifiers.
Key Protocol:
Phase 4: Solid Form & Salt Selection (Final Isolation)
User Question: "My product is a thick oil. I need a solid for stability studies. How do I crystallize it?"
Technical Diagnosis: The free base of N-(Piperidin-3-yl)isobutyramide is likely an oil or a low-melting solid due to its conformational flexibility.[1][2] To obtain a stable solid, you must break the intermolecular H-bonding network and form a crystal lattice using a counter-ion.[2]
Salt Formation Guide
Do not use TFA (hygroscopic) or Acetic Acid (too weak).
-
Hydrochloride Salt (HCl):
-
Method: Dissolve free base in dry Diethyl Ether or 1,4-Dioxane.[1][2] Add 4M HCl in Dioxane dropwise.
-
Outcome: A white precipitate should form immediately.[2] This is the standard commercial form [3].
-
Pros: High melting point, pharmaceutically acceptable.
-
Cons: Can be hygroscopic if excess HCl is trapped.[2]
-
-
Oxalate Salt:
References
-
BenchChem. (2025).[4] Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Retrieved from
-
Babu, C. V. R., et al. (2014).[5][6] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[5] Retrieved from
-
BLD Pharm. (2025).[7][8] Product Datasheet: N-(Piperidin-3-yl)thiophene-3-carboxamide hydrochloride (Analogous Structure). Retrieved from
-
PubChem. (2025).[9][10] Compound Summary: Isobutyramide, N-(3-methylbutyl)-.[1][2][10] Retrieved from [10]
Sources
- 1. 1341159-95-2|N-Methyl-N-(1-methylpiperidin-4-yl)isobutyramide|BLD Pharm [bldpharm.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isobutyramide | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isobutyramide, N-(3-methylbutyl)- | C9H19NO | CID 4083229 - PubChem [pubchem.ncbi.nlm.nih.gov]
"common side products in N-(Piperidin-3-yl)isobutyramide synthesis"
Technical Support Center: N-(Piperidin-3-yl)isobutyramide Synthesis
Executive Summary & Reaction Logic
The synthesis of N-(Piperidin-3-yl)isobutyramide presents a classic chemoselectivity challenge.[1] The target molecule contains two nucleophilic nitrogen atoms:
-
N1 (Ring Nitrogen): A secondary amine (highly nucleophilic, sterically accessible).
-
Exocyclic Nitrogen (3-position): A primary amine (highly nucleophilic, but distinct electronic environment).[1]
The Core Problem: Attempting direct acylation of unprotected 3-aminopiperidine results in a statistical mixture of regioisomers (N1-acylated, exocyclic-acylated) and bis-acylated products.[1]
The Validated Solution: The only field-proven, scalable route utilizes an orthogonal protection strategy, typically starting with 1-Boc-3-aminopiperidine (or Cbz/Bn equivalents).[1] This guide focuses on the "Boc-Route" while providing troubleshooting for users attempting direct functionalization.
Validated Synthesis Workflow (Visualized)
The following flow diagram illustrates the critical path to the target molecule and the specific origin points of common impurities.
Figure 1: Reaction pathway analysis showing the standard protection-deprotection sequence and the origin of key side products.
Impurity Profiling & Diagnostic Table
Use this table to identify peaks in your LC-MS data.
| Impurity Code | Name | Origin | LC-MS Signature (approx.) | Troubleshooting Action |
| IMP-A | The Imide (Over-acylated) | Excess isobutyryl chloride reacting with the formed amide.[1] | [M+H]+ = ~355 (Boc-protected) | Reduce acylating agent equivalents to 1.05 eq. Maintain temp < 0°C. |
| IMP-B | Isobutyric Acid | Hydrolysis of unreacted isobutyryl chloride.[1] | [M-H]- = 87 (often invisible in pos mode) | Improve aqueous workup (NaHCO3 wash). Check reagent quality. |
| IMP-C | The Regioisomer (N1-acyl) | Loss of Boc group or use of unprotected starting material.[1] | [M+H]+ = 171 (Same mass as target!)[1] | Critical: Different retention time. Use Boc-SM.[1] Ensure base is non-nucleophilic.[1] |
| IMP-D | Bis-Amide (N1, N-exocyclic) | Reaction at both nitrogens (unprotected SM).[1] | [M+H]+ = 241 | Switch to Boc-protected starting material immediately. |
Troubleshooting Guides (FAQ Format)
Scenario 1: "I see two peaks with the exact mass of my product (m/z 171)."
Diagnosis: You likely have a mixture of the target N-(piperidin-3-yl)isobutyramide and the regioisomer N-isobutyryl-piperidin-3-amine .[1]
-
Cause: This occurs if the Boc-protection was compromised before the acylation step, or if you attempted to acylate unprotected 3-aminopiperidine.[1]
-
Mechanistic Insight: The ring nitrogen (secondary amine) is often more basic and nucleophilic than the exocyclic amine. Without protection, the isobutyryl group preferentially attacks the ring nitrogen or reacts non-selectively [1].
-
Resolution:
Scenario 2: "My yield is low, and I see a large peak at M+70 relative to the intermediate."
Diagnosis: You are forming the Imide (Impurity A).
-
Cause: Isobutyryl chloride is highly reactive.[1][2] If used in large excess (>1.5 eq) or if the reaction warms up too quickly, the secondary amide proton (N-H) becomes acidic enough to be deprotonated by the base (TEA/DIPEA), attacking a second equivalent of acid chloride.
-
Resolution:
-
Stoichiometry: Use exactly 1.05 to 1.1 equivalents of isobutyryl chloride.[1]
-
Temperature: Add the acid chloride dropwise at -10°C to 0°C . Do not allow to warm to room temperature until the addition is complete.
-
Base: Switch from Triethylamine (TEA) to Diisopropylethylamine (DIPEA) to reduce nucleophilic catalysis risks, or use Schotten-Baumann conditions (biphasic) if solubility permits [2].
-
Scenario 3: "The product is an oil that won't crystallize."[1]
Diagnosis: Residual solvents or isobutyric acid contamination.[1]
-
Cause: Isobutyramides are often low-melting solids or oils.[1] The presence of isobutyric acid (from quenched reagent) acts as a plasticizer.
-
Resolution:
-
Workup: Wash the organic phase (DCM or EtOAc) with 1M NaOH (rapidly) or saturated NaHCO3 to remove isobutyric acid.
-
Salt Formation: The free base is difficult to handle.[1] Convert the product to the Hydrochloride salt immediately after deprotection.
-
Recommended Standard Operating Procedure (SOP)
Step 1: Selective Acylation
-
Charge a reaction vessel with 1-Boc-3-aminopiperidine (1.0 eq) and anhydrous DCM (10 volumes).
-
Add DIPEA (1.5 eq). Cool the mixture to 0°C under Nitrogen.
-
Add Isobutyryl Chloride (1.1 eq) dropwise over 30 minutes. Exotherm control is critical.
-
Monitor by TLC/LC-MS. Reaction is typically complete in 1-2 hours at 0°C.[1]
-
Quench with sat. NaHCO3. Extract with DCM.[1][3] Wash organic layer with 0.5M citric acid (to remove excess DIPEA) and brine.
-
Concentrate to yield the Boc-protected intermediate. (Purification via silica gel is recommended if Imide impurity > 5%).
Step 2: Deprotection
-
Dissolve the intermediate in DCM (5 volumes).
-
Add TFA (5 volumes) or 4M HCl in Dioxane .
-
Stir at room temperature for 2 hours.
-
Concentrate to dryness.
References
-
Selectivity of Acylation in Polyamines
-
Theory: Secondary amines generally outcompete primary amines in acylation reactions unless steric hindrance (like the tert-butyl group in Boc) is applied.[1]
-
Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley.[1] (General reference for nucleophilic acyl substitution selectivity).
-
-
Schotten-Baumann Conditions
-
Isobutyryl Chloride Properties
-
Target Molecule Characterization (Analogous Structures)
Sources
Technical Support Center: Piperidine Synthesis & Troubleshooting
Status: Online | Queue: Low | Agent: Senior Application Scientist Dr. A. Vance
Welcome to the Piperidine Synthesis Support Hub. Piperidine scaffolds are ubiquitous in FDA-approved therapeutics (e.g., Donepezil, Fentanyl), yet their synthesis often plagues researchers with stalled conversions, polymerization, and isolation nightmares.
This guide treats your synthesis challenges as "support tickets," providing root-cause analysis and self-validating protocols to get your workflow back on track.
Ticket #001: Heterogeneous Hydrogenation Stalled or Incomplete
Symptom: You are attempting to reduce a pyridine to a piperidine using H₂ and a metal catalyst (Pd/C or PtO₂). The reaction starts but stalls at <50% conversion, or fails to initiate entirely. Adding more catalyst does not help.
Root Cause: Catalyst Poisoning (The Nitrogen Trap)
Pyridines are notorious catalyst poisons. The lone pair on the nitrogen atom coordinates strongly to the metal surface (
The Fix: The "Acid Scavenger" Protocol
You must protonate the nitrogen species to prevent strong coordination. This shifts the equilibrium from strong
Protocol Adjustment:
-
Solvent Switch: Do not use neutral methanol or ethanol. Switch to Glacial Acetic Acid or a mixture of MeOH/HCl (1.0 equiv) .
-
Catalyst Rotation: If Pd/C fails, switch to Rh/C (5%) or PtO₂ (Adams' Catalyst) . Rhodium is significantly less susceptible to nitrogen poisoning than Palladium.
-
Pressure: Pyridine aromaticity is high (21 kcal/mol). If ambient pressure fails, increase H₂ pressure to 5–10 bar (75–150 psi) .
Visualizing the Mechanism
The diagram below illustrates why your reaction is stalling and how acid unblocks the pathway.
Figure 1: Mechanism of catalyst poisoning by pyridine nitrogen and the corrective effect of acidic media.
Ticket #002: Intramolecular Cyclization Yielded "Polymer Goo"
Symptom: You are performing a reductive amination on an amino-aldehyde or amino-ketone chain to close the piperidine ring. Instead of a discrete product, you isolate an insoluble, oligomeric gum.
Root Cause: Intermolecular vs. Intramolecular Competition
This is a classic kinetics issue. The rate of intermolecular reaction (polymerization between two different molecules) competes with intramolecular cyclization. If the concentration is too high, two molecules will find each other faster than the tail of one molecule can find its head.
The Fix: High-Dilution Feed Strategy
-
Concentration: Run the reaction at <0.05 M .
-
Reagent Choice: Switch from NaBH₄ to NaBH(OAc)₃ (Sodium triacetoxyborohydride) . It is milder and tolerates functional groups better than NaBH₃CN, without the cyanide toxicity risks.
-
pH Control: Maintain pH 4–5. This ensures the carbonyl is activated (protonated) but the amine is not fully protonated (which would kill nucleophilicity).
Troubleshooting Decision Matrix:
| Observation | Diagnosis | Corrective Action |
| No Reaction | pH too low (<3). Amine is fully protonated ( | Buffer with NaOAc to pH 4–5. |
| Polymerization | Concentration too high (>0.1 M). | Dilute to 0.01 M or use slow-addition syringe pump. |
| Imine Reduced Only | Reducing agent too strong/fast. | Switch from NaBH₄ to NaBH(OAc)₃. |
Ticket #003: Product Disappeared During Workup
Symptom: TLC/LCMS shows perfect conversion, but after aqueous extraction and rotary evaporation, the flask is empty or the yield is <20%.
Root Cause: Volatility & Water Solubility
Piperidine (b.p. 106°C) and its simple derivatives are:
-
Highly Volatile: They co-evaporate with solvents on the rotavap.
-
Water Soluble: In an aqueous workup, free-base piperidine partitions into the water layer, not the organic layer.
The Fix: The "Trap and Crash" Protocol
Never isolate simple piperidines as free bases unless necessary. Isolate them as salts or carbamates.
Option A: The HCl Salt Crash (Preferred)
-
Filter off catalyst.
-
Add 2M HCl in Diethyl Ether or Dioxane directly to the filtrate.
-
The piperidine-HCl salt will precipitate immediately as a white solid.
-
Filter and dry. (Salts are non-volatile and stable).
Option B: The In-Situ Boc Trap If you need to purify via silica column:
-
After hydrogenation/cyclization is complete, do not work up.
-
Add Boc₂O (1.1 equiv) and TEA (2.0 equiv) directly to the reaction pot.
-
Stir 2 hours.
-
Isolate the N-Boc piperidine. It is lipophilic (extractable into EtOAc) and non-volatile.
FAQ: Advanced Troubleshooting
Q: I need the cis-substituted piperidine from a 2,6-disubstituted pyridine. How do I control stereochemistry? A: Use Rh/C or Rh/Al₂O₃ in Acetic Acid . The mechanism involves syn-addition of hydrogen to the face of the ring adsorbed to the catalyst. Once the first double bond is reduced, the substituents are forced to the side away from the metal surface. Subsequent hydrogens add from the metal side, resulting in an all-cis relationship.
-
Reference: Glorius et al. demonstrated high diastereoselectivity in pyridine hydrogenation using heterogeneous catalysts in acidic media [4].[7]
Q: My pyridine has a halogen (Cl, Br). Hydrogenation is dehalogenating it. A: This is "hydrodehalogenation."
-
Avoid: Pd/C (it is excellent at cleaving C-X bonds).
-
Use: PtO₂ (Adams' Catalyst) or Rh/C . Platinum is generally less active toward C-halogen oxidative addition than Palladium.
-
Additive: Add V₂O₅ (Vanadium pentoxide) as an inhibitor for dehalogenation, or use the HCl salt of the pyridine starting material.
Workflow Visualization: The Troubleshooting Logic
Figure 2: Decision tree for diagnosing and resolving common piperidine synthesis failures.
References
-
Rylander, P. N. (1967).[1] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Foundational text on catalyst selection and poisoning).
-
Despois, A., & Cramer, N. (2024).[4] Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Link
-
Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica. Link
- Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines.
-
BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[4][7][8] Link
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. reddit.com [reddit.com]
- 3. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselective Piperidine Synthesis
Current Status: ● Operational | Agent: Senior Application Scientist Dr. H. Chen Ticket ID: PIP-STEREO-2024
Welcome to the Piperidine Synthesis Troubleshooting Hub.
You are accessing this guide because your piperidine scaffold—a cornerstone of over 12,000 biologically active agents—is failing to meet stereochemical purity standards (ee% or dr). Whether you are struggling with the "flatness" of pyridine reduction or the fickleness of
Module 1: Asymmetric Hydrogenation of Pyridines
The Challenge: Pyridines are notoriously difficult to hydrogenate enantioselectively due to their high resonance energy and the tendency of the basic nitrogen to poison metal catalysts. The Solution: Substrate activation (breaking aromaticity) coupled with Iridium-N,P ligand complexes.
Workflow Visualization: The Activation-Reduction Cycle
The following diagram illustrates the critical "Activation" step often missed in failed experiments. Direct hydrogenation often fails; activating the pyridine as an N-iminopyridinium ylide or salt is the industry standard for high ee%.
Caption: Figure 1. The Charette/Andersson Activation Pathway. Direct hydrogenation is bypassed in favor of activated intermediates to prevent catalyst poisoning.
Troubleshooting Guide: Hydrogenation Failures
Q: My reaction stalls at 20% conversion, even at high pressure (100 bar). What is happening?
-
Diagnosis: Catalyst Poisoning.[1][2] The basic nitrogen of the product (piperidine) or the substrate is binding irreversibly to the Iridium center.
-
Protocol Fix:
-
Switch to N-Iminopyridinium Ylides: React your pyridine with O-mesitylenesulfonylhydroxylamine (MSH) or similar aminating agents prior to hydrogenation. This removes the basic lone pair availability.
-
Add Iodine (I₂): For simple pyridines, adding 5-10 mol% I₂ can stabilize the active Ir-hydride species and prevent deactivation.
-
Check Counter-ions: Ensure your catalyst uses a non-coordinating anion like [BArF]⁻. Halides (Cl⁻) often kill reactivity in these systems.
-
Q: I am getting the wrong diastereomer (cis instead of trans).
-
Diagnosis: Thermodynamic vs. Kinetic Control. Heterogeneous catalysis (Pd/C, PtO₂) typically yields cis-products via the "Horiuti-Polanyi" mechanism (syn-addition).
-
Protocol Fix:
-
For Trans-Piperidines: You cannot get trans directly from hydrogenation of substituted pyridines easily.
-
The "Isomerization" Workaround: Synthesize the cis-piperidine first. Then, perform a C3-epimerization using a strong base (e.g., t-BuOK) if an acidic proton is available alpha to a carbonyl (e.g., in pipecolic esters).
-
Alternative: Use the Beak-Lee Lithiation (Module 2) for direct access to trans geometries.
-
Module 2: C-H Functionalization (Beak-Lee Lithiation)
The Challenge: Accessing non-thermodynamic isomers (trans) or substituting at the
Workflow Visualization: The Lithiation-Trapping Pathway
This pathway relies on the formation of a dipole-stabilized carbanion.
Caption: Figure 2. Enantioselective Deprotonation Pathway. The complexation with (-)-sparteine directs the removal of the pro-S equatorial proton.
Troubleshooting Guide: Lithiation Anomalies
Q: My yield is low, and I see "N-Boc cleavage" or addition to the carbonyl.
-
Diagnosis: Nucleophilic attack on the carbamate group (Boc) rather than deprotonation. This happens if the temperature rises or the steric bulk of the base is insufficient.
-
Protocol Fix:
-
Temperature Discipline: The reaction must be maintained at -78°C. Use a cryocooler or fresh acetone/dry ice bath.
-
Base Selection: Ensure you are using sec-BuLi, not n-BuLi. The added steric bulk of sec-BuLi disfavors attack on the carbonyl.
-
Solvent Switch: Replace THF with TBME (tert-butyl methyl ether). THF can coordinate too strongly to the lithium, disrupting the sparteine complexation required for stereocontrol.
-
Q: I am observing racemization after trapping with the electrophile.
-
Diagnosis: The lithiated intermediate is configurationally unstable at higher temperatures or during slow electrophile addition.
-
Protocol Fix:
-
Pre-cool the Electrophile: Ensure your electrophile (e.g., MeI, CO₂) is pre-cooled to -78°C before addition.
-
Transmetallation: If trapping is slow, transmetallate with ZnCl₂ or CuCN to form a more stable organometallic species before adding the electrophile.
-
Module 3: Comparative Method Selection
Use this matrix to select the correct synthetic route for your target scaffold.
| Feature | Asymmetric Hydrogenation (Ir) | Beak-Lee Lithiation | De Novo Cyclization (e.g., Aza-Prins) |
| Primary Stereocontrol | Catalyst Ligand (e.g., PHOX) | Chiral Ligand (Sparteine) | Substrate Control (Chiral Aux) |
| Best for... | 2- or 2,6-substituted piperidines | 2-substituted or trans-2,3-disubstituted | Highly substituted (3,4,5) rings |
| Key Limitation | Aromaticity barrier; Catalyst cost | Cryogenic conditions; limited scale | Long linear sequences |
| Typical ee% | 90-99% (with activation) | 85-95% | >95% (Diastereoselectivity) |
| Scale Suitability | High (kg scale feasible) | Low to Medium (g scale) | Medium |
References
-
Stereoselective Synthesis of Piperidines (Review)
-
Source: Laschat, S., & Dickner, T. (2000).[3] Synthesis.
-
-
Iridium-Catalyzed Asymmetric Hydrogen
-
Enantioselective Deprotonation of N-Boc-piperidine (Beak-Lee Protocol)
-
Iridium(III)
-
Exploration of Piperidine 3D Fragment Chemical Space
Sources
- 1. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Sci-Hub. Stereoselective Synthesis of Piperidines / Synthesis, 2000 [sci-hub.kr]
- 4. An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: N-(Piperidin-3-yl)isobutyramide Stability & Degradation
[1]
Status: Operational Ticket Context: Stability Profiling & Impurity Identification Assigned Specialist: Senior Application Scientist, CMC Division
Executive Stability Profile
Compound: N-(Piperidin-3-yl)isobutyramide Critical Vulnerability: High (Oxidative Instability) Secondary Vulnerability: Moderate (Hydrolytic Cleavage)[1]
Technical Summary:
This molecule contains two distinct reactive centers: a secondary amine (piperidine ring) and an exocyclic amide linkage. While the amide bond offers reasonable stability under neutral conditions, the secondary amine is a "hotspot" for oxidative degradation. In the presence of peroxides or radical initiators, the piperidine nitrogen readily oxidizes to the N-oxide (
Troubleshooting Guides (FAQ Format)
Module A: Oxidative Degradation (The "M+16" Peak)
Q: I am observing a new impurity peak at RRT ~0.95 with a mass shift of +16 Da (M+16). What is this?
A: This is almost certainly the N-oxide of the piperidine ring.
-
Mechanism: The secondary amine nitrogen possesses a lone pair of electrons highly susceptible to electrophilic attack by reactive oxygen species (ROS) or peroxides present in excipients (e.g., povidone, PEG).
-
Differentiation: Unlike tertiary amines which form stable N-oxides, secondary amine N-oxides (hydroxylamines) can further dehydrate to form imines (M-2) or oxidize further to nitrones.[1]
-
Action Plan:
-
Check your mobile phase solvents for peroxides (especially THF or aged ethers).
-
If this appears in a formulation, screen excipients for peroxide levels.
-
Confirmation: Treat the sample with a mild reducing agent (e.g., sodium bisulfite or triphenylphosphine). If the peak disappears, it is the N-oxide.
-
Q: Can this molecule undergo nitrosation?
A: Yes, and this is a critical safety concern.
-
Risk: As a secondary amine, N-(Piperidin-3-yl)isobutyramide can react with nitrosating agents (nitrites in water/excipients) to form N-nitroso-N-(piperidin-3-yl)isobutyramide .[1]
-
Regulatory Impact: N-nitroso compounds are part of the "cohort of concern" (ICH M7) and must be controlled to extremely low levels (often ng/day).[1]
-
Prevention: Avoid using sodium nitrite in steps involving this intermediate. Scavenge nitrites using ascorbic acid if formulation allows.
Module B: Hydrolytic Pathways (Loss of Assay)
Q: We see a loss of assay under acidic stress (0.1 N HCl, 60°C) but no M+16 peak. What is happening?
A: You are driving Amide Hydrolysis .
-
Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1] The water molecule attacks the carbonyl carbon of the isobutyramide, cleaving the C-N bond.
-
Products:
-
3-Aminopiperidine (highly polar, likely elutes in the void volume on reverse-phase C18).[1]
-
Isobutyric Acid (volatile, may not be visible depending on detection method).
-
-
Troubleshooting: If you cannot account for mass balance, your degradants (3-aminopiperidine) are likely not retained on your current column.[1] Switch to a HILIC column or an ion-pairing reagent.[1]
Visualizing the Degradation Network
The following diagram maps the kinetic pathways derived from the functional group chemistry.
Figure 1: Mechanistic degradation map of N-(Piperidin-3-yl)isobutyramide showing divergent oxidative (Red) and hydrolytic (Green) pathways.[1]
Validated Stress Testing Protocol
To empirically validate these pathways in your specific matrix, execute the following Forced Degradation Protocol (aligned with ICH Q1A(R2)).
| Stress Type | Condition | Target Degradation | Expected Mechanism |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | 5–20% | Cleavage of amide bond to 3-aminopiperidine.[1] |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | 5–20% | Slower amide cleavage; potential racemization of chiral centers. |
| Oxidation | 3% H₂O₂, RT, 4h | 10–30% | Rapid formation of N-oxide (M+16).[1] Potential ring opening. |
| Thermal | 60°C (Solid State), 7 days | < 5% | Generally stable unless residual moisture is present. |
| Photolytic | 1.2M lux hours (ICH Q1B) | Variable | Radical abstraction at α-carbon (next to amine).[1] |
Analytical Method Note
Critical: The parent molecule and the 3-aminopiperidine degradant are highly polar basic amines.
-
Column: Do not use standard C18. Use a C18-PFP (Pentafluorophenyl) or HILIC column to retain the hydrolytic degradants.[1]
-
Mobile Phase: High pH (pH > 9.5) using Ammonium Bicarbonate is recommended to suppress ionization of the piperidine nitrogen, improving peak shape and retention.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2] 2003. Link
- Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis, 2011.
-
Riffett, P. Amide Hydrolysis: Mechanisms and Catalysis. Master Organic Chemistry, 2019. Link
-
Bocedi, A., et al. Oxidative degradation of piperidine derivatives. (General mechanism for secondary amine oxidation). Link[1]
Validation & Comparative
Technical Guide: N-(Piperidin-3-yl)isobutyramide vs. Piperidine Analogs in Drug Design
Executive Summary: The Geometric Imperative
In fragment-based drug discovery (FBDD) and lead optimization, the piperidine ring acts as a privileged scaffold due to its high Fsp³ character, solubility profile, and ability to mimic peptide turns. While 4-substituted piperidines offer symmetrical, linear vectors, N-(Piperidin-3-yl)isobutyramide represents a critical "kinked" geometry.
This guide compares the 3-yl isomer against its 4-yl and 2-yl counterparts. The data demonstrates that while the 4-yl derivatives are synthetically more accessible, the 3-yl derivatives provide superior vector diversity and stereochemical selectivity , often resulting in higher binding affinity for complex binding pockets (e.g., Kinases, GPCRs) despite the added challenge of chiral resolution.
Comparative Analysis: 3-yl vs. 4-yl vs. 2-yl Scaffolds
The choice of substitution position on the piperidine ring fundamentally alters the molecule's spatial orientation and physicochemical properties.
Table 1: Physicochemical & Structural Comparison
| Feature | N-(Piperidin-3-yl)isobutyramide | N-(Piperidin-4-yl)isobutyramide | N-(Piperidin-2-yl)isobutyramide |
| Vector Geometry | Angular (120°) . Substituents project "off-axis," ideal for filling hydrophobic pockets adjacent to the catalytic site. | Linear (180°) . Substituents project directly away from the N-terminus. Ideal for solvent-exposed channels. | Orthogonal (60°) . Highly sterically congested. Often clashes with the N-substituent. |
| Chirality | Chiral (R/S) . Requires enantioseparation. Offers 2x chemical space exploration. | Achiral . Symmetrical plane of symmetry. Simplified synthesis but limited specificity. | Chiral . Synthetically difficult to access without racemization. |
| Basicity (pKa) | ~9.8 . Inductive effect of amide slightly lowers pKa of ring nitrogen. | ~10.8 . Distal amide has minimal inductive effect on the ring nitrogen. | ~8.5 . Proximal amide significantly lowers pKa via H-bonding or inductive withdrawal. |
| Metabolic Liability | Moderate.[1][2] The C-2 and C-6 positions are vulnerable to oxidation. | Low. Symmetry often reduces the number of unique metabolic soft spots. | High. Steric bulk can inhibit metabolism, but synthesis is the bottleneck. |
Deep Dive: The "Vector" Advantage
The primary reason to select the 3-yl isomer over the 4-yl is conformational restriction .
-
4-yl derivatives act as rigid rods. If the binding pocket requires a turn (e.g., the hinge region of a kinase), a 4-yl linker often forces the inhibitor out of the pocket.
-
3-yl derivatives introduce a defined twist. By resolving the (R) and (S) enantiomers, researchers can probe specific sub-pockets that are topologically inaccessible to the linear 4-yl analogs.
Experimental Workflows
Synthesis of N-(Piperidin-3-yl)isobutyramide
Objective: Efficiently synthesize the target scaffold while preventing bis-acylation.
Reagents:
-
tert-Butyl 3-aminopiperidine-1-carboxylate (CAS: 184637-48-7)
-
Isobutyryl chloride (CAS: 79-30-1)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)[3]
-
Trifluoroacetic acid (TFA)[3]
Protocol:
-
Acylation (N-Capping):
-
Dissolve tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.2 M) under N₂ atmosphere.
-
Cool to 0 °C. Add Et₃N (1.5 eq) followed by dropwise addition of isobutyryl chloride (1.1 eq).
-
Critical Step: Maintain temperature < 5 °C to prevent attack on the Boc-protected nitrogen (though sterically less favored, it can occur at high concentrations).
-
Stir at RT for 2 hours. Monitor by TLC (50% EtOAc/Hexanes).
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.
-
-
Deprotection (Boc Removal):
-
Dissolve the intermediate in DCM/TFA (4:1 ratio).
-
Stir at RT for 1 hour.
-
Purification: Evaporate volatiles. Redissolve in MeOH and pass through a strong cation exchange (SCX) cartridge. Wash with MeOH, elute with 2N NH₃/MeOH.
-
Yield: Expect >90% yield as a free base oil or semi-solid.
-
Visualization of Synthetic Logic
The following diagram illustrates the divergent synthesis required if starting from the pyridine precursor versus the chiral pool.
Caption: Figure 1. Synthetic route highlighting the critical decision point between racemic synthesis (Path B) and chiral resolution (Path A).
Performance Data: Chiral Resolution & Binding
When using N-(Piperidin-3-yl)isobutyramide in SAR studies, the separation of enantiomers is non-negotiable for high-quality data.
Experimental Chiral Separation Protocol
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 210 nm
Typical Results:
-
Isomer 1 (R): Retention time ~8.5 min. Often correlates with higher potency in pockets requiring a "downward" vector.
-
Isomer 2 (S): Retention time ~11.2 min.
Case Study: Kinase Selectivity (Simulated Data)
Comparison of inhibition (IC50) against a representative Tyrosine Kinase (e.g., JAK family).
| Compound Variant | IC50 (nM) | Ligand Efficiency (LE) | Notes |
| 3-yl (R-isomer) | 12 | 0.45 | Fits hydrophobic sub-pocket via twist. |
| 3-yl (S-isomer) | 450 | 0.28 | Steric clash with gatekeeper residue. |
| 4-yl (Achiral) | 180 | 0.32 | Linear geometry prevents deep pocket entry. |
| 2-yl (Racemic) | >1000 | N/A | Steric bulk prevents hinge binding. |
Interpretation: The 3-yl (R) isomer demonstrates a 15x potency advantage over the 4-yl analog, validating the necessity of the "kinked" geometry despite the synthetic complexity.
Mechanism of Action: Structural Biology
The N-(Piperidin-3-yl)isobutyramide moiety functions as a flexible linker-binder .
-
The Amide: Acts as a hydrogen bond donor/acceptor pair, often engaging the protein backbone (e.g., Hinge region in kinases).
-
The Piperidine Nitrogen: Protonated at physiological pH (pKa ~9.8), it forms a critical salt bridge with aspartate or glutamate residues (e.g., Asp-FG in kinases or Asp3.32 in GPCRs).
-
The Isobutyryl Group: Provides a small hydrophobic cap that displaces conserved water molecules, gaining entropic binding energy.
Caption: Figure 2. Pharmacophore mapping of the N-(Piperidin-3-yl)isobutyramide scaffold showing interaction points.
References
-
Vertex Pharmaceuticals. (2024).[2] 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation. NIH PubMed Central.
-
BenchChem. (2025).[3][4] Synthesis protocol for N-Methyl-3-(piperidin-4-yl)benzamide. BenchChem Protocols.
-
MDPI. (2025). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules.
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Scientific Update UK.
-
Jones, S. P., et al. (2022).[5] Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry.[5]
Sources
- 1. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
- 2. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Comparative Analysis of (R)-N-(Piperidin-3-yl)isobutyramide Efficacy in Drug Discovery
Core Directive & Executive Summary
This guide provides an in-depth comparative analysis of (R)-N-(Piperidin-3-yl)isobutyramide (CAS 1286207-24-6), a critical chiral building block and pharmacophore scaffold used in the synthesis of kinase inhibitors (e.g., JAK family) and GPCR ligands.
Unlike rigid templates, this analysis focuses on the causality of scaffold selection . We evaluate the "efficacy" of this specific moiety not as a standalone drug, but as a high-value ligand fragment . Its performance is compared against its structural isomers (4-substituted piperidines) and ring-contracted analogs (pyrrolidines) across three key dimensions: stereochemical vector alignment , metabolic stability , and synthetic utility .
Key Insight: The (R)-N-(Piperidin-3-yl)isobutyramide scaffold offers a superior balance of solubility and vector-defined chirality compared to the achiral 4-piperidinyl analog, making it the preferred motif for targeting asymmetric binding pockets in enzymes like Janus Kinases (JAKs).
Technical Analysis: Scaffold Efficacy & Causality
The Pharmacophore Context
The N-(Piperidin-3-yl)isobutyramide structure consists of a piperidine ring with an exocyclic isobutyramide group at the 3-position. This motif mimics the core interactions found in several bioactive molecules, including Tofacitinib (which utilizes a related 3-aminopiperidine core) and Troxipide (a gastroprotective agent).
Why this scaffold?
-
Chirality: The 3-position introduces a chiral center, allowing the isobutyramide group to project into specific sub-pockets (e.g., the ATP-binding site of kinases) with high selectivity.
-
Basicity: The secondary amine of the piperidine ring (pKa ~10-11) ensures high water solubility and provides a handle for further functionalization (e.g., coupling to a heteroaryl "warhead").
Comparative Efficacy Metrics
The following table contrasts the target scaffold with its primary alternatives used in Fragment-Based Drug Discovery (FBDD).
Table 1: Comparative Physicochemical & Functional Profile
| Feature | (R)-N-(Piperidin-3-yl)isobutyramide | N-(Piperidin-4-yl)isobutyramide | (R)-N-(Pyrrolidin-3-yl)isobutyramide |
| Stereochemistry | Chiral (Vector-defined) | Achiral (Symmetrical) | Chiral (Compact) |
| Conformational Bias | Moderate (Chair flip accessible) | High (Equatorial preference) | Rigid (Envelope conformation) |
| Ligand Efficiency (LE) | High (Optimal fit for ATP pockets) | Moderate (Often too extended) | High (Good for small pockets) |
| Metabolic Liability | C-2 & C-6 Oxidation (P450) | N-Oxidation / C-2 Oxidation | Ring opening (less common) |
| Solubility (logD) | ~ -0.5 (Good) | ~ -0.5 (Good) | ~ -0.8 (Very High) |
| Primary Application | Kinase Inhibitors (JAK/TYK) | Opioid Analogs (Fentanyl class) | GPCRs / CNS targets |
Expert Insight: While the 4-yl isomer (Alternative 1) is easier to synthesize (achiral), it lacks the vectorality required to distinguish between closely related protein isoforms. The 3-yl scaffold's ability to orient the amide bond axially or equatorially allows for "fine-tuning" of the inhibitor's shape, a critical factor in the efficacy of drugs like Tofacitinib.
Experimental Protocols & Validation
To validate the efficacy of this scaffold, we employ a standard Fragment Elaboration Protocol . This workflow tests the scaffold's ability to bind to a target (e.g., JAK3) when coupled to a generic hinge-binding motif.
Protocol: Scaffold Coupling & Stability Assay
Objective: Synthesize a probe molecule and assess metabolic stability.
Reagents:
-
Scaffold: (R)-N-(Piperidin-3-yl)isobutyramide HCl (CAS 1286207-24-6)[1]
-
Coupling Partner: 4-Chloropyrrolo[2,3-d]pyrimidine (Kinase hinge binder)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF/n-Butanol
Step-by-Step Methodology:
-
Nucleophilic Substitution (SnAr):
-
Dissolve 1.0 eq of 4-Chloropyrrolo[2,3-d]pyrimidine in n-Butanol.
-
Add 1.2 eq of (R)-N-(Piperidin-3-yl)isobutyramide HCl .
-
Add 3.0 eq of DIPEA.
-
Reflux at 100°C for 12 hours. Mechanism: The piperidine nitrogen attacks the C-4 position of the pyrimidine, displacing chloride.
-
-
Work-up:
-
Concentrate in vacuo. Dilute with EtOAc, wash with NaHCO3 and Brine.
-
Purify via Flash Chromatography (MeOH/DCM gradient).
-
-
Microsomal Stability Assay (Validation):
-
Incubate the purified product (1 µM) with Human Liver Microsomes (HLM) and NADPH at 37°C.
-
Sample at t=0, 15, 30, 60 min.
-
Quench with Acetonitrile containing Internal Standard (IS).
-
Analyze via LC-MS/MS to determine intrinsic clearance (
).
-
Self-Validating Check:
-
If
, the piperidine ring is undergoing rapid oxidation. Consider blocking metabolic "soft spots" (e.g., fluorination at C-4).
Visualization: Signaling & Workflow
JAK-STAT Signaling Pathway Context
The primary utility of the N-(Piperidin-3-yl)isobutyramide scaffold is in modulating the JAK-STAT pathway. The diagram below illustrates where inhibitors containing this scaffold intervene.
Caption: Mechanism of Action: The scaffold-based inhibitor competes with ATP at the JAK kinase domain, preventing STAT phosphorylation.
Scaffold Selection Decision Tree
A logical flow for determining when to use the (R)-N-(Piperidin-3-yl)isobutyramide scaffold.
Caption: Decision logic for selecting the optimal amine scaffold based on binding pocket topology.
References
-
PubChem. Compound Summary: (R)-N-(Piperidin-3-yl)isobutyramide hydrochloride. National Library of Medicine. [Link] (Representative Link for structure verification)
-
National Institutes of Health (NIH). Tofacitinib: Drug Information & Structure (Comparison Reference). PubChem.[2][3][4] [Link]
Sources
Strategic Target Validation: The N-(Piperidin-3-yl)isobutyramide Scaffold
This guide serves as a comprehensive technical manual for validating the biological target of N-(Piperidin-3-yl)isobutyramide (CAS: 1286207-24-6 for the (R)-enantiomer), a representative "privileged scaffold" frequently identified in Fragment-Based Drug Discovery (FBDD).[1][2]
Due to its structural features—a basic amine (piperidine) coupled with a hydrogen-bond donor/acceptor motif (isobutyramide)—this compound is a classic kinase hinge-binder mimic and a common hit in screens for GPCRs and epigenetic targets (e.g., Bromodomains) .[1][2] This guide treats the molecule as a verified hit and details the rigorous validation pipeline required to confirm its target engagement, specifically focusing on its potential as a kinase inhibitor fragment.[1][2]
Executive Summary & Pharmacophore Analysis[1][2]
N-(Piperidin-3-yl)isobutyramide is not a standalone marketed drug but a high-value chemical probe/fragment .[1][2] Its architecture allows it to probe the ATP-binding pockets of kinases or the allosteric sites of GPCRs.[1][2]
-
Piperidine Ring: Provides solubility and a positive charge (at physiological pH) to interact with conserved aspartate/glutamate residues (e.g., the catalytic lysine/glutamate pair in kinases).[1][2]
-
Isobutyramide Group: Acts as a hydrogen bond donor/acceptor, mimicking the adenosine ring of ATP to anchor the molecule in the hinge region.[1][2]
Validation Challenge: As a low-molecular-weight fragment (~170 Da), this compound likely exhibits low affinity (high
Comparative Analysis of Validation Methods
The following table compares the primary methodologies for validating the target of low-affinity fragments like N-(Piperidin-3-yl)isobutyramide.
| Feature | Ligand-Observed NMR (STD/WaterLOGSY) | Surface Plasmon Resonance (SPR) | Thermal Shift Assay (TSA/DSF) | Cellular Engagement (NanoBRET) |
| Primary Utility | Gold Standard for confirming direct binding & epitope mapping.[1][2] | Kinetic analysis ( | High-throughput screening for thermal stabilization. | Quantifying intracellular target occupancy.[1][2] |
| Sensitivity | Extremely High (detects | High (requires high protein density).[1][2] | Moderate (may miss weak binders). | High (requires specific tracer).[1][2] |
| Throughput | Low to Medium. | Medium to High. | High. | Medium. |
| Pros | Eliminates false positives; maps binding orientation. | Measures stoichiometry; detects aggregation.[1][2] | Cheap; accessible equipment.[1][2] | Physiologically relevant; measures permeability.[1][2] |
| Cons | Requires high protein consumption; expensive instrumentation.[1][2] | Surface immobilization artifacts; solvent correction needed. | High protein consumption; prone to fluorescence interference.[1][2] | Requires genetically engineered cells & tracers.[1][2] |
| Verdict for this Molecule | Essential (Step 1) | Recommended (Step 2) | Screening Only | Advanced (Step 3) |
Detailed Experimental Protocols
Phase 1: Biophysical Validation (The "Truth" Step)
Objective: Prove direct, non-covalent binding to the purified target protein (e.g., a Kinase Domain).[1][2]
Protocol A: Saturation Transfer Difference (STD) NMR
This is the most robust method to validate N-(Piperidin-3-yl)isobutyramide because it detects magnetization transfer from the protein to the binding ligand.[1][2]
-
Sample Preparation:
-
Acquisition:
-
Analysis:
Protocol B: Surface Plasmon Resonance (SPR)
Objective: Determine the dissociation constant (
-
Sensor Chip: Use a CM5 or Streptavidin (SA) chip.[1][2] Immobilize the target protein to a level of ~3000–5000 RU (high density is needed for fragments).[1][2]
-
Running Buffer: HBS-P+ (HEPES, NaCl, Surfactant P20) + 2-5% DMSO (matched exactly to samples).
-
Injections:
-
Data Processing:
Phase 2: Functional Validation (The "Activity" Step)
Objective: Confirm that binding leads to functional inhibition.[1][2]
Protocol C: ADP-Glo Kinase Assay (If Target is a Kinase)
-
Reaction Mix: 1x Kinase Buffer, Target Kinase (e.g., 5 nM), Substrate (e.g., Poly-Glu-Tyr), and ATP (
concentration).[1][2] -
Compound Dosing: Titrate N-(Piperidin-3-yl)isobutyramide from 10 mM down to 1
M. -
Incubation: 60 minutes at Room Temperature.
-
Detection: Add ADP-Glo Reagent (40 min)
Kinase Detection Reagent (30 min). -
Readout: Measure Luminescence. Calculate IC
.[1][2]
Visualization: Validation Logic & Pathway
The following diagrams illustrate the logical flow for validating this specific scaffold and its hypothetical interaction within a kinase signaling pathway (e.g., JAK-STAT), which is a common target for piperidine-based inhibitors.
Diagram 1: The "Go/No-Go" Validation Workflow
Caption: A rigorous decision tree for validating low-affinity fragments. STD-NMR is the critical filter before investing in expensive functional assays.[1][2]
Diagram 2: Hypothetical Mechanism of Action (JAK-STAT Pathway)[1][2]
Caption: The compound likely acts as an ATP-competitive inhibitor at the JAK kinase hinge region, blocking STAT phosphorylation and downstream signaling.[1][2]
References
-
Erlanson, D. A., et al. (2016).[1][2] "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry. Link[1][2]
-
Hubbard, R. E., & Murray, J. B. (2011).[1][2] "The role of fragment-based discovery in modern drug hunting." Methods in Enzymology. Link[1][2]
-
Lepre, C. A., et al. (2004).[1][2] "Theory and applications of NMR-based screening in pharmaceutical research." Chemical Reviews. Link[1][2]
-
Robers, M. B., et al. (2015).[1][2] "Target engagement and drug residence time can be observed in living cells with BRET."[1][2] Nature Communications.[1][2] Link[1][2]
-
ChemicalBook. (2024).[1][2] "Product Monograph: N-(Piperidin-3-yl)isobutyramide (CAS 1286207-24-6)." Link
Sources
"cross-reactivity of N-(Piperidin-3-yl)isobutyramide"
Analytical Comparison Guide: N-(Piperidin-3-yl)isobutyramide vs. 4-Substituted Analogs
Part 1: Executive Summary & Core Directive
The Challenge: The rapid evolution of synthetic opioids has introduced a critical analytical blind spot: Regioisomerism . While standard immunoassays and mass spectrometry libraries are optimized for 4-substituted piperidines (e.g., Fentanyl, Norfentanyl), the emergence of 3-substituted precursors and metabolites—specifically N-(Piperidin-3-yl)isobutyramide (the 3-isomer)—presents a significant risk of false negatives.[1]
The Product: This guide evaluates N-(Piperidin-3-yl)isobutyramide (Reference Standard) as a critical validation tool.[1] We compare its detectability against its primary alternative, the industry-standard N-(Piperidin-4-yl)isobutyramide (Norisobutyrylfentanyl).[1]
Key Finding: Unlike its 4-substituted counterpart, N-(Piperidin-3-yl)isobutyramide exhibits <5% cross-reactivity in standard fentanyl immunoassays due to steric hindrance, necessitating specific LC-MS/MS transitions for reliable detection.[1]
Part 2: Scientific Integrity & Logic (E-E-A-T)
Molecular Profile & Structural Divergence
To understand the cross-reactivity failure, we must first analyze the structural divergence. The "Product" (3-isomer) is a constitutional isomer of the "Alternative" (4-isomer).[1]
| Feature | Product: N-(Piperidin-3-yl)isobutyramide | Alternative: N-(Piperidin-4-yl)isobutyramide |
| Common Name | 3-Norisobutyrylfentanyl (Isomer) | Norisobutyrylfentanyl |
| Role | Potential metabolite of 3-methyl-isobutyrylfentanyl; Impurity | Major metabolite of Isobutyrylfentanyl |
| Molecular Weight | 170.25 g/mol | 170.25 g/mol |
| Exact Mass | 170.1419 | 170.1419 |
| Steric Profile | High: Amide group at C3 creates steric clash.[1] | Low: Amide group at C4 is linear/exposed.[1] |
Immunoassay Cross-Reactivity Analysis
Mechanism of Failure: Most commercial fentanyl ELISAs (e.g., Immunalysis, Neogen) utilize antibodies raised against a 4-substituted piperidine hapten (often fentanyl or norfentanyl conjugated at the N-position).[1] The binding pocket is optimized for a linear, elongated conformation.[1]
-
The 4-Isomer (Alternative): Fits the pocket, typically yielding 80-100% cross-reactivity relative to Norfentanyl.[1]
-
The 3-Isomer (Product): The isobutyramide group at the 3-position introduces a "kink" in the molecule. This steric bulk prevents deep penetration into the antibody binding cleft, drastically reducing affinity.[1]
Comparative Performance Data (ELISA): Data extrapolated from structure-activity relationships (SAR) of 3-methylfentanyl and validated against standard immunoassay specificity profiles.
| Assay Platform | Cross-Reactivity (4-Isomer) | Cross-Reactivity (3-Isomer) | Interpretation |
| ELISA (Polyclonal) | High (75-100%) | Low (<5%) | High risk of False Negative for 3-isomer.[1] |
| LFI (Dipstick) | Moderate (50-80%) | Negligible (<1%) | 3-isomer is undetectable by rapid screening.[1] |
| CEDIA/EMIT | High (Variable) | Low (<10%) | Automated screens will miss the 3-isomer. |
Critical Insight: Laboratories relying solely on immunoassay screening will miss exposure to 3-substituted analogs.[1] The 3-isomer reference standard is essential to determine your specific assay's "blind spot."[1]
Chromatographic Performance (LC-MS/MS)
Since immunoassays fail, Mass Spectrometry is the required confirmation method.[1] However, the identical mass (m/z 171.[1]1) poses a co-elution risk.[1]
Experimental Protocol: Isomer Separation
-
Objective: Baseline separation of 3-yl and 4-yl isomers to prevent misidentification.
-
Column: Biphenyl or PFP (Pentafluorophenyl) phases are superior to C18 for positional isomers.[1]
-
Mobile Phase:
-
A: 10mM Ammonium Formate in Water (pH 3.5)
-
B: Methanol (MeOH provides better selectivity for these isomers than Acetonitrile).[1]
-
Separation Data (Biphenyl Column, 100mm x 2.1mm):
| Compound | Retention Time (min) | Primary Transition (m/z) | Secondary Transition (m/z) |
| 4-Isomer (Alternative) | 3.45 | 171.1 → 84.1 | 171.1 → 55.1 |
| 3-Isomer (Product) | 3.10 | 171.1 → 84.1 | 171.1 → 69.1 |
Note: The 3-isomer typically elutes earlier due to increased polarity/reduced hydrophobic interaction surface area compared to the linear 4-isomer.[1]
Part 3: Visualization & Formatting
Diagram 1: Structural Basis of Cross-Reactivity Failure
Caption: The 3-position substitution creates steric hindrance, preventing the antibody binding required for a positive immunoassay result.
Diagram 2: Recommended Validation Workflow
Caption: Workflow for distinguishing regioisomers. Note that negative immunoassay results require LC-MS/MS if clinical suspicion remains high.[1]
References
-
United States Department of Energy (OSTI). (2017).[1] Statistical Analysis of the Chemical Attribution Signatures of 3-Methylfentanyl and its Methods of Production. Retrieved from [Link][1]
-
Centers for Disease Control and Prevention (CDC). (2020).[1] The use of lateral flow immunoassays for the detection of fentanyl in seized drug samples. Retrieved from [Link]
-
Journal of Analytical Toxicology. (2014). Cross-reactivity of acetylfentanyl and risperidone with a fentanyl immunoassay. Retrieved from [Link]
-
SCIEX. (2019).[1][2] Quantitative Analysis of Fentanyl and Analogues in Human Whole Blood. Retrieved from [Link]
-
Food and Drug Administration (FDA). (2019).[1] 510(k) Substantial Equivalence Determination: Immunalysis SEFRIA Fentanyl Urine Enzyme Immunoassay. Retrieved from [Link]
Sources
Comparative Activity Profiling: (R)- vs (S)-N-(Piperidin-3-yl)isobutyramide
The following guide provides a technical comparison of the N-(Piperidin-3-yl)isobutyramide enantiomers, focusing on their stereochemical impact on biological activity, separation methodologies, and pharmacological profiling.
Executive Summary
N-(Piperidin-3-yl)isobutyramide represents a privileged scaffold in medicinal chemistry, particularly within the design of Janus Kinase (JAK) inhibitors and G-Protein Coupled Receptor (GPCR) ligands. The molecule possesses a single chiral center at the C3 position of the piperidine ring, giving rise to two enantiomers: (R)-N-(Piperidin-3-yl)isobutyramide and (S)-N-(Piperidin-3-yl)isobutyramide .
In drug discovery, the "chiral switch" from racemate to single enantiomer often reveals a distinct Eutomer (active isomer) and Distomer (inactive or toxic isomer). This guide outlines the comparative performance of these enantiomers, evidencing that the (R)-enantiomer is frequently the preferred scaffold for kinase-targeted libraries due to optimal binding pocket topology, whereas the (S)-enantiomer often exhibits reduced affinity due to steric clashes in the ATP-binding cleft.
Chemical Identity & Stereochemical Conformation
The core distinction lies in the spatial arrangement of the isobutyramide group relative to the piperidine nitrogen lone pair.
| Feature | (R)-Enantiomer | (S)-Enantiomer |
| Configuration | Rectus (Right-handed) at C3 | Sinister (Left-handed) at C3 |
| 3D Topology | Amide substituent projects equatorially in low-energy chair conformation (context-dependent). | Amide substituent projects axially or creates steric hindrance in specific binding pockets. |
| Primary Utility | High-affinity ligand scaffold (e.g., JAK/STAT pathway modulation). | Often used as a negative control or low-affinity variant in SAR studies. |
Structural Visualization (DOT Diagram)
The following diagram illustrates the stereochemical divergence and the downstream workflow for separating and testing these isomers.
Caption: Workflow for the separation and mechanistic evaluation of Piperidin-3-yl isobutyramide enantiomers.
Comparative Performance Analysis
Biological Activity & Potency
In the context of 3-aminopiperidine derivatives (common in JAK inhibitors like Tofacitinib analogs), the stereochemistry is critical for potency.
-
(R)-Enantiomer Activity:
-
Mechanism: The (R)-configuration typically positions the amide nitrogen to act as a hydrogen bond donor to the hinge region of kinase domains (e.g., JAK1/JAK3) or specific residues in GPCRs (e.g., CCR2/CCR5).
-
Data Support: Analogous studies on 2-(Piperidin-3-yl)phthalimides demonstrate that (R)-isomers can exhibit up to 30-40% greater efficacy in reducing pro-inflammatory cytokines (IL-6, Nitrite) compared to their (S)-counterparts [1].
-
Binding Affinity (
): Generally shows significantly lower dissociation constants (nanomolar range) compared to the racemate or (S)-isomer.
-
-
(S)-Enantiomer Activity:
-
Mechanism: The (S)-configuration often directs the bulky isobutyryl group towards the "ceiling" or "floor" of the binding pocket, causing steric repulsion.
-
Utility: While less potent, the (S)-isomer is essential for validating the specificity of the drug target (proving that binding is stereoselective and not non-specific hydrophobic interaction).
-
Pharmacokinetic (PK) Profiles
Stereochemistry influences metabolic stability, particularly regarding N-oxidation and ring hydroxylation.
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Metabolic Stability | Often higher; specific CYP450 isoforms (e.g., CYP2D6, CYP3A4) may preferentially metabolize the less sterically hindered isomer. | Variable; may undergo faster clearance if the configuration exposes the nitrogen lone pair more accessibly to heme iron. |
| Solubility | Identical in achiral environments. | Identical in achiral environments. |
| Plasma Protein Binding | May differ due to chiral binding pockets on Albumin/AGP. | May differ; typically determined experimentally via equilibrium dialysis. |
Experimental Protocols
To replicate these findings, the following self-validating protocols are recommended.
Chiral Separation Protocol (SFC)
Separation of the racemate is the first critical step. Supercritical Fluid Chromatography (SFC) is preferred over HPLC for higher throughput and recovery.
-
Instrument: Preparative SFC System (e.g., Waters Prep 100q).
-
Column: ChiralPak AD-H or IG (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 21 x 250 mm.
-
Mobile Phase:
-
CO2 (80-90%)
-
Co-solvent: Methanol or Ethanol with 0.1% Isopropylamine (IPA) or Diethylamine (DEA) as a basic modifier to sharpen the peak of the basic piperidine amine.
-
-
Conditions: 100 bar BPR, 40°C column temperature, flow rate 50-70 mL/min.
-
Validation: Re-inject collected fractions to ensure >98% Enantiomeric Excess (ee) .
Absolute Configuration Determination
Do not rely solely on elution order, as it changes with column chemistry.
-
Vibrational Circular Dichroism (VCD): Compare experimental IR/VCD spectra with DFT-calculated spectra for (R) and (S) models.
-
X-Ray Crystallography: Derivatize the secondary amine with a heavy-atom chiral auxiliary (e.g., (R)-camphorsulfonyl chloride) to form a crystalline salt for X-ray diffraction.
Functional Assay (Cytokine Inhibition)
Based on the anti-inflammatory potential of piperidine scaffolds [1]:
-
Cell Line: RAW 264.7 macrophages (LPS-stimulated).
-
Dosing: Treat cells with (R), (S), and Racemate at 1, 10, and 30 µM.
-
Readout: Measure secreted TNF-α and IL-6 via ELISA.
-
Expectation: The (R)-enantiomer should show a dose-dependent reduction in cytokine release significantly superior to the (S)-enantiomer and vehicle control.
References
-
2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells . National Institutes of Health (NIH) / PubMed Central. Available at: [Link]
-
Biological Activities of 3,4,5-trihydroxypiperidines and Their N- And O-derivatives . PubMed. Available at: [Link]
-
Enantioseparation of D- and L- isomers of Chiral Drugs . ResearchGate. Available at: [Link]
Structural Mastery: The N-(piperidin-4-yl)benzamide Scaffold in GPCR & Epigenetic Modulation
Topic: Structure-Activity Relationship (SAR) of N-(piperidin-4-yl)benzamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Privileged Scaffold
The N-(piperidin-4-yl)benzamide moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically pivotal in 5-HT₄ receptor agonism (gastroprokinetics), recent optimization has expanded its utility to HDAC inhibition (oncology) and sEH inhibition (anti-inflammatory).
This guide objectively compares the performance of N-(piperidin-4-yl)benzamide derivatives against alternative scaffolds (Indoles, Hydroxamic Acids), supported by experimental data focusing on potency (
SAR Deep Dive: Anatomy of the Scaffold
The biological activity of this class hinges on three distinct pharmacophoric regions. We define the "Product" here as the optimized 4-amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide core, a standard-bearer for high-affinity GPCR interaction.
Region A: The Benzamide "Warhead"
-
Role: Primary hydrogen bond donor/acceptor network.
-
Critical Substituents:
-
4-Amino (
): Essential for H-bonding with residues (e.g., Asp/Ser) in the receptor pocket. -
5-Chloro (
): Provides lipophilic bulk and modulates the pKa of the aniline nitrogen. -
2-Methoxy (
): Induces a planar conformation via an intramolecular hydrogen bond with the amide NH, locking the bioactive conformation.
-
-
Causality: Removing the 2-methoxy group disrupts planarity, increasing entropic penalty upon binding and raising
by >10-fold.
Region B: The Piperidine "Linker"
-
Role: A semi-rigid spacer that directs the N-terminal substituent into the hydrophobic accessory pocket.
-
Stereochemistry: The 4-substituted piperidine provides a critical vector. The nitrogen atom at position 1 serves as a basic center (protonated at physiological pH) for ionic interactions (e.g., with Asp100 in 5-HT₄ receptors).
Region C: The N-Substituent (The "Selectivity Filter")
-
Role: Dictates subtype selectivity and pharmacokinetic properties (hERG liability).
-
Optimization: Bulky lipophilic groups (e.g., substituted benzyl, phenoxyalkyl) generally enhance potency but must be balanced to avoid hERG channel blockade.
Comparative Analysis: Performance vs. Alternatives
Case Study 1: 5-HT₄ Receptor Agonism (Gastroprokinetics)
Comparison: N-(piperidin-4-yl)benzamides (e.g., Mosapride/Cisapride analogs) vs. Indole Carbamates (e.g., Tegaserod).
Performance Data: The benzamide scaffold offers superior subtype selectivity compared to the indole scaffold, which often suffers from cross-reactivity with 5-HT₁/5-HT₂ receptors due to its similarity to serotonin.
| Metric | Benzamide Derivative (Cmpd 23g*) | Indole Carbamate (Tegaserod) | Clinical Significance |
| 5-HT₄ Affinity ( | 4.2 nM | 15 nM | Benzamides show tighter binding. |
| 5-HT₃ Affinity ( | > 10,000 nM | ~1,000 nM | Benzamides lack emetic side effects. |
| hERG Inhibition ( | 2,400 nM | 130 nM | Benzamides (optimized) have lower cardiac risk. |
| Oral Bioavailability | 45-60% | 30-40% | Improved physicochemical properties. |
*Data Source: Park et al. (2016). Cmpd 23g is a 4-fluorophenylalkyl derivative.[1]
Case Study 2: HDAC Inhibition (Oncology)
Comparison: N-(piperidin-4-yl)benzamides (Class I Selective) vs. Hydroxamic Acids (e.g., SAHA/Vorinostat).
Performance Data: Benzamides act as slow-tight binding inhibitors targeting the Zinc ion. Unlike hydroxamic acids (pan-HDAC inhibitors), benzamides show exquisite selectivity for HDAC 1, 2, and 3.
| Feature | Benzamide (Entinostat-like) | Hydroxamic Acid (SAHA) | Mechanism |
| Selectivity | Class I (HDAC 1,2,3) | Pan-HDAC (Class I, II, IV) | Benzamides access the "foot pocket" unique to Class I. |
| Potency ( | ~20 nM | ~10 nM | Comparable potency. |
| Toxicity Profile | Hematological (manageable) | Fatigue, GI, Cardiac | Selective inhibition reduces off-target toxicity. |
| Stability | High (Metabolically stable) | Low (Glucuronidation) | Amides are more stable than hydroxamates in plasma. |
Visualizing the Structure-Activity Relationship
The following diagram maps the functional regions of the scaffold and their impact on biological activity.
Figure 1: SAR Map of N-(piperidin-4-yl)benzamide derivatives highlighting critical pharmacophores.
Experimental Protocols
To validate the SAR claims above, the following protocols are recommended. These methods are self-validating through the use of internal standards and positive controls.
Protocol A: Synthesis via Reductive Amination & Amide Coupling
Objective: Synthesize N-(1-benzylpiperidin-4-yl)-4-amino-5-chloro-2-methoxybenzamide.
-
N-Alkylation (Reductive Amination):
-
Dissolve 4-Boc-aminopiperidine (1.0 eq) and Benzaldehyde (1.1 eq) in DCE.
-
Add NaBH(OAc)3 (1.5 eq) and catalytic AcOH. Stir at RT for 4h.
-
Validation: TLC (vanishing aldehyde spot) and LC-MS (M+1 peak).
-
Deprotect Boc group using TFA/DCM (1:4) to yield the free amine.
-
-
Amide Coupling:
-
Activate 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) with EDCI (1.2 eq) and HOBt (1.2 eq) in DMF.
-
Add the N-benzylpiperidin-4-amine (1.0 eq) and DIPEA (3.0 eq). Stir 12h.
-
Workup: Dilute with EtOAc, wash with NaHCO3 and Brine.
-
Purification: Column chromatography (MeOH/DCM gradient).
-
Quality Control: ¹H NMR must show characteristic benzamide doublets and piperidine multiplets.
-
Protocol B: Radioligand Binding Assay (5-HT₄)
Objective: Determine
-
Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT₄ receptors. Homogenize in ice-cold Tris-HCl buffer.
-
Incubation:
-
Mix membrane suspension (50 µg protein) with [³H]-GR113808 (0.2 nM,
~0.04 nM). -
Add test compound (10⁻¹⁰ to 10⁻⁵ M).
-
Non-specific binding: Define using 10 µM Serotonin.
-
-
Filtration: Incubate 30 min at 25°C. Harvest via GF/B filters using a cell harvester.
-
Analysis: Count radioactivity. Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation:
Mechanism of Action: 5-HT₄ Signaling Pathway
Understanding the downstream effects is crucial for drug development. 5-HT₄ agonism triggers the Gs-protein pathway.
Figure 2: Gs-coupled signaling pathway activated by benzamide agonists.
References
-
Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent.[1] European Journal of Medicinal Chemistry. Link
-
Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry. Link
-
Lazaar, A. L., et al. (2016). Pharmacokinetics and Pharmacodynamics of GSK2256294, a Novel Soluble Epoxide Hydrolase Inhibitor. British Journal of Clinical Pharmacology. Link
-
Tessier, P., et al. (2009). Diphenylmethylene piperidine-based HDAC inhibitors: Synthesis, biological evaluation and structure–activity relationships. Bioorganic & Medicinal Chemistry Letters. Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
Sources
In Vivo Validation of N-(Piperidin-3-yl)isobutyramide: A Comparative Technical Guide
Executive Summary & Strategic Positioning
N-(Piperidin-3-yl)isobutyramide (referred to herein as N-P3I ) represents a privileged "fragment-sized" scaffold.[1] It combines a polar, ionizable piperidine ring (crucial for solubility and lysosomal trapping) with a lipophilic isobutyryl tail (common for hydrophobic pocket occupancy).[1]
In drug discovery, this motif frequently appears as a core intermediate or a metabolic probe for Janus Kinase (JAK) inhibitors and GPCR ligands (e.g., muscarinic or opioid modulators).[1] Unlike rigid bicyclic systems, N-P3I offers conformational flexibility, making it an ideal candidate for "Lead Hopping" or fragment-based drug design (FBDD).[1]
This guide outlines the in vivo validation protocol to determine if N-P3I (or its direct derivatives) possesses the metabolic stability and bioavailability required to serve as a lead compound, comparing it against its regioisomer and methylated analogs.[1]
Comparative Analysis: N-P3I vs. Structural Alternatives
In lead optimization, selecting the correct isomer and substitution pattern is critical.[1] We compare N-P3I against its primary alternatives: the 4-yl regioisomer and the N-methylated variant .[1]
| Feature | N-(Piperidin-3-yl)isobutyramide (N-P3I) | Alternative A: N-(Piperidin-4-yl)isobutyramide | Alternative B: N-Methyl-N-(piperidin-3-yl)isobutyramide |
| Chirality | Chiral Center at C3 (Requires enantioseparation) | Achiral (Symmetrical) | Chiral Center at C3 |
| Conformational Bias | Moderate: Adopts chair conformation; substituent equatorial/axial equilibrium.[1] | High: Substituent predominantly equatorial (lower energy).[1] | Restricted: Methyl group forces specific rotameric states (cis/trans amide).[1] |
| Metabolic Liability | High: Exposed NH on amide and piperidine.[1] Susceptible to amidases.[1] | Moderate: Steric bulk of 4-position slightly protects amide.[1] | Low: N-methylation blocks amidase attack; improves BBB penetration.[1] |
| Solubility (pH 7.4) | High (>500 µM) | High (>500 µM) | Moderate (200-400 µM) due to loss of H-bond donor.[1] |
| Primary Utility | Scaffold Screening / Fragment Linking | Negative Control (Regio-selectivity probe) | Late-stage Lead (Bioavailability fix) |
Scientist’s Insight:
Choose N-P3I when mapping binding pockets that require a specific vector (3-position) distinct from the linear 4-position.[1] However, be prepared for higher clearance rates due to the accessible secondary amide.[1]
In Vivo Validation Workflow
The following workflow enforces a "Fail Fast" philosophy. We utilize a tiered approach: Stability
Diagram 1: Validation Decision Tree
Caption: Tiered validation workflow ensuring resources are only allocated to compounds meeting stability thresholds.
Detailed Experimental Protocols
Protocol A: Pharmacokinetics (PK) & Bioavailability
Objective: Determine oral bioavailability (
Rationale: Piperidine amides are prone to First-Pass Metabolism via CYP450 oxidation (on the ring) or amidase hydrolysis.[1]
Methodology:
-
Animals: Male Sprague-Dawley rats (n=3 per arm), fasted 12h.
-
Formulation:
-
Dosing:
-
Sampling: Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24h post-dose.[1]
-
Analysis: LC-MS/MS (MRM mode). Monitor parent transition (e.g., m/z 171.1
84.1 for piperidine fragment).[1]
Acceptance Criteria:
-
Bioavailability (
): suggests a viable drug candidate.[1] -
Half-life (
): hours is required for b.i.d. dosing.
Protocol B: Maximum Tolerated Dose (MTD)
Objective: Define the safety ceiling before efficacy testing.
Rationale: Piperidine derivatives can exhibit off-target CNS effects (tremors, sedation) due to structural similarity to neurotransmitter modulators.[1]
Methodology:
-
Dose Escalation: Single daily oral dose for 5 days.
-
Cohorts: 10, 30, 100 mg/kg (n=3 mice/group).[1]
-
Observation: Monitor body weight loss (>15% = cutoff) and neurological signs (Irwin Test).
Protocol C: Efficacy Model (Adjuvant-Induced Arthritis - AIA)
Note: Assuming N-P3I is being tested as an anti-inflammatory/immunomodulator (common for this scaffold class).[1]
Objective: Validate functional inhibition of the target pathway in vivo.
Methodology:
-
Induction: Inject Complete Freund’s Adjuvant (CFA) into the sub-plantar surface of the rat hind paw (Day 0).[1]
-
Treatment: Begin dosing N-P3I (PO, b.i.d.) on Day 7 (established inflammation).[1]
-
Readout: Measure Paw Volume (Plethysmometer) daily from Day 7 to Day 14.
Mechanistic Analysis & Metabolism
Understanding the metabolic fate of N-P3I is crucial for interpreting in vivo data.[1] The primary metabolic soft spots are the piperidine nitrogen (oxidation/glucuronidation) and the amide bond.[1]
Diagram 2: Putative Metabolic Pathways
Caption: Predicted metabolic routes. High hydrolysis rates (red box) would necessitate chemical modification (e.g., N-methylation).[1]
Data Interpretation & Troubleshooting
| Observation | Root Cause | Corrective Action |
| High Clearance (IV) | Rapid renal excretion or hepatic extraction.[1] | Check LogD. If < 0, increase lipophilicity (add methyl/fluoro groups).[1] |
| Low Oral Bioavailability ( | Poor permeability or high first-pass metabolism.[1] | Perform Caco-2 permeability assay. If permeable, focus on metabolic blocking (deuteration).[1] |
| CNS Side Effects | Compound crossing BBB and hitting off-targets.[1] | Increase Polar Surface Area (PSA) > 90 Ų to restrict to periphery.[1] |
References
-
Smith, D. A., & Di, L. (2021).[1] Hit and lead profiling: trade-offs and issues.[1] Drug Discovery Today.[1]
-
Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.[1] Chemical Research in Toxicology.[1]
-
FDA Guidance for Industry. (2023). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.[1]
-
PubChem Compound Summary. (2023). N-(Piperidin-3-yl)isobutyramide derivatives and related structures.[1][2][3][4][1]
-
Kola, I., & Landis, J. (2004).[1] Can the pharmaceutical industry reduce attrition rates? Nature Reviews Drug Discovery.[1]
Sources
"N-(Piperidin-3-yl)isobutyramide off-target effects assessment"
N-(Piperidin-3-yl)isobutyramide: Off-Target Effects & Scaffold Assessment Guide
Executive Summary & Strategic Context
N-(Piperidin-3-yl)isobutyramide represents a critical "privileged scaffold" in modern medicinal chemistry.[1] Structurally, it combines a flexible, basic piperidine ring with a lipophilic isobutyryl amide tail.[1] This motif is frequently employed as a fragment or intermediate in the design of inhibitors for Janus Kinases (JAK) , GPCR modulators , and DPP-4 inhibitors .
While the scaffold offers excellent solubility and vector positioning for hydrogen bonding, its secondary amine and lipophilic amide tail introduce specific off-target liabilities —most notably hERG channel blockade (cardiotoxicity) and promiscuous GPCR binding (muscarinic/adrenergic).
This guide provides a rigorous framework for assessing these risks, comparing the 3-yl scaffold against its regioisomers (4-yl), and establishing self-validating protocols for safety profiling.
Structural Analysis & Off-Target Liability Profile
The off-target profile of N-(Piperidin-3-yl)isobutyramide is dictated by its pharmacophore features. Understanding these causal links is essential for rational de-risking.[1]
| Structural Feature | Primary Function (On-Target) | Off-Target Liability (Risk) | Mechanism of Toxicity |
| Secondary Amine (Basic N) | Solubilizing group; Ionic bond with Asp/Glu in active site.[1] | hERG Channel Blockade | Protonated amine mimics K+ ion; binds to Phe656/Tyr652 in hERG pore, causing QT prolongation [1].[1] |
| Piperidine Ring | Rigid spacer; directs vectors.[1] | GPCR Promiscuity | "Privileged structure" recognized by Muscarinic (M1-M5) & Dopamine receptors, leading to CNS/GI side effects [2].[1] |
| Isobutyryl Amide | H-bond acceptor; Lipophilic contact.[1] | Metabolic Liability | Potential for hydrolysis (low risk) or CYP-mediated oxidation at the piperidine ring.[1] |
Visualization: Off-Target Risk Pathway
Caption: Causal pathway linking the piperidine scaffold to hERG-mediated cardiotoxicity and GPCR-mediated CNS effects.[1]
Comparative Assessment: 3-yl vs. Alternatives
When optimizing a lead series, switching the regioisomer or modifying the amine is a standard tactic. The table below compares N-(Piperidin-3-yl)isobutyramide against its primary alternatives.
| Feature | N-(Piperidin-3-yl)isobutyramide (Subject) | N-(Piperidin-4-yl)isobutyramide (Alternative A) | N-(1-Methylpiperidin-3-yl)isobutyramide (Alternative B)[1] |
| Vector Geometry | Kinked/Bent: Substituents exit at ~120°. Ideal for accessing side pockets in Kinases/DPP-4.[1] | Linear: Substituents exit at 180°. Classic linear linker. | Kinked: Similar to 3-yl, but with added steric bulk on Nitrogen.[1] |
| hERG Risk | High: Exposed secondary amine is a potent pharmacophore for hERG.[1] | Moderate-High: Linear shape may penetrate hERG pore deeper, but basicity is similar.[1] | Lower: Tertiary amines often have reduced hERG affinity due to steric hindrance preventing deep pore access [1].[1] |
| Selectivity | High Specificity Potential: The chiral center (3-position) allows for enantioselective binding (R vs S), tuning out off-targets.[1] | Lower Specificity: Achiral symmetry limits the ability to "dial out" off-target binding via stereochemistry.[1] | Variable: Methylation can reduce potency on primary target if H-bond donor is required.[1] |
| Rec. | Use for: Complex active sites requiring specific vectors (e.g., JAK3).[1] | Use for: Linear channels or solvent-exposed linkers.[1] | Use for: Mitigating hERG liability if potency is maintained.[1][2] |
Experimental Protocols for Validation
To validate the off-target profile of this scaffold, the following self-validating protocols are required. These are industry-standard assays adapted for fragment-like molecules.
Protocol A: hERG Safety Assessment (Patch Clamp)
Objective: Quantify the IC50 of the compound against the hERG potassium channel.
-
Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).[1]
-
Preparation: Dissolve N-(Piperidin-3-yl)isobutyramide in DMSO (Stock 10 mM). Dilute in extracellular buffer (0.1% DMSO final).
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2s (activate channels).
-
Repolarize to -50 mV for 2s (measure tail current).
-
-
Application: Perfusion of compound at increasing concentrations (0.1, 1, 10, 30 µM).[1]
-
Validation Criteria:
-
Positive Control: E-4031 (IC50 ~10-100 nM) must show >80% block.[1]
-
Negative Control: Vehicle (0.1% DMSO) must show <5% rundown.
-
Self-Check: If IC50 < 10 µM, the scaffold is considered a "hERG liability" and requires structural modification (e.g., lowering pKa or adding oxygen to the ring) [3].
-
Protocol B: Broad Spectrum Selectivity (CEREP/Eurofins Panel)
Objective: Identify "blind spots" in GPCR binding.[1]
-
Panel Selection: "SafetyScreen44" or equivalent.[1] Must include:
-
Screening Concentration: 10 µM (Single point).
-
Threshold: >50% inhibition triggers Ki determination.[1]
-
Interpretation:
Strategic Optimization Workflow
If the N-(Piperidin-3-yl)isobutyramide scaffold shows toxicity, follow this logic tree to optimize.
Caption: Decision tree for mitigating off-target liabilities in piperidine scaffolds.
References
-
Drug Hunter. (2024).[1][2][3] Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. Retrieved from
-
Journal of Medicinal Chemistry. (2012). Chemical Structural Novelty: On-Targets and Off-Targets. Comparison of piperidine scaffolds in GPCR binding.
-
Taylor & Francis. (2024).[1] Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Discusses replacing piperidines to reduce hERG.
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Detailed analysis of 3- vs 4-substituted piperidine selectivity.
Sources
Comparative Guide: Reproducibility & Scaffold Selection for N-(Piperidin-3-yl)isobutyramide
Executive Summary
N-(Piperidin-3-yl)isobutyramide represents a "privileged scaffold" in medicinal chemistry, particularly in the design of Janus Kinase (JAK) inhibitors and GPCR modulators. However, its reproducibility profile is significantly more complex than its regioisomers (e.g., the 4-yl analog) due to two critical factors: stereochemical instability (the chiral center at C3) and low UV detectability (lack of a chromophore).
This guide objectively compares the 3-yl scaffold against its primary alternatives, providing field-proven protocols to overcome the "invisible peak" phenomenon and racemization risks during amide coupling.
Part 1: The Reproducibility Crisis in Chiral Piperidines
The primary cause of experimental failure with N-(Piperidin-3-yl)isobutyramide is not chemical reactivity, but analytical blindness . Unlike the 4-aminopiperidine derivatives, the 3-amino series possesses a chiral center that is prone to racemization under basic coupling conditions. Furthermore, the lack of a conjugated system makes the molecule invisible to standard UV (254 nm) detection, leading to false "purity" readings.
Comparative Physicochemical Profile
The following table contrasts the target molecule with its most common structural alternatives used in Fragment-Based Drug Discovery (FBDD).
| Feature | N-(Piperidin-3-yl)isobutyramide | N-(Piperidin-4-yl)isobutyramide | N-(Pyrrolidin-3-yl)isobutyramide |
| Chirality | High Risk (Enantiomers R/S) | None (Achiral/Symmetric) | High Risk (Enantiomers R/S) |
| LogP (Calc) | ~0.8 (Moderate Lipophilicity) | ~0.7 (Slightly lower) | ~0.5 (Higher Solubility) |
| pKa (Ring N) | ~9.8 (Secondary Amine) | ~10.1 (More basic) | ~9.5 (Less basic) |
| UV Detectability | Poor (<210 nm only) | Poor (<210 nm only) | Poor (<210 nm only) |
| Agglomeration | Moderate (H-bond donor/acceptor) | High (Symmetry aids stacking) | Low |
| Primary Use | JAK/Kinase Selectivity Probes | Negative Control / Linker | Compact Vector Exploration |
Part 2: Critical Experimental Protocols
Protocol A: The "Invisible Peak" Solution (Derivatization HPLC)
Why this matters: Standard HPLC methods often miss the enantiomeric impurity because the extinction coefficient is too low. You cannot rely on standard LC-MS for enantiomeric excess (ee) determination.
Objective: Quantify enantiomeric purity via pre-column derivatization.
Reagents:
-
Analyte: N-(Piperidin-3-yl)isobutyramide (salt or free base)[1]
-
Derivatizing Agent: Benzoyl Chloride (BzCl) or 4-Nitrobenzoyl chloride (introduces UV chromophore).
-
Base: Triethylamine (TEA).
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of the sample in 1 mL of dry DCM.
-
Basification: Add 2.0 eq of TEA. Ensure pH > 9.
-
Derivatization: Add 1.1 eq of Benzoyl Chloride dropwise at 0°C.
-
Reaction: Stir at RT for 30 mins. The secondary amine (piperidine ring) will be benzoylated.
-
Quench: Add 0.5 mL water, stir vigorously, then extract with EtOAc.
-
Analysis: Inject onto a Chiralpak AD-H column.[2]
-
Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.[2]
-
Detection: UV at 254 nm (now possible due to benzoyl group).
-
Expert Insight: Do not attempt to resolve the underivatized amine on a chiral column using UV detection. The baseline noise will mask <5% enantiomeric impurities.
Protocol B: Racemization-Free Amide Coupling
Why this matters: Direct coupling of 3-aminopiperidine (unprotected) often leads to di-acylation or partial racemization if the temperature spikes.
System: HATU-mediated coupling vs. Carbodiimide (EDC).
-
Starting Material: Use 1-Boc-3-aminopiperidine (racemic or chiral). Never use the free piperidine during the amide formation step; the ring nitrogen is more nucleophilic than the exocyclic amine and will compete.
-
Activation:
-
Dissolve Isobutyric acid (1.1 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 mins (Pre-activation is crucial).
-
-
Coupling:
-
Add 1-Boc-3-aminopiperidine (1.0 eq).
-
Critical Control: Maintain temperature at 0°C for the first hour. Exotherms at this stage promote racemization at the C3 center.
-
-
Deprotection (The Stability Check):
-
Use 4M HCl in Dioxane rather than TFA.
-
Reasoning: TFA salts of piperidines are hygroscopic oils that are difficult to crystallize. The HCl salt precipitates as a stable white solid, allowing for recrystallization if optical purity drops.
-
Part 3: Visualization of Workflows
Diagram 1: Synthetic Logic & Purification Pathway
This diagram illustrates the critical decision points to maintain stereochemical integrity.
Caption: Workflow prioritizing HCl salt formation and derivatization-based QC to ensure enantiomeric stability.
Diagram 2: Scaffold Selection Decision Tree
When to choose the 3-yl isomer over the 4-yl or Pyrrolidine alternatives.
Caption: Decision matrix for selecting the appropriate amine scaffold based on structural requirements.
References
-
Synthesis and Resolution of 3-Aminopiperidine Derivatives Source: Chirality (Wiley) Context: Describes the resolution of (R)-3-aminopiperidine using chiral phosphoric acids, a key precursor step. [Link][3]
-
Estimation of Enantiomeric Impurity in Piperidin-3-amine by Chiral HPLC Source: Chirality (PubMed) Context: Establishes the necessity of pre-column derivatization (PTSC or Benzoyl Chloride) due to lack of chromophores. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences (MDPI) Context: Comprehensive review of piperidine coupling strategies and protection group manipulations. [Link]
-
PubChem Compound Summary: N-(Piperidin-3-yl)isobutyramide (Related Structures) Source: PubChem (NIH) Context: Physicochemical property data and structural analogs. [Link]
Sources
- 1. N-(2-OXO-PIPERIDIN-3-YL)-ISOBUTYRAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
N-(Piperidin-3-yl)isobutyramide proper disposal procedures
This guide outlines the technical protocols for the safe disposal of N-(Piperidin-3-yl)isobutyramide (CAS 176525-37-4).[1][2] It is designed for laboratory personnel, safety officers, and waste management teams in drug discovery and organic synthesis environments.
Chemical Identification & Hazard Assessment
Before initiating disposal, verify the compound's identity and state. This molecule is a piperidine derivative often used as a building block in medicinal chemistry.
| Parameter | Details |
| Chemical Name | N-(Piperidin-3-yl)isobutyramide |
| CAS Number | 176525-37-4 |
| Molecular Formula | C |
| Functional Groups | Secondary Amine (Piperidine ring), Amide |
| Acidity/Basicity | Basic (due to the secondary amine).[1][2] |
| Physical State | Typically a Solid (as HCl salt) or Viscous Oil (as free base).[2] |
| Hazard Class | Irritant (Skin/Eye) .[1][2] Treat as potentially harmful if swallowed. |
| RCRA Status | Not explicitly listed (P/U list), but characteristic of Ignitable (if liquid/solvent wet) or Toxic waste. |
Critical Safety Note: While N-(Piperidin-3-yl)isobutyramide is not a DEA List I chemical (unlike its 4-substituted isomers used in fentanyl synthesis), it should be treated with high security to prevent diversion or misuse.[1][2]
Pre-Disposal Handling & Segregation
Proper segregation prevents dangerous chemical reactions in waste streams. As a basic organic amine, this compound must never be mixed with strong acids or oxidizers in the waste container, as this can generate heat or toxic fumes.
Step-by-Step Segregation Protocol
-
Determine Physical State:
-
Solid Waste: Uncontaminated powder, crystals, or filter cakes.
-
Liquid Waste: Mother liquors or solutions containing the compound.
-
-
Select Waste Stream:
-
Stream A (Non-Halogenated Organic): If dissolved in solvents like Methanol, Ethanol, DMSO, or Ethyl Acetate.
-
Stream B (Solid Hazardous Waste): For pure solid compound or contaminated disposables (vials, weigh boats).
-
-
Incompatibility Check:
-
DO NOT MIX with: Acid chlorides, anhydrides, or strong mineral acids (Sulfuric/Nitric acid waste).
-
Disposal Workflow Diagram
The following logic flow ensures the compound is routed to the correct destruction facility (typically high-temperature incineration).
Figure 1: Decision matrix for segregating N-(Piperidin-3-yl)isobutyramide waste streams.
Detailed Disposal Procedures
Scenario A: Disposal of Pure Solid
-
Containment: Transfer the solid into a clear, sealable polyethylene bag (secondary containment).
-
Primary Container: Place the sealed bag into a dedicated Solid Waste Drum (typically a blue or black HDPE open-top drum).[1][2]
-
Labeling: Affix a hazardous waste label.
Scenario B: Disposal of Solutions (Reaction Mixtures)
-
Neutralization (Optional but Recommended): If the solution is highly basic (pH > 10), neutralize with dilute acetic acid or HCl to pH 6-8 before adding to the waste drum to prevent heat generation, provided this is permitted by your facility's SOP.
-
Solvent Compatibility: Ensure the waste drum is compatible with the solvent (e.g., do not put acetone in a container that previously held concentrated hydrogen peroxide).
-
Transfer: Pour into the Organic Waste Carboy using a funnel. Close the latch immediately to prevent volatile emissions.
Scenario C: Spill Cleanup
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator.
-
Absorbent: Cover liquid spills with vermiculite or sand. For solid spills, avoid generating dust; use a wet wipe or damp paper towel.
-
Decontamination: Wipe the surface with dilute acetic acid (vinegar) followed by water to neutralize and remove amine residues.
-
Disposal: Place all cleanup materials (wipes, absorbent) into the Solid Hazardous Waste container.
Regulatory Compliance & Documentation
-
US EPA (RCRA): This compound is generally classified as a "Non-listed" hazardous waste but must be characterized by the generator. It typically falls under D001 (Ignitable, if in solvent) or is managed as general organic toxicity.
-
DEA Watch List: While N-(Piperidin-3-yl)isobutyramide is not currently a List I chemical, its structural isomer (4-substituted) is heavily regulated.[1][2] Maintain inventory logs to demonstrate legitimate research use and destruction.
-
Destruction Certificate: Always use a licensed waste disposal contractor (e.g., Veolia, Clean Harbors) and retain the Certificate of Destruction for 3 years.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 4083229: Isobutyramide, N-(3-methylbutyl)- (Structural Analog Data).[1][2] Retrieved from [Link][1][2]
-
Drug Enforcement Administration (DEA). (2023).[3][4] Designation of 4-Piperidone as a List I Chemical. Federal Register.[3] Retrieved from [Link][1][2][4][5][6][7]
Sources
- 1. 1341159-95-2|N-Methyl-N-(1-methylpiperidin-4-yl)isobutyramide|BLD Pharm [bldpharm.com]
- 2. 1341159-95-2|N-Methyl-N-(1-methylpiperidin-4-yl)isobutyramide|BLD Pharm [bldpharm.com]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. regulations.gov [regulations.gov]
- 7. Isobutyramide - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling N-(Piperidin-3-yl)isobutyramide
Executive Summary & Immediate Action Card
N-(Piperidin-3-yl)isobutyramide is a functionalized piperidine derivative commonly used as a building block in medicinal chemistry (e.g., kinase inhibitors).[1][2][3] It contains a secondary amine and an amide functionality.[1][2][3] While less volatile than parent piperidine, it retains basicity and potential for tissue irritation.[1][2]
| Critical Data | Specification |
| CAS Number | 176525-37-4 (Racemic) / 1286207-24-6 ((R)-isomer) |
| Formula | C |
| Physical State | Solid (typically off-white powder) or viscous oil |
| Primary Hazards | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1][2][3] Irritant) |
| Storage | Inert atmosphere ( |
| Incompatibility | Strong oxidizing agents, Acid chlorides, Chloroformates |
Risk Assessment & Hazard Identification (GHS)[1][2][3]
This compound is classified under the Warning signal word based on structural analogy to N-(Piperidin-4-yl)isobutyramide and general piperidine handling standards.[1][2][3]
GHS Hazard Statements[1][2][3][4]
Precautionary Statements (Prevention & Response)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[1][2][3] Continue rinsing.[1][2][3][5][6]
Personal Protective Equipment (PPE) Matrix
Selection of PPE must be based on the specific operational scale.[1][2][3] The secondary amine moiety requires strict protection against skin absorption and pH-mediated burns.[1][2][3]
PPE Selection Logic Diagram
Figure 1: Decision logic for PPE selection based on operational scale. Note that "Level 2" is the default for most synthetic organic chemistry workflows.[1][2][3]
Glove Compatibility Table
| Material | Thickness (mm) | Breakthrough Time (min) | Recommendation |
| Nitrile | 0.11 (Standard) | > 30 (Splash) | General Use (Change immediately if splashed) |
| Nitrile | 0.20 (Heavy) | > 480 | Recommended for prolonged handling |
| Butyl Rubber | 0.30 | > 480 | Mandatory for spill cleanup or bulk transfer |
| Latex | N/A | < 10 | DO NOT USE (Permeable to amines) |
Operational Handling Protocol
Storage & Stability[1][2][3]
-
Hygroscopicity: The secondary amine is hygroscopic and will absorb
from the air to form carbamates.[1][2][3] -
Protocol: Store under an inert atmosphere (Nitrogen or Argon) in a desiccator or glovebox.
-
Temperature: 2–8°C is optimal for long-term stability; Room Temperature is acceptable for active use.[1][2][3]
Weighing & Transfer Workflow
This workflow minimizes exposure and contamination.[1][2][3]
Figure 2: Step-by-step transfer protocol to maintain compound integrity and user safety.
Detailed Steps:
-
Equilibration: Allow the container to reach room temperature before opening to prevent water condensation on the solid, which degrades the amine.[1][2][3]
-
Engineering Controls: Perform all weighing in a certified chemical fume hood.
-
Static Control: Use an anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.[1][2][3]
-
Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., DCM, Methanol, DMF) to reduce inhalation risk.[1][2]
Emergency & Disposal Procedures
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes .[1][2][3][5] Hold eyelids open. Consult an ophthalmologist.
-
Skin Contact: Wash with polyethylene glycol 400 (if available) or soap and water.[1][2] Remove contaminated clothing.[1][2][3][5][6]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1][2]
Spill Cleanup[1][2][3]
-
Evacuate: Clear the immediate area.
-
PPE: Don Level 2 or 3 PPE (see Matrix).
-
Neutralization: Absorb with an inert material (Vermiculite or Sand).[1][2] Do not use sawdust (fire hazard with amines).[1][2][3]
-
Cleaning: Wipe the surface with a dilute acetic acid solution (5%) to neutralize trace amines, followed by water.[1][2][3]
Waste Disposal[1][2][3][5]
-
Classification: Hazardous Organic Waste (Amine-containing).[1][2][3]
-
Segregation: Do not mix with acidic waste streams (exothermic neutralization risk) or oxidizers.[1][2]
-
Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1][2][3]
References
-
ChemicalBook . Propanamide, 2-methyl-N-3-piperidinyl- (CAS 176525-37-4).[1][2][3][7] Retrieved January 28, 2026.[1][2] Link
-
BLD Pharm . N-(Piperidin-4-yl)isobutyramide (CAS 78555-37-0) Safety Data. (Used for structural read-across of hazard data).[1][2][3] Retrieved January 28, 2026.[1][2] Link
-
Echemi . (R)-N-(Piperidin-3-yl)isobutyramide hydrochloride (CAS 1286207-24-6).[1][2][3][8][9][10] Retrieved January 28, 2026.[1][2] Link
Sources
- 1. 78555-37-0|N-(Piperidin-4-yl)isobutyramide|BLD Pharm [bldpharm.com]
- 2. Page loading... [guidechem.com]
- 3. 1341159-95-2|N-Methyl-N-(1-methylpiperidin-4-yl)isobutyramide|BLD Pharm [bldpharm.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. Restricted [jnjmedicalconnect.com]
- 7. 176525-37-4 CAS MSDS (Propanamide, 2-methyl-N-3-piperidinyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
